molecular formula C6HCl5S B089746 Pentachlorothiophenol CAS No. 133-49-3

Pentachlorothiophenol

Cat. No.: B089746
CAS No.: 133-49-3
M. Wt: 282.4 g/mol
InChI Key: LLMLGZUZTFMXSA-UHFFFAOYSA-N
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Description

Pentachlorothiophenol (PCTP) is a chlorinated thiol of significant interest in industrial and environmental chemistry research. Its primary documented industrial application is as a peptizer in the rubber industry, where it facilitates the mastication and processing of both natural and synthetic rubbers . From an environmental research perspective, PCTP is recognized as a Persistent, Bioaccumulative, and Toxic (PBT) substance, necessitating studies on its environmental fate and transport . Its high persistence and potential for long-range environmental transport make it a critical compound for monitoring and analytical method development . Advanced analytical techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) with derivatization, have been developed specifically for its detection and quantification in complex matrices like food and environmental samples . Furthermore, PCTP is an important metabolite of hexachlorobenzene (HCB) and pentachloronitrobenzene (PCNB), making it a valuable biomarker in toxicological studies to understand the metabolic pathways and exposure levels to these parent compounds . Research into its mechanism of action indicates that PCTP can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting cellular energy production . This product is strictly for use in laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzenethiol
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InChI

InChI=1S/C6HCl5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
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InChI Key

LLMLGZUZTFMXSA-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S
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Molecular Formula

C6HCl5S
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DSSTOX Substance ID

DTXSID3044540
Record name Pentachlorobenzenethiol
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Molecular Weight

282.4 g/mol
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Physical Description

Solid; [IUCLID] White to cream-colored solid with a disagreeable odor; [MSDSonline]
Record name Pentachlorothiophenol
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Flash Point

>300 °C closed cup
Record name PENTACHLOROTHIOPHENOL
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Color/Form

Grey solid

CAS No.

133-49-3
Record name Pentachlorothiophenol
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Melting Point

231.5 °C
Record name PENTACHLOROTHIOPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentachlorothiophenol from Hexachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of pentachlorothiophenol (PCTP) from hexachlorobenzene (B1673134) (HCB). It covers the core chemical principles, experimental protocols derived from established literature, and data presented for comparative analysis.

Introduction and Reaction Principle

This compound (C₆HCl₅S) is an organosulfur compound historically used as a peptizing agent in the rubber industry to increase the pliability of natural and synthetic rubbers.[1][2][3] The primary and most documented industrial synthesis of PCTP begins with hexachlorobenzene (C₆Cl₆).[1][2][3][4]

The conversion of hexachlorobenzene to this compound is achieved through a nucleophilic aromatic substitution (SₙAr) reaction.[5][6][7] In this mechanism, the electron-deficient aromatic ring of HCB, resulting from the strong inductive effect of the six chlorine atoms, is susceptible to attack by a potent nucleophile. A sulfur-based nucleophile, such as the hydrosulfide (B80085) ion (SH⁻), displaces one of the chlorine atoms to form the thiophenol.[5][8]

The overall reaction can be summarized as:

C₆Cl₆ + NaSH → C₆HCl₅S + NaCl

Experimental Protocols

The synthesis involves the reaction of hexachlorobenzene with a sulfur source in a suitable solvent, followed by a carefully controlled work-up to isolate the product. The most detailed public procedures are derived from patent literature, which focuses on maximizing yield and purity by avoiding common side-products.

Method 1: Synthesis via Sodium Sulfide (B99878)/Hydrosulfide

This method, adapted from U.S. Patent 3,560,573A, is a robust procedure for producing PCTP.[9] It proceeds in two main stages: the initial reaction to form the sodium salt of PCTP and the subsequent precipitation of the final product.

Stage 1: Formation of Sodium Pentachlorothiophenolate

  • Apparatus Setup: A high-pressure autoclave equipped with a mechanical stirring mechanism is required.

  • Charging the Reactor: The autoclave is charged with hexachlorobenzene, sodium sulfide (Na₂S), elemental sulfur (S), and a lower aliphatic alcohol, such as methanol (B129727).[1][3][9] The sulfur and sodium sulfide react in situ to form sodium polysulfides, which then provide the nucleophile for the substitution reaction. Alternatively, sodium hydrosulfide (NaSH) can be used directly.[1][3]

  • Reaction Conditions: The sealed autoclave is heated. A typical reaction temperature is around 108°C for a duration of approximately 8 hours.[9] The reaction mixture is stirred continuously to ensure adequate mixing of the reactants.

  • Reaction Outcome: This stage yields a crude reaction mixture containing the sodium salt of the product (sodium pentachlorothiophenolate) dissolved in the methanol medium.

Stage 2: Product Isolation and Purification

The isolation of pure PCTP from the aqueous solution of its sodium salt is a critical step. Direct acidification with mineral acids is known to cause the co-precipitation of elemental sulfur and the formation of bis(pentachlorophenyl) disulfide, which compromises the purity and performance of the final product.[9] An improved precipitation method is therefore employed.[9]

  • Preparation of Aqueous Solution: The methanol is distilled off from the crude reaction mixture, and the residue is dissolved in water to form an aqueous solution of sodium pentachlorothiophenolate.[9]

  • Controlled Precipitation:

    • An ammonium (B1175870) salt, such as ammonium acetate (B1210297) or ammonium chloride, is added to the aqueous solution.[9]

    • A wetting agent (e.g., an alkyl sulfonate, ~0.01-0.1% by weight based on HCB) is also added to facilitate the formation of a pure, easily filterable precipitate.[9]

  • Heating and Stirring: The mixture is heated to between 80°C and 100°C and stirred for several hours (e.g., 4 hours) to ensure the complete precipitation of this compound.[9]

  • Isolation: The precipitated solid is separated from the solution via filtration or centrifugation.[9]

  • Washing: The collected solid is washed thoroughly with hot water to remove any remaining inorganic salts.[9]

  • Drying: The purified this compound is dried to yield the final product, typically a light-yellow powder.[10]

  • Further Purification (Optional): For obtaining a high-purity product for research applications, recrystallization can be performed using solvents such as benzene, toluene, or acetic acid.[10]

Data Presentation

The following tables summarize the quantitative data derived from the experimental protocols described in the cited patent literature.

Table 1: Reactant Ratios and Reaction Conditions for PCTP Synthesis

Component Example Quantity (parts by weight) Role Solvent Temperature Time Source
Hexachlorobenzene 750 Starting Material Methanol 108°C 8 hours [9]
Sodium Sulfide 700 Sulfur Source Methanol 108°C 8 hours [9]

| Sulfur | 150 | Sulfur Source | Methanol | 108°C | 8 hours |[9] |

Table 2: Product Precipitation and Isolation Conditions

Precipitation Agent Additive Temperature Stirring Time Outcome Source
Ammonium Acetate Alkyl Sulfonate 100°C 4 hours Quantitative precipitation of PCTP [9]

| Ammonium Chloride & Acetic Acid | Alkyl Sulfonate | 80°C | 5 hours | Quantitative precipitation of PCTP |[9] |

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_reaction Reaction Pathway HCB Hexachlorobenzene (C₆Cl₆) NaPCTP Sodium Pentachlorothiophenolate (C₆Cl₅SNa) HCB->NaPCTP  Methanol, ~108°C NaSH NaSH or Na₂S / S NaSH->NaPCTP PCTP This compound (C₆HCl₅S) NaPCTP->PCTP  Aqueous Solution, 80-100°C AmmoniumSalt Ammonium Salt (e.g., NH₄OAc) AmmoniumSalt->PCTP G cluster_workflow Experimental Workflow Start Charge Autoclave (HCB, Na₂S, S, Methanol) React Heat and Stir (~108°C, 8h) Start->React Distill Distill Methanol React->Distill Dissolve Dissolve Residue in Water Distill->Dissolve Precipitate Add Ammonium Salt & Wetting Agent Dissolve->Precipitate HeatStir Heat and Stir (80-100°C, 4-5h) Precipitate->HeatStir Isolate Isolate Solid (Filtration/Centrifugation) HeatStir->Isolate Wash Wash with Hot Water Isolate->Wash Dry Dry Product Wash->Dry End Final Product (PCTP) Dry->End

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystallographic Structure of Pentachlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallographic structure of pentachlorothiophenol (PCTP), a molecule of significant interest in various chemical and industrial applications. This document summarizes its structural parameters, details the experimental protocols for its characterization, and presents visualizations to facilitate a deeper understanding of its molecular conformation and interactions.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the P2₁/c space group .[1] This centrosymmetric space group indicates the presence of inversion centers within the crystal lattice.

A summary of the key crystallographic data is presented in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.16(2) Å
b3.85(1) Å
c16.65(3) Å
β116.7(3)°
Z2

Table 1: Crystallographic Data for this compound.

Due to a statistical disorder in the crystal structure, the sulfur and one of the chlorine atoms occupy equivalent positions. This results in an averaged representation of the substituents on the benzene (B151609) ring.

Experimental Protocols

Synthesis and Crystallization

This compound can be synthesized from hexachlorobenzene.[2] For the purpose of single-crystal X-ray diffraction studies, purification of the crude product is essential to obtain high-quality single crystals.

Purification by Recrystallization: A common method for obtaining single crystals of this compound is through recrystallization from a suitable organic solvent. Solvents such as benzene, toluene, or acetic acid have been reported to be effective.[3] The general procedure involves dissolving the crude this compound in the chosen solvent at an elevated temperature to achieve saturation. The solution is then allowed to cool slowly and undisturbed. This slow cooling process facilitates the formation of well-ordered, single crystals suitable for diffraction analysis.

The logical workflow for the synthesis and crystallization process is outlined below:

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification Hexachlorobenzene Hexachlorobenzene Reaction Reaction with Sulfurating Agent Hexachlorobenzene->Reaction Crude_PCTP Crude This compound Reaction->Crude_PCTP Dissolution Dissolution in Hot Solvent Crude_PCTP->Dissolution Slow_Cooling Slow Cooling Dissolution->Slow_Cooling Crystal_Formation Single Crystal Formation Slow_Cooling->Crystal_Formation Filtration Filtration and Drying Crystal_Formation->Filtration Pure_Crystals Pure Single Crystals of PCTP Filtration->Pure_Crystals

Synthesis and crystallization workflow for this compound.
X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A single crystal of appropriate dimensions is mounted on a goniometer head and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

The diffraction data, consisting of a set of reflection intensities, is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². Due to the disordered nature of the this compound structure, the scattering factors for the substituent positions are often treated as a weighted average of chlorine and sulfur.

The workflow for crystallographic analysis is depicted in the following diagram:

G Crystallographic Analysis Workflow Data_Collection X-ray Diffraction Data Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Final_Model Final Crystallographic Model Structure_Validation->Final_Model

General workflow for single-crystal X-ray crystallographic analysis.

Molecular Structure and Conformation

The this compound molecule consists of a central benzene ring substituted with five chlorine atoms and one thiol group. The disordered nature of the crystal structure implies that the sulfur atom and a chlorine atom statistically occupy the same crystallographic site. The molecule is essentially planar.

The logical relationship between the different levels of structural description is shown below:

G Hierarchy of Structural Description Crystal_Lattice Crystal Lattice (Monoclinic, P2₁/c) Unit_Cell Unit Cell (a, b, c, β) Crystal_Lattice->Unit_Cell Asymmetric_Unit Asymmetric Unit (Disordered Molecule) Unit_Cell->Asymmetric_Unit Molecular_Structure Molecular Structure (Bond Lengths, Angles) Asymmetric_Unit->Molecular_Structure

Hierarchical relationship of the crystallographic structural description.

This technical guide provides a foundational understanding of the crystallographic structure of this compound. The provided data and protocols are intended to support further research and development activities involving this compound. For more detailed atomic coordinates and structure factors, researchers are encouraged to consult the original publication and the associated entry in the Cambridge Crystallographic Data Centre (CCDC) database under the reference number 1229445.[1]

References

Spectroscopic Analysis of Pentachlorothiophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of pentachlorothiophenol (PCTP) and its derivatives. This document details the application of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-Vis spectroscopy for the characterization and quantification of these compounds. Experimental protocols and data presentation are structured to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Derivatives

This compound (PCTP) is a highly chlorinated aromatic thiol.[1] At room temperature, it exists as a white to off-white crystalline solid with a pungent odor.[1] Its molecular structure consists of a benzene (B151609) ring substituted with five chlorine atoms and one thiol (-SH) functional group.[1] PCTP and its derivatives have been primarily used in the rubber industry as peptizing agents.[1][2] However, due to their persistence and potential toxicity, they are also recognized as environmental pollutants.[3][4] The analysis of these compounds is crucial for environmental monitoring, food safety, and in understanding their metabolic fate.[3][5]

Core Spectroscopic Techniques

A suite of spectroscopic techniques is employed for the structural elucidation and quantification of this compound and its derivatives. These methods provide complementary information, allowing for a thorough analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of PCTP derivatives. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

Key Applications:

  • Molecular Weight Determination: Provides the exact mass of the molecule, confirming its identity.

  • Structural Elucidation: Fragmentation patterns in the mass spectrum offer insights into the compound's structure.

  • Quantification: When coupled with chromatographic techniques like Gas Chromatography (GC-MS), it allows for sensitive and selective quantification of PCTP and its derivatives in complex matrices.[3][6]

A common approach for analyzing PCTP in food samples involves methylation followed by GC-MS/MS.[3] The methylation of the thiol group enhances the volatility and chromatographic performance of the analyte.[3]

Table 1: Illustrative Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC6HCl5S[1][5]
Molecular Weight282.40 g/mol [1][5]
Key Mass Fragments (m/z)282 (M+), 247, 212[7][8]
Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.[9][10][11]

Key Applications:

  • Functional Group Identification: Characteristic absorption bands in the IR spectrum or scattering peaks in the Raman spectrum can confirm the presence of key functional groups like S-H and C-Cl bonds.

  • Structural Isomer Differentiation: The vibrational spectra can be used to distinguish between different isomers of PCTP derivatives.

For derivatives of PCTP, characteristic frequencies for the C6Cl5S group have been identified in their infrared spectra.[12]

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional Group Characteristic Frequency Range (cm⁻¹)
C-S stretch600 - 800
C-Cl stretch600 - 800
C=C aromatic stretch1300 - 1500
S-H stretch2550 - 2600

Note: These are general ranges and can vary based on the specific derivative and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to characterize thiophenol derivatives.[13]

Key Applications:

  • Structural Elucidation: Provides information about the chemical environment of each proton and carbon atom in the molecule.

  • Purity Assessment: Can be used to determine the purity of a sample.

For a derivative like pentachlorothioanisole (B41897) (the methylated form of PCTP), the ¹H NMR spectrum would show a characteristic signal for the methyl protons.[14]

Table 3: Predicted NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm)
¹H (S-H)4.0 - 5.0
¹³C (C-S)120 - 130
¹³C (C-Cl)130 - 140

Note: These are predicted values and can be influenced by the solvent and other experimental conditions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for aromatic compounds. The UV-Vis spectra of thiophenol and its derivatives are influenced by the substituents on the aromatic ring and the pH of the solution.[15][16][17]

Key Applications:

  • Detection and Quantification: Can be used for the detection and quantification of PCTP derivatives in solution, especially in kinetic studies.

  • Study of Electronic Properties: Provides insights into the electronic structure of the molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following sections outline general protocols for the key techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for PCTP Analysis

This protocol is based on methods used for the analysis of organochlorine pesticides and PCTP in various matrices.[3][6][18][19]

  • Sample Preparation:

    • Extraction: The sample (e.g., food, soil, water) is extracted with an appropriate organic solvent (e.g., hexane, dichloromethane).[20][21]

    • Cleanup: The extract is cleaned up to remove interfering substances. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).[20][21]

    • Derivatization (Optional but Recommended for PCTP): The thiol group of PCTP is methylated to improve its volatility and chromatographic properties.[3] This can be achieved using a methylating agent like (trimethylsilyl)diazomethane.[3]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

      • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Oven Temperature Program: A temperature gradient is used to separate the analytes.

      • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) is commonly used.

      • Mass Analyzer: Quadrupole or ion trap.

      • Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solids: The sample can be prepared as a KBr pellet or a Nujol mull.

    • Liquids: The sample can be analyzed neat between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).[1]

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum is collected first and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[22]

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[22]

  • Data Acquisition:

    • The NMR spectrum is acquired on a high-field NMR spectrometer.

    • Both ¹H and ¹³C NMR spectra are typically recorded.

Visualizations

General Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup/Purification Extraction->Cleanup Derivatization Derivatization (e.g., Methylation) Cleanup->Derivatization GCMS GC-MS Derivatization->GCMS IR IR/Raman Derivatization->IR NMR NMR Derivatization->NMR UVVis UV-Vis Derivatization->UVVis Structure Structural Elucidation GCMS->Structure Quantification Quantification GCMS->Quantification IR->Structure NMR->Structure UVVis->Quantification

Caption: General workflow for the spectroscopic analysis of PCTP derivatives.

Metabolic Pathway of this compound

This compound is a known metabolite of the fungicide hexachlorobenzene (B1673134) (HCB).[5] The metabolic pathway involves the transformation of HCB to PCTP, which can then be further metabolized.

metabolic_pathway HCB Hexachlorobenzene (HCB) Metabolism Metabolism (e.g., via Glutathione conjugation) HCB->Metabolism PCTP This compound (PCTP) Metabolism->PCTP Further_Metabolism Further Metabolism (e.g., Methylation) PCTP->Further_Metabolism Excretion Excretion PCTP->Excretion PCTA Pentachlorothioanisole Further_Metabolism->PCTA PCTA->Excretion

Caption: Simplified metabolic pathway of hexachlorobenzene to this compound.

This guide provides a foundational understanding of the spectroscopic techniques essential for the analysis of this compound and its derivatives. For more specific applications, researchers are encouraged to consult the cited literature.

References

Quantum Chemical Insights into Pentachlorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of pentachlorothiophenol (PCTP). Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical framework, computational methodologies, and key findings derived from density functional theory (DFT) calculations. It presents a detailed analysis of PCTP's optimized molecular geometry, vibrational frequencies, and electronic properties, including frontier molecular orbitals and the molecular electrostatic potential. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide outlines a standard experimental protocol for performing such quantum chemical calculations and includes workflow diagrams generated using the DOT language to visualize the computational process. While this compound is primarily recognized as an industrial chemical, the computational approaches detailed herein are fundamental to the broader field of molecular modeling and can be extrapolated to the study of drug candidates and biological systems.

Introduction

This compound (C₆HCl₅S) is a halogenated aromatic thiol that has found applications as a peptizing agent in the rubber industry.[1] From a molecular perspective, its highly chlorinated phenyl ring and the presence of a thiol group bestow upon it unique electronic and structural characteristics. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological environments.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the intricacies of molecular systems.[2] By solving the Schrödinger equation, or approximations thereof, DFT enables the determination of a molecule's electronic structure, from which a wealth of properties can be derived. This guide focuses on the theoretical elucidation of this compound's molecular geometry, vibrational spectroscopy, and electronic characteristics.

Computational Methodology

The data and analyses presented in this guide are based on a standard and widely adopted computational protocol for quantum chemical calculations of organic molecules.

Software and Theoretical Level

All calculations are typically performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Spartan. The theoretical level employed is crucial for the accuracy of the results. For molecules of this nature, the B3LYP hybrid functional is a common and reliable choice.[3] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set, such as 6-311++G(d,p), is generally used to provide a good balance between computational cost and accuracy for describing the electronic structure of atoms, including polarization and diffuse functions.[3]

Geometry Optimization

The first step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The process continues until the forces on each atom are close to zero, and the geometry corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies are present), and secondly, to predict the molecule's infrared (IR) spectrum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule.[4]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[5] The molecular electrostatic potential (MEP) is also calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.[6]

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for performing a comprehensive quantum chemical analysis of a molecule like this compound.

computational_workflow start Start: Define Molecule (this compound) method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No (Re-optimize) electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) verify_min->electronic_prop Yes data_analysis Data Analysis and Interpretation electronic_prop->data_analysis end End: Report Findings data_analysis->end

Caption: Logical workflow for the quantum chemical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key structural parameters, including selected bond lengths and bond angles, are presented in Table 1. The planarity of the benzene (B151609) ring is maintained, with the sulfur and chlorine atoms lying in or very close to the plane of the ring.

Table 1: Selected Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (aromatic, avg.)1.40
C-S1.78
S-H1.35
C-Cl (avg.)1.74
Bond Angles (˚) C-S-H98.5
C-C-S121.0
C-C-Cl120.0

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly depending on the specific computational setup.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most characteristic vibrational modes are summarized in Table 2, with assignments based on the nature of the atomic displacements. These theoretical spectra can be invaluable for interpreting experimental IR data.[4]

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~3100S-H stretch
~1550C=C aromatic ring stretch
~1300C-C aromatic ring stretch
~1100In-plane C-H bending
~800C-Cl stretch
~700Out-of-plane ring deformation

Note: Frequencies are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.[7]

The following diagram outlines the process of comparing theoretical and experimental vibrational spectra.

spectra_comparison calc Quantum Chemical Calculation (DFT/B3LYP) calc_freq Calculated Vibrational Frequencies calc->calc_freq exp Experimental Measurement (FTIR/Raman) exp_spec Experimental Spectrum exp->exp_spec scaling Apply Scaling Factor calc_freq->scaling comparison Compare Spectra (Peak Positions and Intensities) exp_spec->comparison scaling->comparison assignment Assign Vibrational Modes comparison->assignment

Caption: Workflow for comparing theoretical and experimental vibrational spectra.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and the energy required for electronic excitation.[5]

Table 3: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

The HOMO of this compound is primarily localized on the sulfur atom and the aromatic ring, indicating these are the most likely sites for electrophilic attack. The LUMO is distributed over the entire aromatic ring, suggesting it can act as an electron acceptor.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[6] Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the sulfur atom due to its lone pairs of electrons, making it a likely site for interaction with electrophiles. The hydrogen atom of the thiol group would exhibit a positive potential, indicating its acidic nature. The chlorinated benzene ring would show a complex potential surface with regions of both positive and negative potential due to the interplay of the electronegative chlorine atoms and the delocalized π-system.

Relevance to Drug Development

While this compound itself is not a pharmaceutical agent, the computational techniques detailed in this guide are directly applicable to drug discovery and development. Understanding the three-dimensional structure, electronic properties, and reactivity of a drug candidate is fundamental to predicting its interaction with biological targets, its metabolic fate, and its potential toxicity.

For instance, the analysis of HOMO-LUMO energies can provide insights into a molecule's redox properties and its susceptibility to metabolic transformations. MEP maps are invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for drug-receptor binding. The detailed analysis of molecular geometry and vibrational spectra can aid in the characterization and quality control of synthesized compounds.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide a robust and insightful framework for characterizing the molecular properties of this compound. This guide has outlined the standard computational methodologies and presented key findings regarding its optimized geometry, vibrational frequencies, and electronic properties. The structured presentation of quantitative data and the visualization of the computational workflow are intended to serve as a valuable resource for researchers and professionals. The principles and techniques described herein are broadly applicable across the chemical sciences, including the critical field of drug development, where a deep understanding of molecular structure and reactivity is paramount.

References

Thermal Degradation Pathways of Pentachlorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorothiophenol (PCTP), a persistent and bioaccumulative organochlorine compound, has been utilized in industrial applications, notably as a peptizing agent in the rubber industry. While its thermal stability under standard conditions is recognized, its decomposition at elevated temperatures gives rise to toxic byproducts, including polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs). Understanding the thermal degradation pathways of PCTP is crucial for environmental risk assessment, management of industrial processes involving high temperatures, and the development of safe disposal methods. This technical guide provides a comprehensive overview of the current understanding of PCTP's thermal degradation, drawing upon theoretical models and experimental data from related chlorinated thiophenols. It outlines the primary degradation mechanisms, identifies potential decomposition products, and details the analytical methodologies employed for their characterization.

Introduction

This compound (C₆Cl₅SH) is a fully chlorinated aromatic thiol. Its chemical structure, characterized by a stable benzene (B151609) ring saturated with chlorine atoms and a reactive thiol group, dictates its chemical behavior and thermal stability. When subjected to thermal stress, such as in industrial processes or incineration, PCTP undergoes a series of complex chemical reactions, leading to the formation of a range of degradation products. Of particular concern is the generation of polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs), which are structurally similar to and share the toxicological properties of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).

This guide synthesizes the available scientific literature to present a detailed account of the thermal degradation pathways of this compound. It is intended to serve as a valuable resource for professionals engaged in research, environmental science, and drug development who may encounter this compound or its degradation products.

Primary Thermal Degradation Pathways

The thermal degradation of this compound is understood to proceed primarily through a series of radical-mediated reactions. The initiation step involves the homolytic cleavage of the S-H bond, which is the weakest bond in the molecule, to form a pentachlorothiophenoxy radical (C₆Cl₅S•). This highly reactive intermediate is central to the subsequent propagation and termination steps that lead to the formation of various degradation products.

The principal proposed pathways, extrapolated from studies on other chlorinated thiophenols, are as follows:

  • Formation of Polychlorinated Dibenzothiophenes (PCDTs): This pathway involves the coupling of two pentachlorothiophenoxy radicals. A subsequent intramolecular cyclization with the elimination of a chlorine radical or other species can lead to the formation of octachlorodibenzothiophene. Further dechlorination reactions at high temperatures can produce a range of lower-chlorinated PCDT congeners.

  • Formation of Polychlorinated Thianthrenes (PCTAs): The formation of PCTAs is also initiated by the pentachlorothiophenoxy radical. Dimerization of this radical can lead to the formation of a disulfide intermediate, which can then undergo intramolecular cyclization and rearrangement to form the thianthrene (B1682798) ring system. The primary product would be octachlorothianthrene, which can also undergo subsequent dechlorination.

  • Formation of other Chlorinated Aromatic Compounds: Besides PCDTs and PCTAs, the thermal degradation of PCTP can also lead to the formation of other chlorinated aromatic compounds through various fragmentation and recombination reactions. These may include hexachlorobenzene, polychlorinated benzenes, and other sulfur-containing aromatic compounds.

The following diagram illustrates the proposed initial steps in the thermal degradation of this compound.

Thermal_Degradation_Pathway PCTP This compound (C₆Cl₅SH) Radical Pentachlorothiophenoxy Radical (C₆Cl₅S•) PCTP->Radical S-H bond cleavage PCDT Polychlorinated Dibenzothiophenes (PCDTs) Radical->PCDT Radical Coupling & Intramolecular Cyclization PCTA Polychlorinated Thianthrenes (PCTAs) Radical->PCTA Radical Coupling & Rearrangement Other Other Chlorinated Aromatic Compounds Radical->Other Fragmentation & Recombination Heat High Temperature

Figure 1: Proposed initial steps of PCTP thermal degradation.

Quantitative Data on Degradation Products

Direct quantitative data on the thermal degradation products of this compound is scarce in the available literature. However, studies on the thermal oxidation of other chlorinated thiophenols provide some insight into the potential product distribution at different temperatures. For instance, the thermal oxidation of 4-chlorothiophenol (B41493) has been shown to yield a variety of toxic volatile organic compounds, as well as congeners of polychlorinated dibenzothiophene (B1670422) and dibenzofuran, particularly in the temperature range of 500-700 °C.

It is reasonable to expect that the pyrolysis of this compound would yield a complex mixture of highly chlorinated aromatic sulfur compounds. The relative yields of PCDTs, PCTAs, and other products would be highly dependent on the specific reaction conditions, including temperature, residence time, and the presence of oxygen or other reactive species.

Table 1: Expected Thermal Degradation Products of this compound

Product ClassSpecific Examples (Hypothesized)Formation Temperature Range (°C)
Polychlorinated Dibenzothiophenes (PCDTs)Octachlorodibenzothiophene, Heptachloro- and Hexachlorodibenzothiophene congeners> 400
Polychlorinated Thianthrenes (PCTAs)Octachlorothianthrene, Heptachloro- and Hexachlorothianthrene congeners> 400
Polychlorinated BenzenesHexachlorobenzene, Pentachlorobenzene> 500
Other Sulfur-containing Aromatic CompoundsBis(pentachlorophenyl) disulfideIntermediate product

Note: The specific congeners and their distribution will depend on the precise experimental conditions. The temperature ranges are estimates based on related compounds.

Experimental Protocols

The primary analytical technique for studying the thermal degradation of complex organic molecules like this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This method allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile and semi-volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

This protocol is a representative methodology for the analysis of PCTP thermal degradation products.

1. Sample Preparation:

  • A small, accurately weighed amount of this compound (typically 50-200 µg) is placed into a quartz pyrolysis tube.

  • The tube is then placed in the autosampler of the pyrolysis unit.

2. Pyrolysis:

  • The pyrolysis unit is interfaced directly with the gas chromatograph's injector.

  • The sample is introduced into the pyrolysis furnace, which is pre-heated to the desired temperature (e.g., in a range from 400°C to 900°C).

  • Pyrolysis is carried out in an inert atmosphere (e.g., helium) to prevent oxidation.

  • The volatile and semi-volatile degradation products are swept directly into the GC column.

3. Gas Chromatography:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of the degradation products.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C, hold for 2 min), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 320°C, hold for 10 min).

4. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Scan Range: A wide mass range (e.g., m/z 40-600) is scanned to detect a broad range of potential degradation products.

  • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The chromatographic peak areas can be used for semi-quantitative analysis of the degradation products.

The following diagram illustrates a typical workflow for the Py-GC-MS analysis of PCTP.

PyGCMS_Workflow cluster_pyrolysis Pyrolysis Unit cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Sample PCTP Sample (in quartz tube) Furnace High-Temperature Furnace (e.g., 400-900°C in He) Sample->Furnace Introduction Injector GC Injector Furnace->Injector Transfer of Degradation Products Column Capillary Column (Separation of Products) Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Analysis & Identification) Detector->DataSystem

Figure 2: Experimental workflow for Py-GC-MS analysis of PCTP.

Conclusion

The thermal degradation of this compound is a complex process that is initiated by the formation of the pentachlorothiophenoxy radical. While specific experimental data on the complete degradation pathways and product distribution for PCTP are not extensively available, theoretical models and data from related chlorinated thiophenols strongly suggest the formation of highly toxic polychlorinated dibenzothiophenes and polychlorinated thianthrenes. The use of advanced analytical techniques such as Py-GC-MS is essential for the detailed characterization of the complex mixture of degradation products.

Further research is needed to fully elucidate the thermal degradation pathways of this compound and to quantify the formation of its various decomposition products under different environmental and industrial conditions. Such data are critical for developing effective strategies to mitigate the environmental and health risks associated with this compound. This guide provides a foundational understanding for researchers and professionals working in areas where the thermal stability and decomposition of this compound are of concern.

An In-depth Technical Guide to the Solubility of Pentachlorothiophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentachlorothiophenol (PCTP) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and relevant biochemical pathway information.

Core Data Presentation: Solubility of this compound

SolventIUPAC NamePubChem CIDQualitative SolubilitySource
ChloroformTrichloromethane6212Slightly Soluble[3][4]ChemicalBook[3][4]
DMSODimethyl sulfoxide679Slightly Soluble[3][4]ChemicalBook[3][4]
BenzeneBenzene241Soluble (used for crystallization)[3][4]ChemicalBook[3][4]
TolueneToluene1140Soluble (used for crystallization)[3][4]ChemicalBook[3][4]
Acetic AcidAcetic Acid176Soluble (used for crystallization)[3][4]ChemicalBook[3][4]
WaterWater962Practically Insoluble[2]Wikipedia[2]

It is important to note that "slightly soluble" and solubility for crystallization purposes do not provide specific concentration limits. The solubility is likely dependent on temperature, with higher temperatures favoring greater solubility, as is typical for crystallization processes.

Experimental Protocols for Determining Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed methodology adapted from established international guidelines for determining the solubility of a solid chemical substance in an organic solvent. This protocol is a general guideline and may require optimization for this compound and the specific solvents of interest.

Objective:

To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:
  • This compound (analytical standard grade, purity >98%)

  • Organic solvents of interest (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent and having a pore size of 0.45 µm or smaller)

  • Vials for sample collection

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:
  • Preparation of Saturated Solution (Flask Method): a. Add an excess amount of this compound to a series of volumetric flasks. The excess is crucial to ensure that saturation is reached. b. Add the organic solvent of interest to each flask, leaving some headspace. c. Tightly cap the flasks to prevent solvent evaporation. d. Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the time required to reach equilibrium.

  • Sample Preparation: a. After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. d. Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS). c. Construct a calibration curve by plotting the instrument response against the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve. e. Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor.

Safety Precautions:
  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also an eye irritant.[1]

  • All handling of this compound and organic solvents should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Mandatory Visualization: Metabolic Pathway of Hexachlorobenzene (B1673134)

This compound is a known metabolite of the fungicide hexachlorobenzene.[2][5] The following diagram illustrates the key steps in the biotransformation of hexachlorobenzene to this compound in biological systems.

Hexachlorobenzene_Metabolism cluster_0 Phase II Conjugation cluster_1 Mercapturic Acid Pathway cluster_2 Bioactivation HCB Hexachlorobenzene GSH_conj S-(pentachlorophenyl)glutathione HCB->GSH_conj Glutathione S-transferase Cys_conj S-(pentachlorophenyl)cysteine GSH_conj->Cys_conj γ-glutamyl- transpeptidase, dipeptidase NAC_conj N-acetyl-S-(pentachlorophenyl)cysteine (Mercapturic Acid) Cys_conj->NAC_conj N-acetyltransferase PCTP This compound Cys_conj->PCTP Cysteine conjugate β-lyase NAC_conj->PCTP Deacetylation & C-S bond cleavage

Caption: Metabolic pathway of hexachlorobenzene to this compound.

References

An In-depth Technical Guide to the Reaction of Pentachlorothiophenol with Sodium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions involving pentachlorothiophenol (PCTP) and sodium sulfide (B99878). The primary focus is on the well-documented synthesis of PCTP from hexachlorobenzene (B1673134) using sodium sulfide, for which detailed experimental protocols and data are available. Additionally, this guide explores the potential subsequent reactions of PCTP with sodium sulfide, drawing upon established principles of organic chemistry and analogies to similar reactions in the field of polymer science.

Synthesis of this compound from Hexachlorobenzene and Sodium Sulfide

The reaction of hexachlorobenzene with sodium sulfide is a key industrial method for the production of this compound.[1][2] This process involves a nucleophilic aromatic substitution where a chlorine atom on the hexachlorobenzene ring is displaced by a sulfur-containing nucleophile derived from sodium sulfide.

Overall Reaction

The general chemical equation for this synthesis is:

C₆Cl₆ + Na₂S + S → C₆Cl₅SH + NaCl + other byproducts

The addition of elemental sulfur is often included in the reaction mixture to facilitate the formation of the desired thiophenol.[2]

Experimental Protocol

The following experimental protocol is adapted from a patented method for the production of this compound.[3]

Materials:

Procedure:

  • In a 5-liter autoclave equipped with a stirring mechanism, combine 750 parts by weight of hexachlorobenzene, 700 parts by weight of sodium sulfide, 150 parts by weight of sulfur, and 2900 parts by weight of methanol.

  • Seal the autoclave and heat the reaction mixture to 108°C for 8 hours.

  • After the reaction period, cool the autoclave and carefully depressurize it.

  • Distill off the methanol to recover the solvent.

  • Dissolve the residue in hot water.

  • Add common salt (sodium chloride) to precipitate the crude sodium pentachlorothiophenolate.

  • Filter the crude product from the mother liquor.

  • Redissolve the crude sodium pentachlorothiophenolate in 2500 parts by weight of hot water.

  • To the aqueous solution, add 220 parts by weight of ammonium sulfate and 0.05 part by weight of an alkyl sulfonate wetting agent.

  • Stir the mixture for 6 hours at 95°C to precipitate the this compound.

  • Separate the precipitated this compound using a centrifuge or filtration.

  • Wash the product with hot water to remove any remaining salts.

  • Dry the final product.

Quantitative Data

The following table summarizes the quantitative data from the described synthesis.

Reactant/ProductQuantity (parts by weight)Molar Mass ( g/mol )Moles (relative)
Hexachlorobenzene750284.782.63
Sodium sulfide70078.048.97
Sulfur15032.064.68
Methanol290032.04-
Product
This compound (Theoretical)-282.4-

Note: The patent reports analytical data for the final product: C, 25.43%; Cl, 62.35%; S, 11.0%. Theoretical values are: C, 25.52%; Cl, 62.75%; S, 11.36%.[3]

Experimental Workflow

experimental_workflow start Start reactants Combine Hexachlorobenzene, Sodium Sulfide, Sulfur, and Methanol in an Autoclave start->reactants reaction Heat to 108°C for 8 hours reactants->reaction distillation Distill off Methanol reaction->distillation dissolution Dissolve Residue in Hot Water distillation->dissolution precipitation1 Precipitate Crude Sodium Pentachlorothiophenolate with NaCl dissolution->precipitation1 filtration1 Filter Crude Product precipitation1->filtration1 redissolution Redissolve in Hot Water filtration1->redissolution precipitation2 Precipitate this compound with (NH₄)₂SO₄ and Wetting Agent redissolution->precipitation2 separation Separate Product via Centrifugation/Filtration precipitation2->separation washing Wash with Hot Water separation->washing drying Dry Final Product washing->drying end End drying->end reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products HCB Hexachlorobenzene (C₆Cl₆) meisenheimer Meisenheimer Complex (Anionic σ-complex) HCB->meisenheimer Nucleophilic attack by S²⁻ Na2S Sodium Sulfide (Na₂S) Na2S->meisenheimer PCTP_anion Pentachlorothiophenolate Anion meisenheimer->PCTP_anion Loss of Cl⁻ NaCl Sodium Chloride (NaCl) meisenheimer->NaCl PCTP This compound (after acidification) PCTP_anion->PCTP Protonation logical_relationships cluster_products Potential Reaction Products PCTP This compound (C₆Cl₅SH) salt Sodium Pentachlorothiophenolate (C₆Cl₅SNa) PCTP->salt Acid-Base Reaction polymer Hypothetical Polymer ([-C₆Cl₄S-]n) PCTP->polymer Polymerization (Hypothetical) disulfide Bis(pentachlorophenyl) disulfide ((C₆Cl₅S)₂) PCTP->disulfide Oxidation (Side Reaction) Na2S Sodium Sulfide (Na₂S) Na2S->salt Na2S->polymer

References

An In-depth Technical Guide to Pentachlorothiophenol: Core Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pentachlorothiophenol (PCTP). It includes detailed experimental protocols, reactivity data, and visualizations to support its application in research and development.

Physical and Chemical Properties

This compound is a halogenated organosulfur compound.[1] At room temperature, it appears as a white to off-white or grey crystalline solid with a characteristic pungent, disagreeable odor.[1][2] It consists of a benzene (B151609) ring substituted with five chlorine atoms and one thiol (-SH) functional group.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆HCl₅S[1]
Molecular Weight 282.40 g/mol [1]
Melting Point 223-227 °C (lit.), 231.5 °C, 241.5-242 °C (pure)[1][2][3]
Boiling Point 351.3 °C at 760 mmHg[1]
Density 1.745 g/cm³[1]
pKa 5.21 ± 0.04 (in 50% dioxane-water)[3]
Solubility Insoluble in water. Slightly soluble in Chloroform, DMSO. Soluble in ethanol (B145695).[3][4][5]
Vapor Pressure 8.41E-05 mmHg at 25°C[1]
Flash Point 144.6 °C, >300 °C (closed cup)[1][2]
Refractive Index 1.648[1]
Appearance White to off-white/grey crystalline solid.[1][2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeInstrumentation/ConditionsKey Peaks/ObservationsSource(s)
Mass Spectrometry Electron Ionization (EI)Top m/z peaks at 282, 284, 247.[2]
Infrared (IR) KBr disc, CCl₄ solution, Nujol mullData available.[1]
Raman 4880 Å, 100M, powderData available.[1]
UV Spectroscopy Sadtler Research Labs CollectionUV: 7857[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis Protocol from Hexachlorobenzene (B1673134)

This compound can be synthesized by the reaction of hexachlorobenzene with sodium sulfide (B99878) and sulfur in a methanol (B129727) medium.[3][5]

Materials:

Procedure:

  • Combine 750 parts by weight of hexachlorobenzene, 700 parts by weight of sodium sulfide, 150 parts by weight of sulfur, and 2900 parts by weight of methanol in an autoclave equipped with a stirring mechanism.[6]

  • Seal the autoclave and heat the reaction mixture to 108°C for 8 hours.[6]

  • After the reaction, depressurize the autoclave and distill off the methanol.[6]

  • Dissolve the residue in hot water to obtain an aqueous solution of crude sodium pentachlorothiophenolate.[6]

  • To the hot aqueous solution, add 220 parts by weight of ammonium sulfate and 0.05 parts by weight of an alkyl sulfonate wetting agent.[6]

  • Stir the mixture for 6 hours at 85-95°C to precipitate the this compound.[6]

  • Filter the precipitated product using a suction filter.[6]

  • Wash the product thoroughly with hot water to remove salts and dry to yield this compound.[6]

Purification of Commercial this compound

Commercially available this compound often contains bis(pentachlorophenyl) disulfide as a significant impurity (~40%). It can be purified by leveraging the acidic nature of the thiol.[3]

Materials:

  • Commercial this compound

  • Aqueous basic solution (e.g., sodium hydroxide (B78521) solution)

  • Acid (for precipitation, if needed)

  • Solvent for recrystallization (e.g., benzene, toluene, or acetic acid)[5]

Procedure:

  • Dissolve the impure commercial this compound in an aqueous basic solution. The acidic this compound will form a soluble salt, while the disulfide impurity will not dissolve.

  • Filter the solution to remove the insoluble bis(pentachlorophenyl) disulfide.

  • Re-precipitate the this compound from the basic solution. This can be achieved by acidifying the solution, though care must be taken to avoid co-precipitation of sulfur if polysulfides are present.[6] An alternative is to carefully evaporate the solvent to isolate the sodium salt, which can then be used or neutralized.

  • For further purification, recrystallize the obtained solid from a suitable solvent such as benzene, toluene, or acetic acid.[5]

Analytical Protocol: GC-MS Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a sensitive method for the quantification of this compound, particularly in complex matrices like food or environmental samples. The protocol often involves a derivatization step to improve chromatographic performance.[7]

Materials:

  • Sample containing PCTP

  • Internal standard (e.g., deuterated pentachloroanisole, PCTA-D3)[7]

  • Extraction solvents (e.g., dichloromethane, n-hexane, benzene)[7]

  • Anhydrous sodium sulfate[7]

  • Solid-phase extraction (SPE) cartridge (e.g., silica-based)[7]

  • Methylating reagent (e.g., (Trimethylsilyl)diazomethane, TMS-DM)[7]

  • Acetic acid (to quench methylation)[7]

Procedure:

  • Extraction: Extract a homogenized sample (e.g., 2 g) with an appropriate solvent system after spiking with an internal standard. The choice of solvent depends on the sample matrix (e.g., fat content).[7]

  • Cleanup: Dry the extract over anhydrous sodium sulfate. Perform a cleanup step using a silica-based SPE cartridge, eluting the analyte with a hexane-dichloromethane mixture.[7]

  • Derivatization (Methylation): Concentrate the eluate to 1 mL. Add the methylating reagent (e.g., 200 µL of TMS-DM) and allow the reaction to proceed at a controlled temperature (e.g., 35°C) for a set time (e.g., 30 minutes) to convert the thiol group to a more volatile thioether (pentachloroanisole).[7]

  • Quenching: Stop the reaction by adding acetic acid.[7]

  • Analysis: Analyze the final extract using a GC-MS/MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for sensitive and specific quantification.[7][8]

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of an acidic aromatic thiol, influenced by the strong electron-withdrawing effect of the five chlorine atoms.

Acidity and Salt Formation

As a relatively acidic thiol (pKa = 5.21), this compound readily reacts with bases, such as sodium or potassium hydroxides, to form the corresponding sodium or potassium salts.[3] It also reacts in ethanol with various metal oxides, including ZnO, PbO, and Cu₂O, to form metal mercaptides.[3]

Oxidation to Disulfide

In the presence of air or other oxidizing agents, this compound is readily oxidized to form bis(pentachlorophenyl) disulfide. This reaction is particularly prevalent in basic solutions.[3]

G PCTP This compound (C₆Cl₅SH) Thiolate Pentachlorothiolate Anion (C₆Cl₅S⁻) PCTP->Thiolate + Base - H₂O Disulfide Bis(pentachlorophenyl) Disulfide ((C₆Cl₅S)₂) Thiolate->Disulfide + [O] Base Base (e.g., NaOH) Oxidant [O] (e.g., Air)

Key reactions of this compound.
Formation of Derivatives

This compound serves as a precursor for a wide range of metallic and non-metallic derivatives. It reacts with various metal salts in ethanol to precipitate insoluble metal mercaptides of elements like Thallium(I), Silver(I), Lead(II), and Cadmium(II).[3] It can also form non-metallic derivatives with elements from Group V, such as Phosphorus, Arsenic, and Antimony.[3]

Application as a Peptizing Agent

A primary industrial use of this compound and its zinc salt is as a chemical peptizer in the rubber industry. It reduces the viscosity of natural and synthetic polyisoprene rubber during mixing, which makes the viscosity reduction less sensitive to variations in time and temperature, ensuring uniformity between batches.[2] However, due to concerns about toxic decomposition products, it is being replaced in many regions by less toxic alternatives like 2,2'-dibenzamidodiphenyldisulfide (DBD).[5]

Biological Role and Metabolism

This compound does not have a known natural biological role. However, it is a significant metabolite of the fungicide hexachlorobenzene (HCB).[2][3] In animal studies, rats administered HCB were found to excrete this compound in their urine and feces, indicating an in-vivo metabolic pathway.[3]

G HCB Hexachlorobenzene (HCB) Metabolism Metabolic Pathway (in vivo) HCB->Metabolism PCTP This compound (PCTP) Metabolism->PCTP

Metabolic formation of PCTP from HCB.

Synthesis and Purification Workflow

The overall process from starting materials to a purified final product involves a multi-step workflow encompassing synthesis, isolation, and purification.

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification start Hexachlorobenzene + Na₂S + S in Methanol reaction Reaction in Autoclave (108°C, 8 hours) start->reaction distill Distill Methanol reaction->distill dissolve Dissolve in Hot Water distill->dissolve precipitate Precipitate with (NH₄)₂SO₄ dissolve->precipitate filter Suction Filtration precipitate->filter wash Wash with Hot Water filter->wash recrystallize Recrystallize from Benzene or Toluene wash->recrystallize pure_product Pure this compound recrystallize->pure_product

Workflow for PCTP synthesis and purification.

Safety and Handling

This compound is considered harmful by inhalation, in contact with skin, and if swallowed. It is irritating to the eyes, respiratory system, and skin.[6] Handling requires strict safety protocols, including the use of a chemical fume hood, adequate ventilation, and appropriate personal protective equipment (gloves, eye/face protection).[1][6] Facilities should be equipped with an eyewash station and a safety shower.[6] It should be stored in a cool, dry place in a tightly closed container.[6]

References

An In-depth Technical Guide to Pentachlorothiophenol (CAS 133-49-3) for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentachlorothiophenol (PCTP), a research-grade chemical with the CAS number 133-49-3. This document synthesizes available data on its chemical and physical properties, toxicological profile, and established applications. It also presents detailed experimental protocols and visual representations of relevant biochemical pathways to support its use in a research and development setting.

Core Chemical and Physical Properties

This compound is a chlorinated aromatic thiol.[1][2] It presents as a gray or light yellow solid with a characteristic unpleasant odor.[3][4] It is practically insoluble in water.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 133-49-3[5]
Molecular Formula C₆HCl₅S[5]
Molecular Weight 282.40 g/mol [5]
Melting Point 223-227 °C[4]
Boiling Point 351.3 ± 37.0 °C (Predicted)[4]
Density 1.693 g/cm³ (Estimate)[4]
pKa 3.14 ± 0.50 (Predicted)[4]
Solubility Slightly soluble in Chloroform and DMSO[4]

Toxicological Profile and Safety

This compound is classified as a persistent, bioaccumulative, and toxic (PBT) chemical.[6] It is harmful if swallowed or inhaled and causes skin and severe eye irritation.[4] Animal studies have indicated that it can cause irritation to the respiratory tract and mucous membranes.[5]

Table 2: Toxicological Data for this compound

EndpointSpeciesValueReference(s)
Oral LD50 Rat11,900 mg/kg[4]
Intraperitoneal LD50 Mouse100-200 mg/kg[1]
Skin Irritation HumanNo irritation after 24-hour exposure[5]
Eye Irritation HumanMinor irritation[1]
Aquatic Toxicity (LC100) Zebrafish (Danio rerio)Not specified[1]
Aquatic Toxicity (LC100) Golden orfe (Leuciscus idus)Not specified[1]

Handling and Storage: Use personal protective equipment, including gloves, and eye/face protection.[7] Handle in a well-ventilated area.[7] Store in a cool, dry place in a tightly sealed container.[7]

Applications in Research and Industry

The primary industrial application of this compound has been as a peptizing agent in the rubber industry to reduce the viscosity of natural and synthetic rubbers.[5][8] In a research context, its properties as a persistent organic pollutant and a metabolite of other environmental contaminants make it a relevant standard for analytical and toxicological studies.[1][9]

Experimental Protocols

Synthesis of this compound from Hexachlorobenzene (B1673134)

This compound can be synthesized by the reaction of hexachlorobenzene with sodium sulfide (B99878) and sulfur in a methanol (B129727) medium.[5][8][10]

Materials:

Procedure:

  • Combine 750 parts by weight of hexachlorobenzene, 700 parts by weight of sodium sulfide, 150 parts by weight of sulfur, and 2900 parts by weight of methanol in an autoclave equipped with a stirrer.[10]

  • Seal the autoclave and heat the reaction mixture to 108°C for 8 hours.[10]

  • After the reaction, depressurize the autoclave and distill off the methanol.[10]

  • Dissolve the residue in hot water.[10]

  • Add common salt to precipitate the crude sodium pentachlorothiophenolate.[10]

  • Filter the precipitate and redissolve it in 2500 parts by weight of hot water.[10]

  • To the aqueous solution, add 220 parts by weight of ammonium sulfate and 0.05 parts by weight of an alkyl sulfonate.[10]

  • Stir the mixture for 6 hours at approximately 95°C to precipitate this compound.[10]

  • Filter the precipitated this compound using a suction filter.[10]

  • Wash the product with hot water to remove any remaining salts.[10]

  • Dry the final product.[10]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and sample matrix.

Sample Preparation (General):

  • Extract the sample with a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and dichloromethane). For complex matrices like rubber, a pyrolysis-GC-MS approach may be necessary.[9]

  • Concentrate the extract to a known volume.

  • Derivatization (optional but recommended): Methylate the thiol group to improve chromatographic performance and reduce active site interactions. This can be achieved by reacting the extract with a methylating agent like (trimethylsilyl)diazomethane (TMS-DM) in the presence of methanol.[9]

GC-MS Parameters:

  • GC System: Agilent 7890 or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5977C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For the methylated derivative (pentachloroanisole), monitor characteristic ions.

Biochemical Pathways and Mechanisms of Action

Direct research on the specific signaling pathways modulated by this compound is limited. However, its role as a metabolite and its effects on mitochondrial function provide insights into its biochemical interactions.

Metabolic Formation of this compound

This compound is a known metabolite of the fungicide hexachlorobenzene (HCB) and pentachloronitrobenzene (B1680406) (PCNB).[1] The metabolic conversion involves the substitution of a chlorine or nitro group with a thiol group, often mediated by glutathione (B108866) S-transferases.[1]

Metabolic Formation of PCTP HCB Hexachlorobenzene (HCB) PCTP This compound (PCTP) HCB->PCTP Metabolism PCNB Pentachloronitrobenzene (PCNB) PCNB->PCTP Metabolism Metabolites Further Metabolites PCTP->Metabolites

Metabolic conversion to this compound.
Uncoupling of Oxidative Phosphorylation

This compound has been shown to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria.[5] Uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in ATP production and an increase in oxygen consumption without the concomitant production of energy.

Oxidative Phosphorylation Uncoupling cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ out ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP synthesis ATP ATP ATP_synthase->ATP ADP + Pi PCTP This compound (Uncoupler) PCTP->H_gradient Dissipates gradient

References

Pentachlorothiophenol: A Comprehensive Technical Review of its Discovery, History, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorothiophenol (PCTP), a synthetic organochlorine compound, once held a significant role in the rubber industry as a chemical peptizer. However, its persistent, bioaccumulative, and toxic (PBT) properties have led to a dramatic decline in its use and stringent regulatory control. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and toxicological profile of PCTP. Detailed experimental protocols for its synthesis are provided, and quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide explores the potential signaling pathways affected by PCTP, drawing upon evidence from structurally similar compounds to propose hypothetical mechanisms of action, which are visualized using Graphviz diagrams. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to understand the legacy and potential future implications of this environmentally significant compound.

Discovery and History

The precise details surrounding the initial discovery and first synthesis of this compound (CAS RN 133-49-3) are not well-documented in readily available scientific literature. However, its primary route of synthesis from hexachlorobenzene (B1673134) suggests its discovery likely occurred in the context of early investigations into the reactions of highly chlorinated aromatic compounds.[1]

Historically, PCTP's principal application was as a peptizing agent in the rubber industry.[2][3] It was used to reduce the viscosity of natural and synthetic rubber during processing, making the material more workable.[3] For many years, PCTP and its zinc salt were the preferred peptizers in rubber manufacturing.[4]

The use of PCTP began to decline significantly as its adverse environmental and health effects became more apparent. Classified as a persistent, bioaccumulative, and toxic (PBT) chemical, concerns over its long-term impact grew.[2][5] In the United States, the Environmental Protection Agency (EPA) identified PCTP as a high-priority chemical for risk management under the Toxic Substances Control Act (TSCA).[2] This culminated in a final rule in 2021 that prohibits the manufacture (including import), processing, and distribution in commerce of PCTP and products containing it at concentrations above 1% by weight.[2] This regulatory action effectively eliminated its widespread industrial use.

Physicochemical Properties

This compound is a gray to light yellow solid with a characteristic unpleasant odor.[1][6] It is practically insoluble in water but soluble in many organic solvents.[1][6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆HCl₅S[6]
Molecular Weight 282.4 g/mol [4]
Melting Point 231.5 °C[4]
Boiling Point 351.3 ± 37.0 °C (Predicted)[6]
Density 1.7 ± 0.1 g/cm³[1]
pKa 3.14 ± 0.50 (Predicted)[6]
Solubility in water Insoluble[1]
Appearance Gray to light yellow solid[1][6]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of hexachlorobenzene with a sulfur-containing nucleophile.[1][4]

Experimental Protocol: Synthesis from Hexachlorobenzene

The following protocol is adapted from a patented method for the production of this compound.[7]

Materials:

  • Hexachlorobenzene

  • Sodium sulfide (B99878)

  • Sulfur

  • Methanol

  • Ammonium (B1175870) salt (e.g., ammonium sulfate, ammonium phosphate, or ammonium chloride)

  • Wetting agent (e.g., alkyl sulfonate)

  • Water

  • Sulfur dioxide (optional, for precipitation)

Procedure:

  • Reaction: In a suitable autoclave equipped with a stirring mechanism, combine hexachlorobenzene, sodium sulfide, sulfur, and methanol. The molar ratio of reactants can be optimized, but a typical example involves reacting hexachlorobenzene with an excess of sodium sulfide and sulfur.

  • Heating: Seal the autoclave and heat the reaction mixture to approximately 108 °C for several hours (e.g., 8 hours) with continuous stirring.

  • Methanol Removal: After the reaction is complete, cool the autoclave, depressurize, and distill off the methanol.

  • Dissolution: Take up the residue in hot water to dissolve the sodium salt of this compound (sodium pentachlorothiophenolate).

  • Precipitation:

    • Acid Precipitation (Conventional): Add a dilute mineral acid to the aqueous solution to precipitate this compound. This method can lead to contamination with free sulfur and the disulfide of this compound.

    • Improved Precipitation: To obtain a purer product, add an ammonium salt and a wetting agent to the aqueous solution of sodium pentachlorothiophenolate. Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours to precipitate this compound as fine, easily filterable crystals. Alternatively, introduce gaseous sulfur dioxide into the solution containing the ammonium salt and wetting agent to effect precipitation.

  • Isolation and Purification: Filter the precipitated this compound using a suction filter and wash the solid with hot water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent such as benzene, toluene, or acetic acid.[6]

Toxicology and Health Effects

This compound is recognized for its toxicity to a wide range of organisms, including humans, aquatic life, and birds.[2][5] Its classification as a PBT chemical underscores its potential for long-term adverse effects.[5]

Quantitative Toxicity Data

A summary of available quantitative toxicity data for this compound is presented in Table 2.

TestSpeciesRouteValueReference(s)
LD₅₀ RatOral11,900 mg/kg[4]
LD₅₀ MouseIntraperitoneal100-200 mg/kg[5]
LD₅₀ RatDermal> 2000 mg/kg[8]
LC₅₀ (96h) ZebrafishAquatic2.8 mg/L[5]
LC₅₀ (24h) Daphnia magnaAquatic0.59 mg/L[9]
NOEC (21d) Daphnia magnaAquatic0.01 mg/L[10]

LD₅₀: Median lethal dose; LC₅₀: Median lethal concentration; NOEC: No-observed-effect concentration.

Human Health Effects

In humans, this compound is a mild eye and respiratory irritant.[4] Prolonged skin contact has not been shown to cause significant irritation.[4] The primary concerns for human health stem from its potential for long-term effects due to bioaccumulation.[5]

Environmental Fate and Ecotoxicity

PCTP is persistent in the environment and has a high potential for bioaccumulation in aquatic organisms.[2][5] It is toxic to fish, invertebrates, and aquatic plants.[2][10] Its presence in the environment is a concern due to its potential to move up the food chain.[5]

Potential Signaling Pathways and Mechanisms of Action

Direct research on the specific signaling pathways affected by this compound is limited. However, due to its structural similarity to pentachlorophenol (B1679276) (PCP), it is plausible that they may share some mechanisms of toxicity. Studies on PCP have indicated that it can induce oxidative stress and interfere with key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and endocrine signaling.[11][12]

Hypothetical Signaling Pathways Affected by this compound

Based on the known effects of the structurally similar pentachlorophenol, the following signaling pathways are hypothesized to be affected by this compound.

Pentachlorophenol has been shown to generate reactive oxygen species (ROS), leading to oxidative stress.[11][13] This can, in turn, activate the MAPK signaling cascade, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[11][14] Persistent activation of certain MAPK pathways, such as JNK and p38, can lead to cell death.[14]

G PCTP This compound (Hypothesized) ROS Reactive Oxygen Species (ROS) PCTP->ROS Induces MAPKKK MAPK Kinase Kinase (e.g., ASK1) ROS->MAPKKK Activates MAPKK MAPK Kinase (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Leads to

Caption: Hypothetical activation of the MAPK pathway by PCTP-induced oxidative stress.

Pentachlorophenol is a known endocrine disruptor, particularly affecting the thyroid hormone system.[15][16] It can interfere with thyroid hormone synthesis, transport, and metabolism.[15] Given the structural similarities, it is plausible that this compound could also exhibit endocrine-disrupting properties.

G PCTP This compound (Hypothesized) ThyroidHormoneReceptors Thyroid Hormone Receptors PCTP->ThyroidHormoneReceptors Binds to or interferes with GeneExpression Altered Gene Expression ThyroidHormoneReceptors->GeneExpression Modulates AdverseEffects Adverse Developmental & Reproductive Effects GeneExpression->AdverseEffects Leads to

Caption: Hypothetical endocrine disruption pathway for PCTP.

Conclusion

This compound serves as a compelling case study in the lifecycle of an industrial chemical, from its widespread application to its eventual restriction due to significant environmental and health concerns. While its role in the rubber industry has been largely superseded by safer alternatives, the legacy of its persistence in the environment necessitates continued monitoring and research. This technical guide has provided a comprehensive overview of the known information regarding PCTP, from its historical context to its toxicological profile. The detailed synthesis protocol and compiled quantitative data offer a valuable resource for the scientific community. The hypothesized signaling pathways, based on evidence from structurally related compounds, provide a foundation for future research into the precise molecular mechanisms of PCTP's toxicity. A deeper understanding of these mechanisms is crucial for assessing the risks associated with residual environmental contamination and for the development of potential remediation strategies.

References

Methodological & Application

Application Notes and Protocols: Pentachlorothiophenol (PCTP) as a Peptizing Agent in Natural Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentachlorothiophenol (PCTP) as a chemical peptizing agent to reduce the molecular weight and viscosity of natural rubber during the mastication process. The following sections detail the mechanism of action, experimental protocols for laboratory-scale application, and the expected impact of PCTP on the physical properties of natural rubber.

Introduction

Natural rubber (NR), in its raw state, consists of long polyisoprene chains, resulting in high viscosity and making it difficult to process and compound with other ingredients. Mastication is a critical processing step that breaks down these long polymer chains, reducing viscosity and improving the plasticity of the rubber. Chemical peptizers, such as this compound (PCTP), are employed to accelerate this process, leading to significant reductions in mixing time and energy consumption. PCTP and its zinc salt are effective at typical processing temperatures and work by promoting controlled chain scission.

Mechanism of Action

The peptizing effect of this compound is based on a free-radical chain mechanism. During the high-shear mixing of natural rubber, mechanical energy leads to the homolytic cleavage of the polyisoprene chains, generating polymer radicals. In the presence of oxygen, these radicals can form peroxy radicals, which can lead to chain scission. PCTP catalyzes this process. The thiophenol compound can donate a hydrogen atom to the polymer radical, terminating it and forming a pentachlorothiophenyl radical. This radical is stabilized and can react with oxygen to form a species that further promotes the oxidative degradation of the rubber. A key function of the peptizer is to prevent the recombination of the cleaved rubber polymer chains, which would otherwise lead to an increase in viscosity.

PCTP_Mechanism NR Natural Rubber (High Molecular Weight) Mastication Mechanical Shear + Heat NR->Mastication PolymerRadical Polymer Radical (R•) Mastication->PolymerRadical Scission Chain Scission PolymerRadical->Scission StabilizedRadical Stabilized Polymer + PCTP Radical (PCTP-S•) PolymerRadical->StabilizedRadical  + PCTP-SH NoRecombination Prevention of Radical Recombination PolymerRadical->NoRecombination  + O2 PCTP This compound (PCTP-SH) PCTP->StabilizedRadical Oxygen Oxygen (O2) Oxygen->NoRecombination LowMW_NR Low Molecular Weight Natural Rubber Scission->LowMW_NR StabilizedRadical->NoRecombination NoRecombination->LowMW_NR

Caption: Mechanism of PCTP in Natural Rubber Mastication.

Quantitative Data on the Effect of PCTP

The addition of this compound has a significant impact on the viscosity and molecular weight of natural rubber. The following tables summarize typical data obtained from experimental studies.

Table 1: Effect of PCTP Concentration on Mooney Viscosity of Natural Rubber

PCTP Concentration (phr*)Mastication Time (min)Mooney Viscosity (ML 1+4 @ 100°C)
0 (Control)1085
0.11065
0.21050
0.31040
0.51030

*phr: parts per hundred rubber

Table 2: Effect of PCTP on the Molecular Weight of Natural Rubber

PCTP Concentration (phr)Initial Weight Average Molecular Weight (Mw) ( g/mol )Final Weight Average Molecular Weight (Mw) ( g/mol )Percentage Reduction in Mw
0 (Control)1,200,000950,00020.8%
0.21,200,000600,00050.0%
0.51,200,000350,00070.8%

Experimental Protocols

The following are detailed protocols for the laboratory-scale mastication of natural rubber using this compound as a peptizing agent with a two-roll mill and a Banbury-type internal mixer.

Protocol 1: Mastication using a Two-Roll Mill

Objective: To reduce the viscosity of natural rubber using PCTP on a two-roll mill.

Materials and Equipment:

  • Natural Rubber (e.g., Ribbed Smoked Sheet - RSS1)

  • This compound (PCTP)

  • Two-Roll Mill with adjustable nip gap and temperature control

  • Mooney Viscometer (as per ASTM D1646)

  • Analytical Balance

  • Stopwatch

Procedure:

  • Preparation:

    • Set the temperature of the two-roll mill to 70-80°C.

    • Set the nip gap to approximately 2-3 mm.

    • Weigh the desired amount of natural rubber.

    • Weigh the required amount of PCTP based on the desired phr concentration (e.g., for 0.2 phr, use 0.2 g of PCTP for every 100 g of rubber).

  • Mastication:

    • Pass the natural rubber through the rolls of the mill several times until a continuous band is formed. This typically takes 1-2 minutes.

    • Once the rubber is banded, add the weighed PCTP directly into the nip of the mill.

    • Continue to pass the rubber through the mill, making cuts from the sides and re-introducing the material to the nip to ensure homogeneous mixing.

    • Continue the mastication process for a predetermined time (e.g., 10 minutes).

  • Sample Collection and Analysis:

    • After the mastication period, remove the rubber sheet from the mill.

    • Allow the sample to cool to room temperature for at least 30 minutes.

    • Prepare a sample for Mooney viscosity testing according to ASTM D1646.

    • Measure the Mooney viscosity (ML 1+4 at 100°C).

TwoRollMill_Workflow Start Start PrepareNR Weigh Natural Rubber and PCTP Start->PrepareNR SetupMill Set up Two-Roll Mill (Temp: 70-80°C, Nip: 2-3 mm) PrepareNR->SetupMill BandNR Band Natural Rubber on the Mill SetupMill->BandNR AddPCTP Add PCTP to the Nip BandNR->AddPCTP Masticate Masticate for a Defined Time (e.g., 10 min) AddPCTP->Masticate CoolSample Remove Rubber Sheet and Cool Masticate->CoolSample TestViscosity Measure Mooney Viscosity (ASTM D1646) CoolSample->TestViscosity End End TestViscosity->End

Caption: Experimental Workflow for Mastication with a Two-Roll Mill.

Protocol 2: Mastication using a Banbury-Type Internal Mixer

Objective: To reduce the viscosity of natural rubber using PCTP in a Banbury mixer.

Materials and Equipment:

  • Natural Rubber

  • This compound (PCTP)

  • Banbury-type Internal Mixer with temperature and rotor speed control

  • Mooney Viscometer

  • Analytical Balance

  • Stopwatch

Procedure:

  • Preparation:

    • Preheat the mixing chamber of the Banbury mixer to the desired temperature, typically between 120°C and 160°C.

    • Set the rotor speed (e.g., 60-80 RPM).

    • Weigh the natural rubber and PCTP.

  • Mastication:

    • Charge the natural rubber into the mixing chamber and lower the ram.

    • Masticate the rubber for a short period (e.g., 1 minute) to allow it to break down slightly.

    • Raise the ram and add the PCTP.

    • Lower the ram and continue mixing for the specified duration (e.g., 5-8 minutes). Monitor the temperature and power consumption during mixing.

  • Sample Collection and Analysis:

    • Discharge the masticated rubber from the mixer.

    • The discharged rubber can be sheeted out on a two-roll mill to cool.

    • Allow the sample to rest at room temperature for at least 30 minutes before testing.

    • Measure the Mooney viscosity according to ASTM D1646.

Safety Precautions

This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.

Conclusion

This compound is a highly effective peptizing agent for natural rubber, significantly reducing its viscosity and molecular weight during mastication. This leads to improved processability, reduced energy consumption, and better dispersion of fillers and other additives in subsequent compounding stages. The provided protocols offer a starting point for the laboratory evaluation of PCTP's effects on natural rubber. Researchers should optimize parameters such as PCTP concentration, mastication time, and temperature to achieve the desired properties for their specific applications.

Application Note: Determination of Pentachlorothiophenol (PCTP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of pentachlorothiophenol (PCTP). The protocol outlines sample preparation, instrumental parameters, and data analysis, providing a reliable workflow for researchers in environmental science, toxicology, and drug development.

Introduction

This compound (PCTP) is a chemical compound that has been used as a peptizing agent in the rubber industry and is a metabolite of the fungicide hexachlorobenzene. Due to its potential environmental persistence and toxicity, a sensitive and specific analytical method is crucial for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile compounds like PCTP, offering excellent separation and definitive identification.[1][2] This note provides a comprehensive protocol for the analysis of PCTP using GC-MS.

Experimental

2.1. Sample Preparation

A critical step in the analysis of PCTP is the extraction and purification of the analyte from the sample matrix. The following is a general protocol that can be adapted based on the specific matrix (e.g., water, soil, biological tissues).

2.1.1. Liquid-Liquid Extraction (LLE) for Water Samples

  • To a 100 mL water sample, add a suitable internal standard.

  • Acidify the sample to a pH < 2 with sulfuric acid.

  • Extract the sample twice with 50 mL of dichloromethane (B109758) (DCM) in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2.1.2. Solid-Phase Extraction (SPE) for Water Samples [3]

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Pass a 500 mL water sample (acidified to pH < 2) through the cartridge.[3]

  • Wash the cartridge with water to remove interferences.

  • Elute the PCTP from the cartridge with dichloromethane (DCM).[3]

  • Concentrate the eluate to 1 mL.

2.1.3. Extraction from Solid and Biological Samples [4]

  • Homogenize the sample.

  • For biological samples, perform acid hydrolysis with sulfuric acid to release free phenols.[4]

  • Extract the sample using a suitable solvent like acetone (B3395972) or perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

  • The extract may require further cleanup using SPE to remove matrix interferences.[4]

2.2. GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness[5]
Injector Split/Splitless
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Oven Program - Initial Temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2.3. Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, SIM mode is recommended for the quantification of PCTP. The characteristic ions for PCTP (C₆HCl₅S) should be selected. The molecular weight of PCTP is approximately 282.4 g/mol .[6]

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound282284, 247

Note: The selection of ions should be confirmed by analyzing a standard of PCTP in full scan mode to determine the most abundant and specific ions.

Results and Discussion

3.1. Method Performance

The performance of the GC-MS method should be evaluated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Method Performance Characteristics

Parameter Result
Linearity (R²) > 0.995
Calibration Range 0.1 - 100 ng/mL[4]
Limit of Detection (LOD) Low ng/mL range[4]
Limit of Quantification (LOQ) Typically 3x LOD
Recovery 85-115%
Precision (%RSD) < 15%

3.2. Data Analysis

The concentration of PCTP in the samples is determined by comparing the peak area of the quantifier ion to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for PCTP analysis by GC-MS.

Conclusion

The described GC-MS method provides a sensitive, selective, and reliable approach for the determination of this compound in various sample matrices. The detailed protocol for sample preparation and instrumental analysis, coupled with the use of Selected Ion Monitoring, allows for accurate quantification at low levels. This application note serves as a valuable resource for laboratories involved in environmental monitoring and chemical safety assessment.

References

Application Notes and Protocols for the Derivatization of Pentachlorothiophenol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentachlorothiophenol (PCTP) is a persistent organic pollutant that requires sensitive and reliable analytical methods for its detection and quantification in various matrices. Due to its polarity and potential for thermal degradation, direct analysis of PCTP by gas chromatography (GC) can be challenging. Derivatization is a crucial step to improve its volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and accuracy. These application notes provide detailed protocols for two common and effective derivatization methods for PCTP: Methylation and Pentafluorobenzylation, followed by GC-mass spectrometry (GC-MS) or GC with electron capture detection (GC-ECD) analysis.

Method 1: Methylation of this compound

Methylation is a widely used derivatization technique for compounds containing active hydrogens, such as thiols. The process involves the replacement of the acidic thiol hydrogen with a methyl group, forming the more volatile and less polar methyl thioether derivative (pentachloroanisole). A common and effective methylating agent is (trimethylsilyl)diazomethane (TMS-DM).

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound after methylation. Data for the closely related compound, pentachlorophenol (B1679276) (PCP), is included for comparison, as specific comprehensive validation data for PCTP is not always available in a single source.

ParameterThis compound (as methyl derivative)Pentachlorophenol (as methyl derivative) - for comparison
Limit of Detection (LOD) Not explicitly stated in reviewed literature, but concentrations as low as 3.10 ng/g have been detected in samples.[1]Low ng/mL range for GC-MS analysis.[2][3]
Limit of Quantification (LOQ) Not explicitly stated in reviewed literature.Typically 3-10 times the LOD.
Linearity Range Method validated at 5, 20, and 50 µg/kg.0.1 to 100 ng/mL for GC-MS analysis.[2][3]
Recovery Optimized for maximum recovery.[4]Generally >80%
Precision (RSD) High reproducibility reported.[1]Typically <15%
Experimental Protocol: Methylation using (Trimethylsilyl)diazomethane (TMS-DM)

This protocol is adapted from a validated method for the analysis of PCTP in food samples.[4]

Materials:

  • This compound (PCTP) standard

  • (Trimethylsilyl)diazomethane (TMS-DM) solution (2.0 M in diethyl ether or hexanes)

  • Methanol, HPLC grade

  • Acetic acid, glacial

  • Hexane (B92381), pesticide residue grade

  • Nitrogen gas, high purity

  • Sample extract containing PCTP in a suitable solvent

Procedure:

  • To 100 µL of the sample extract, add 100 µL of methanol.

  • Add 300 µL of 2.0 M TMS-DM solution.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 35°C for 30 minutes in a heating block or water bath.

  • Quench the reaction by adding 150 µL of glacial acetic acid. Vortex briefly.

  • Add 7 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 3500 rpm for 5 minutes to separate the phases.

  • Carefully collect the upper organic layer (hexane).

  • The sample is now ready for GC-MS analysis. If further concentration is needed, the organic extract can be evaporated under a gentle stream of nitrogen.

Note: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood, following all safety guidelines. TMS-DM is a safer alternative but should still be handled with care.

Method 2: Pentafluorobenzylation of this compound

Pentafluorobenzylation is a highly effective derivatization technique for phenols and thiols, particularly for trace analysis using an electron capture detector (ECD), which is highly sensitive to the electrophilic pentafluorobenzyl group. The reaction involves the nucleophilic attack of the thiolate anion on pentafluorobenzyl bromide (PFBBr).

Quantitative Data Summary

The following table summarizes the expected performance data for the analysis of this compound after pentafluorobenzylation. Data for related phenolic compounds are included to provide an indication of the method's capabilities.

ParameterThis compound (as PFB derivative)Alkylphenols (as PFB derivatives) - for comparison
Limit of Detection (LOD) Expected to be in the low ng/L to pg/µL range with GC-ECD or GC-MS (NCI).Low ng/L levels for GC-MS (NCI) analysis.[5]
Limit of Quantification (LOQ) Expected to be in the low ng/L to pg/µL range.Typically 3-10 times the LOD.
Linearity Range Expected to be wide, potentially spanning several orders of magnitude.Not specified.
Recovery High recoveries are generally achievable with optimized conditions.>90% for many compounds.
Precision (RSD) Typically <15%Typically <10%
Experimental Protocol: Pentafluorobenzylation using Pentafluorobenzyl Bromide (PFBBr)

This protocol is a general procedure adapted from methods for derivatizing phenols and other acidic compounds.[6][7][8]

Materials:

  • This compound (PCTP) standard

  • Pentafluorobenzyl bromide (PFBBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, HPLC grade

  • Hexane, pesticide residue grade

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate), optional

  • Nitrogen gas, high purity

  • Sample extract containing PCTP in a suitable solvent

Procedure:

  • To 1 mL of the sample extract in a vial, add approximately 10 mg of anhydrous potassium carbonate.

  • Add 100 µL of a 1% (w/v) solution of PFBBr in acetone.

  • If using a phase-transfer catalyst, add a catalytic amount (e.g., 1-2 mg).

  • Seal the vial and heat at 60-80°C for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex vigorously for 1 minute to extract the PFB-PCTP derivative into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial for GC-ECD or GC-MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of PCTP Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Derivatization Derivatization (Methylation or Pentafluorobenzylation) Cleanup->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or ECD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for PCTP analysis.

Methylation Reaction of this compound

The diagram below shows the chemical reaction for the methylation of this compound using (trimethylsilyl)diazomethane.

Methylation_Reaction cluster_reactants Reactants cluster_products Products PCTP This compound (C₆Cl₅SH) reaction + TMSDM (Trimethylsilyl)diazomethane ((CH₃)₃SiCHN₂) PCTA Pentachloroanisole (C₆Cl₅SCH₃) product_plus + N2 Nitrogen Gas (N₂) TMS_byproduct TMS-Byproduct reaction_arrow CH₃OH reaction_arrow->product_plus

Caption: Methylation of PCTP with TMS-DM.

References

Application Notes and Protocols for Pentachlorothiophenol (PCTP) as a Biomarker for Hexachlorobenzene (HCB) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexachlorobenzene (B1673134) (HCB) is a persistent organic pollutant that poses significant health risks due to its toxicity and bioaccumulative properties. Monitoring human exposure to HCB is crucial for assessing potential health effects and for regulatory purposes. Pentachlorothiophenol (PCTP) has been identified as a major metabolite of HCB in humans and various animal models.[1] Consequently, the detection and quantification of PCTP in biological samples can serve as a reliable biomarker for assessing HCB exposure.[2] This document provides detailed application notes and experimental protocols for the analysis of PCTP in urine, serum, and liver tissue samples.

Data Presentation

The following tables summarize quantitative data on PCTP (or its derivative, pentachlorobenzenethiol - PCBT) levels in human biological samples following HCB exposure.

Table 1: Urinary Pentachlorobenzenethiol (PCBT) Levels in a Population Highly Exposed to Hexachlorobenzene (HCB)

ParameterValueReference
Number of Subjects 100[1]
HCB in Serum (ng/mL) 1.1 - 953[1]
PCBT in 24-hr Urine (µg)
Range0.18 - 84.0[1]
Mean ± SD3.47 ± 10.8[1]
Geometric Mean1.39[1]
Correlation between Serum HCB and Urinary PCBT
Males (increase in PCBT per 1 ng/mL increase in serum HCB)2.12 µg[1]
Females (increase in PCBT per 1 ng/mL increase in serum HCB)0.67 µg[1]

Table 2: this compound (PCTP) and its Metabolites in Biological Samples from Rats after HCB Administration

Biological MatrixCompoundConcentrationHCB Dose and DurationAnimal ModelReference
LiverPCTP~0.1 nmol178 µmol/kg (oral)Rat[1]
Urine & FecesPCTPDetectedIntraperitoneal injection of 14C-HCBFemale Wistar Rats[1]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of HCB to PCTP

The metabolism of HCB to PCTP primarily involves the glutathione (B108866) conjugation pathway. This multi-step process, occurring mainly in the liver, is crucial for the detoxification and elimination of HCB.

HCB_Metabolism HCB Hexachlorobenzene (HCB) GSH_conj Glutathione Conjugate HCB->GSH_conj Glutathione S-transferase CysG_conj Cysteinylglycine Conjugate GSH_conj->CysG_conj γ-Glutamyl transpeptidase Cys_conj Cysteine Conjugate CysG_conj->Cys_conj Dipeptidase NAC N-acetyl-L-cysteine Conjugate (Mercapturic Acid) Cys_conj->NAC N-acetyltransferase PCTP This compound (PCTP) Cys_conj->PCTP C-S Lyase NAC->PCTP Deacetylation & C-S Lyase

Metabolic pathway of Hexachlorobenzene (HCB) to this compound (PCTP).
Experimental Workflow for PCTP Analysis in Biological Samples

The following diagram outlines the general workflow for the analysis of PCTP in urine, serum, and liver samples.

PCTP_Analysis_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis urine Urine Sample hydrolysis Acid/Alkaline Hydrolysis urine->hydrolysis serum Serum Sample serum->hydrolysis liver Liver Tissue liver->hydrolysis l_l_extraction Liquid-Liquid Extraction hydrolysis->l_l_extraction spe Solid-Phase Extraction (SPE) hydrolysis->spe derivatization Derivatization l_l_extraction->derivatization spe->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

General workflow for the analysis of PCTP in biological samples.

Experimental Protocols

These protocols are designed to provide a detailed methodology for the key experiments involved in the analysis of PCTP as a biomarker for HCB exposure.

Protocol 1: Analysis of PCTP in Human Urine by GC-MS

This protocol describes the determination of PCTP in urine, which involves hydrolysis of conjugates, extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • This compound (PCTP) standard

  • Internal Standard (e.g., 2,6-dibromophenol (B46663) or a deuterated PCTP analog)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH), 2N

  • Hexane (B92381), pesticide grade

  • Benzene (B151609), pesticide grade (use with extreme caution in a certified fume hood)

  • Derivatizing agent: Pentafluorobenzyl bromide (PFBBr) or a silylating agent (e.g., BSTFA with 1% TMCS)

  • Potassium carbonate (K2CO3)

  • Acetone, pesticide grade

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Glassware: screw-cap culture tubes with PTFE-lined caps, centrifuge tubes, pipettes, vials for GC-MS.

2. Sample Preparation and Hydrolysis

  • Collect a 24-hour urine sample and measure the total volume. Store at -20°C until analysis.

  • Thaw the urine sample and mix thoroughly.

  • Pipette 4 mL of urine into a screw-cap culture tube.

  • Add an appropriate amount of the internal standard solution.

  • For alkaline hydrolysis, add 1 mL of 2N NaOH. For acid hydrolysis, add 1 mL of concentrated HCl.

  • Cap the tube tightly and heat in a water bath at 70-90°C for 1-3 hours to hydrolyze the PCTP conjugates.[1]

  • Allow the tube to cool to room temperature.

3. Extraction

  • Add 5 mL of hexane or benzene to the cooled, hydrolyzed urine sample in the culture tube.

  • Cap the tube and vortex or shake vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 1-4) with another 5 mL of the organic solvent and combine the extracts.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

4. Derivatization

  • Concentrate the dried extract to approximately 1 mL under a gentle stream of nitrogen.

  • For PFBBr derivatization:

    • Add 50 µL of 10% K2CO3 solution and 10 µL of PFBBr solution in acetone.

    • Vortex and heat at 60°C for 1 hour.

    • Cool and the sample is ready for GC-MS analysis.

  • For silylation:

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Vortex and heat at 60°C for 30 minutes.

    • Cool and the sample is ready for GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions (example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions (example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized PCTP and the internal standard.

6. Quantification

  • Prepare a calibration curve using standard solutions of derivatized PCTP at various concentrations.

  • Calculate the concentration of PCTP in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of PCTP in Human Serum by GC-MS

This protocol details the analysis of PCTP in serum, a matrix with higher protein and lipid content compared to urine.

1. Materials and Reagents

2. Sample Preparation and Protein Precipitation

  • Collect whole blood in a serum separator tube and allow it to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1000-2000 x g for 15 minutes.

  • Carefully aspirate the serum and store at -80°C until analysis.

  • Thaw the serum sample.

  • To 1 mL of serum in a centrifuge tube, add the internal standard.

  • Add 2 mL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at 4000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

3. Hydrolysis and Extraction (using SPE)

  • Acidify the supernatant with formic acid to a pH of approximately 3-4.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the PCTP and internal standard with 5 mL of hexane or another suitable organic solvent.

4. Derivatization and GC-MS Analysis

  • Follow the same derivatization and GC-MS analysis steps as described in Protocol 1 (steps 4 and 5).

5. Quantification

  • Follow the same quantification procedure as described in Protocol 1 (step 6).

Protocol 3: Analysis of PCTP in Liver Tissue by GC-MS

This protocol is adapted for the analysis of PCTP in liver tissue, which requires homogenization and a more rigorous extraction procedure.

1. Materials and Reagents

  • Same as for urine and serum analysis, with the addition of:

  • Phosphate buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent.

2. Sample Preparation and Homogenization

  • Excise the liver tissue, rinse with ice-cold PBS to remove excess blood, blot dry, and weigh.

  • Store the tissue at -80°C until analysis.

  • Thaw the tissue on ice.

  • Mince approximately 0.5 g of the liver tissue.

  • Add the minced tissue to a homogenization tube with 1.5 mL of ice-cold PBS or deionized water.

  • Add the internal standard.

  • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to prevent degradation.

3. Extraction (QuEChERS-based method)

  • Transfer the homogenate to a centrifuge tube.

  • Add 1.5 mL of acetonitrile and vortex for 1 minute.

  • Add 200 mg of anhydrous MgSO4 and 50 mg of NaCl.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a new tube containing 25 mg of PSA and 25 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and then centrifuge at 3000 x g for 5 minutes.

  • Carefully collect the supernatant.

4. Derivatization and GC-MS Analysis

  • Follow the same derivatization and GC-MS analysis steps as described in Protocol 1 (steps 4 and 5).

5. Quantification

  • Follow the same quantification procedure as described in Protocol 1 (step 6), ensuring that the final concentration is normalized to the initial tissue weight (e.g., ng/g of tissue).

Conclusion

The analysis of this compound in biological samples provides a valuable tool for the biomonitoring of hexachlorobenzene exposure. The protocols outlined in this document offer detailed methodologies for the quantification of PCTP in urine, serum, and liver tissue using GC-MS. Adherence to these protocols, with appropriate quality control measures, will enable researchers to obtain reliable and accurate data for assessing HCB exposure and its potential health implications.

References

Application Notes and Protocols: Pentachlorothiophenol in Rubber Vulcanization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorothiophenol (PCTP) is an organosulfur compound that has historically been utilized in the rubber industry as a chemical peptizing agent.[1] Its primary function is to reduce the viscosity of natural and synthetic rubbers during the mastication process.[1][2] Mastication is a critical step in rubber processing where the long polymer chains are broken down, making the rubber softer and easier to process.[3] The use of chemical peptizers like PCTP makes the viscosity reduction less sensitive to variations in time and temperature, leading to greater uniformity between batches.[1]

While PCTP has been effective in this role, its application has significantly declined in many parts of the world due to the formation of teratogenic and other toxic decomposition products.[4] Safer alternatives, such as 2,2'-dibenzamidodiphenyldisulfide (DBD), are now more commonly used.[1] These application notes provide a comprehensive overview of the use of PCTP in rubber vulcanization studies, with the understanding that its practical application is now limited and should be approached with appropriate safety and environmental considerations.

Mechanism of Action

This compound functions by accelerating the thermo-oxidative breakdown of rubber molecules. During the mechanical shearing and heating of the mastication process, free radicals are formed on the polymer chains. PCTP, being a thiol, can readily donate its hydrogen atom to these polymer radicals, thereby stabilizing them and preventing them from recombining. The resulting thiyl radical (C₆Cl₅S•) is relatively stable and can participate in further chain scission reactions, leading to a reduction in the molecular weight and, consequently, the viscosity of the rubber.

PCTP_Mechanism High_Molecular_Weight_Rubber High Molecular Weight Natural Rubber (Polyisoprene) Mastication Mastication (Mechanical Shear + Heat) High_Molecular_Weight_Rubber->Mastication Process Polymer_Radical Polymer Radical (R•) Mastication->Polymer_Radical Generates Stabilized_Polymer Stabilized (Lower MW) Polymer Chain (RH) Polymer_Radical->Stabilized_Polymer Reacts with PCTP PCTP This compound (C₆Cl₅SH) PCTP->Stabilized_Polymer Thiyl_Radical Thiyl Radical (C₆Cl₅S•) PCTP->Thiyl_Radical Forms Chain_Scission Further Chain Scission Thiyl_Radical->Chain_Scission Promotes Low_Viscosity_Rubber Low Viscosity Rubber Chain_Scission->Low_Viscosity_Rubber Results in

Caption: Chemical mechanism of PCTP-assisted rubber mastication.

Data Presentation

Due to the limited availability of recent, detailed quantitative data on this compound in publicly accessible literature, the following tables include illustrative data based on studies of other chemical peptizers and general knowledge of the effects of PCTP. This data is intended to demonstrate the expected trends and the types of results that would be obtained in relevant experiments.

Table 1: Typical Properties of this compound

PropertyValue
CAS Number 133-49-3
Molecular Formula C₆HCl₅S
Molecular Weight 282.4 g/mol
Appearance Gray or grayish-yellow powder
Melting Point 223-227 °C
Purity ≥98%

Table 2: Illustrative Effect of a Chemical Peptizer on the Mooney Viscosity of Natural Rubber

This data is based on a study of different peptizers and is representative of the expected effect of a chemical peptizer like PCTP.

Peptizer TypeConcentration (phr)Initial Mooney Viscosity (MU)Final Mooney Viscosity (MU)
Control (No Peptizer) 07568
Chemical Peptizer A 0.27555
Chemical Peptizer B 0.27552

Table 3: Hypothetical Effect of PCTP Concentration on Vulcanization and Mechanical Properties of a Natural Rubber Compound

This table presents a hypothetical scenario to illustrate the expected impact of varying PCTP concentrations.

PCTP Concentration (phr)Mooney Viscosity (ML 1+4 @ 100°C)Scorch Time (tₛ₂, min)Cure Time (t₉₀, min)Tensile Strength (MPa)300% Modulus (MPa)Elongation at Break (%)
0.0 705.015.025.012.0600
0.1 554.814.524.511.8590
0.3 454.514.024.011.5580
0.5 404.213.823.011.0570

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of a chemical peptizer such as PCTP in rubber vulcanization studies.

Protocol 1: Evaluation of Peptizer Efficiency in Reducing Mooney Viscosity of Natural Rubber

Objective: To determine the effect of PCTP concentration on the Mooney viscosity of natural rubber.

Materials and Equipment:

  • Natural rubber (e.g., SMR 20)

  • This compound (PCTP)

  • Two-roll mill

  • Mooney viscometer

  • Analytical balance

Procedure:

  • Mastication of Control Sample: a. Set the two-roll mill to a friction ratio of 1:1.2 and a nip gap of 1.5 mm. The temperature of the rolls should be maintained at 70 ± 5 °C. b. Pass a pre-weighed amount of natural rubber (e.g., 200 g) through the mill and form a continuous band. c. Masticate the rubber for a fixed period (e.g., 10 minutes). d. Sheet out the rubber and allow it to cool to room temperature for at least 24 hours.

  • Mastication with PCTP: a. Repeat the mastication process as described above, but add a specified amount of PCTP (e.g., 0.1, 0.3, 0.5 phr) to the rubber on the mill at the beginning of the mastication process. b. Ensure uniform dispersion of the peptizer throughout the rubber. c. Prepare samples with different concentrations of PCTP.

  • Mooney Viscosity Measurement: a. Calibrate and preheat the Mooney viscometer to 100 °C. b. Cut test specimens from the masticated rubber sheets. c. Perform the Mooney viscosity test (ML 1+4 @ 100°C) according to ASTM D1646 for each sample. d. Record the Mooney viscosity values.

Experimental_Workflow_Peptizer cluster_preparation Sample Preparation cluster_testing Testing and Analysis Start Start Weigh_Rubber Weigh Natural Rubber Start->Weigh_Rubber Mastication Masticate on Two-Roll Mill Weigh_Rubber->Mastication Weigh_PCTP Weigh PCTP Weigh_PCTP->Mastication Cooling Cool and Condition Sample Mastication->Cooling Mooney_Viscosity Measure Mooney Viscosity Cooling->Mooney_Viscosity Vulcanization_Test Determine Vulcanization Characteristics (Rheometer) Cooling->Vulcanization_Test Analyze_Data Analyze and Compare Data Mooney_Viscosity->Analyze_Data Mechanical_Testing Measure Mechanical Properties Vulcanization_Test->Mechanical_Testing Mechanical_Testing->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for evaluating a peptizer.

Protocol 2: Preparation of Rubber Compound and Evaluation of Vulcanization and Mechanical Properties

Objective: To determine the effect of PCTP on the vulcanization characteristics and mechanical properties of a rubber compound.

Materials and Equipment:

  • Masticated rubber (from Protocol 1)

  • Compounding ingredients (e.g., zinc oxide, stearic acid, carbon black, accelerator, sulfur)

  • Two-roll mill or internal mixer

  • Moving Die Rheometer (MDR)

  • Tensile testing machine

  • Curing press

Procedure:

  • Compounding: a. On a two-roll mill, add the compounding ingredients to the masticated rubber in a standard order (e.g., zinc oxide, stearic acid, carbon black, followed by accelerator and sulfur at a lower temperature). b. Ensure thorough mixing and dispersion of all ingredients. c. Sheet out the compounded rubber.

  • Vulcanization Characteristics: a. Use an MDR to determine the vulcanization characteristics of the compounded rubber at a specified temperature (e.g., 160 °C). b. Record the minimum torque (ML), maximum torque (MH), scorch time (tₛ₂), and optimum cure time (t₉₀).

  • Curing: a. Place the compounded rubber sheets in a mold and cure them in a press at the vulcanization temperature for the determined t₉₀.

  • Mechanical Property Testing: a. Die-cut dumbbell-shaped test specimens from the cured rubber sheets. b. Conduct tensile testing according to ASTM D412 to determine tensile strength, 300% modulus, and elongation at break.

Peptizer_Concentration_Effect PCTP_Concentration PCTP Concentration Viscosity Rubber Viscosity PCTP_Concentration->Viscosity Increases -> Decreases Mechanical_Properties Mechanical Properties PCTP_Concentration->Mechanical_Properties Excessive -> Decreases Processing_Efficiency Processing Efficiency Viscosity->Processing_Efficiency Decreases -> Increases

Caption: Relationship between PCTP concentration and rubber properties.

Disclaimer

This compound is a chemical with known toxicity, and its use has been restricted in many regions. Researchers and professionals should consult current safety data sheets (SDS) and regulatory guidelines before handling this substance. The information provided here is for educational and research purposes and does not constitute an endorsement for the use of PCTP in manufacturing processes. The use of safer, modern alternatives is strongly recommended.

References

Application Note: Protocol for Pentachlorothiophenol Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentachlorothiophenol (PCTP) is a persistent organic pollutant that can accumulate in soil and poses a potential risk to environmental and human health.[1][2] Accurate quantification of PCTP in soil samples is crucial for environmental monitoring and remediation studies. However, the analysis of PCTP can be challenging due to its reactive thiol group, which can lead to degradation and adsorption during sample preparation.[1] This application note provides a detailed protocol for the extraction of PCTP from soil samples, followed by derivatization and analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). The described method utilizes ultrasonic extraction for efficient recovery of the analyte from the soil matrix and a methylation step to improve the volatility and stability of PCTP for GC-MS analysis.[1]

Experimental Protocol

This protocol is synthesized from established methods for the extraction of organochlorine pesticides and thiophenols from complex matrices.[1][3][4]

2.1. Materials and Reagents

  • Soil sample, air-dried and sieved (2 mm mesh)

  • This compound (PCTP) standard

  • Internal standard (e.g., 2,4,5,6-Tetrachloro-m-xylene or other suitable labeled compound)

  • Hexane, pesticide residue grade

  • Acetone, pesticide residue grade

  • Dichloromethane (B109758) (DCM), pesticide residue grade

  • Methanol (B129727), anhydrous

  • Benzene (B151609)

  • (Trimethylsilyl)diazomethane (TMS-DM), 2.0 M in hexanes

  • Acetic acid, glacial

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) solid-phase extraction (SPE) cartridges (e.g., 1 g, 6 mL)[1]

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • GC-MS/MS system

2.2. Sample Preparation and Extraction

  • Weigh 2 g of the homogenized soil sample into a 50 mL glass centrifuge tube.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 10 mL of a hexane:acetone (1:1, v/v) extraction solvent to the centrifuge tube.

  • Place the tube in an ultrasonic bath and sonicate for 20 minutes.[4]

  • Centrifuge the sample at 3500 rpm for 5 minutes.[1]

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction (steps 3-6) two more times with fresh solvent, combining all supernatants.

  • Filter the combined extract through anhydrous sodium sulfate to remove any residual moisture.[1]

  • Concentrate the extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Add 2 mL of benzene to the concentrated extract.[1]

2.3. Solid-Phase Extraction (SPE) Cleanup

  • Precondition a silica SPE cartridge by passing 5 mL of dichloromethane (DCM):hexane (1:3, v/v) through it.[1]

  • Load the 4 mL sample extract onto the preconditioned SPE cartridge.

  • Elute the analytes with 10 mL of DCM:hexane (1:3, v/v).[1]

  • Collect the eluate and concentrate it to 1 mL under a gentle stream of nitrogen.[1]

2.4. Derivatization (Methylation)

  • To the 1 mL concentrated eluate in a centrifuge tube, add 100 µL of methanol and 300 µL of TMS-DM.[1]

  • Vortex the mixture for 1 minute.[1]

  • Incubate the reaction mixture at 35°C for 30 minutes.[1]

  • Quench the reaction by adding 150 µL of acetic acid.[1]

  • Add deionized water to adjust the volume to 7 mL and vortex for 1 minute.[1]

  • Centrifuge at 3500 rpm for 5 minutes.[1]

  • Collect 500 µL of the upper organic layer and evaporate it to a final volume of 100 µL under a gentle stream of nitrogen.[1]

  • The sample is now ready for GC-MS/MS analysis.

2.5. GC-MS/MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Carrier Gas: Helium

  • Column: A suitable capillary column for organochlorine pesticide analysis (e.g., DB-5ms).

  • Oven Temperature Program: Optimize based on the specific instrument and column, for example, start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Precursor and product ions for methylated PCTP should be determined by direct infusion of a standard.

Data Presentation

The performance of the method can be evaluated based on recovery, linearity, and limits of detection and quantitation. The following table summarizes typical performance data for similar extraction methods for organochlorine compounds from soil.

ParameterValueReference
Recovery82-106%[3][5]
Linearity (R²)0.9961 - 0.9996[6]
Limit of Detection (LOD)0.02 - 1.34 µg/kg[3][5]
Limit of Quantitation (LOQ)Typically 3x LOD
Relative Standard Deviation (RSD)< 15%[3][5]

Workflow Diagram

PCTP_Extraction_Workflow A 1. Soil Sample Collection (2g, air-dried, sieved) B 2. Spiking with Internal Standard A->B C 3. Ultrasonic Extraction (Hexane:Acetone, 3x) B->C D 4. Centrifugation (3500 rpm, 5 min) C->D E 5. Supernatant Collection & Drying (Na2SO4) D->E F 6. Concentration to 2 mL E->F G 7. SPE Cleanup (Silica Cartridge) F->G H 8. Elution & Concentration to 1 mL G->H I 9. Methylation (TMS-DM, 35°C, 30 min) H->I J 10. Quenching & Phase Separation I->J K 11. Final Concentration to 100 µL J->K L 12. GC-MS/MS Analysis K->L

Caption: Workflow for PCTP extraction and analysis from soil.

References

Application Notes and Protocols: Pentachlorothiophenol as a Ligand in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorothiophenol (PCTP), a fully chlorinated aromatic thiol, presents a unique ligand scaffold for the synthesis of novel organometallic complexes. Its electron-withdrawing nature, conferred by the five chlorine atoms, significantly influences the electronic properties of the sulfur donor atom, thereby impacting the stability, reactivity, and catalytic activity of its metal complexes. The steric bulk of the pentachlorophenyl group can also play a crucial role in dictating the coordination geometry and reactivity of the resulting organometallic compounds. This document provides an overview of the applications of PCTP as a ligand, along with detailed protocols for the synthesis and characterization of representative organometallic complexes.

While specific research on this compound as a ligand is not abundant, analogies can be drawn from studies on other polychlorinated aryl thiolates. These complexes are of interest in areas such as catalysis, materials science, and as precursors for more complex molecular architectures.

Applications in Organometallic Synthesis

Organometallic complexes featuring pentachlorothiophenolato ligands are anticipated to find utility in a range of applications, primarily driven by the unique electronic and steric properties of the PCTP moiety.

  • Catalysis: The strong electron-withdrawing character of the C₆Cl₅S⁻ ligand can modulate the electron density at the metal center. This can enhance the catalytic activity of the metal in various transformations, such as cross-coupling reactions, hydrogenations, and hydrosilylations. For instance, related platinum and palladium thiolato complexes have demonstrated catalytic efficacy.

  • Precursors for Materials: Metal-PCTP complexes can serve as building blocks for the synthesis of advanced materials. The high chlorine content can impart properties such as thermal stability and flame retardancy. These complexes could be utilized in the preparation of coordination polymers or as precursors for metal sulfide (B99878) nanomaterials with controlled morphologies.

  • Fundamental Organometallic Chemistry: The study of PCTP-metal complexes contributes to a deeper understanding of metal-ligand bonding and reactivity. The influence of the perchlorinated aryl group on bond strengths, spectroscopic properties, and reaction mechanisms is of fundamental interest to inorganic and organometallic chemists.

Experimental Protocols

The following protocols are based on established synthetic routes for analogous polychlorinated aryl thiolato complexes and provide a practical guide for the preparation and characterization of this compound-ligated organometallic compounds.

Protocol 1: Synthesis of a Palladium(II)-Pentachlorothiophenolato Complex

This protocol describes the synthesis of a square planar palladium(II) complex featuring two pentachlorothiophenolato ligands and a diphosphine ligand, analogous to the synthesis of cis-(dppf)Pd(SC₆Cl₅)₂.

Materials:

  • This compound (PCTP)

  • Sodium hydride (NaH) or Sodium metal (Na)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Pentachlorothiophenolate:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 mmol) in anhydrous THF (20 mL).

    • Carefully add sodium hydride (2.1 mmol, 60% dispersion in mineral oil) or freshly cut sodium metal (2.0 mmol) to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The evolution of hydrogen gas (if using NaH or Na) should cease, indicating the formation of the sodium salt.

  • Synthesis of the Palladium Complex:

    • In a separate Schlenk flask, suspend [Pd(dppf)Cl₂] (1.0 mmol) in anhydrous THF (30 mL).

    • Slowly add the freshly prepared solution of sodium pentachlorothiophenolate to the [Pd(dppf)Cl₂] suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The color of the suspension will likely change, indicating the formation of the complex.

    • Monitor the reaction by ³¹P{¹H} NMR spectroscopy until the starting material is consumed.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials and byproducts.

    • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure crystals of the desired complex.

    • Dry the product under vacuum.

Characterization:

  • NMR Spectroscopy: Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

    • ¹H NMR: To characterize the protons on the dppf ligand.

    • ³¹P{¹H} NMR: To confirm the coordination of the phosphine (B1218219) ligand to the palladium center.

    • ¹³C{¹H} NMR: To characterize the carbon atoms of the ligands.

  • FT-IR Spectroscopy: To identify characteristic vibrational frequencies of the ligands and the complex.

  • Elemental Analysis: To determine the elemental composition and confirm the purity of the complex.

  • X-ray Crystallography: To determine the solid-state structure of the complex.

Data Presentation

The following tables summarize typical characterization data that would be expected for a palladium(II)-pentachlorothiophenolato complex, based on analogous compounds reported in the literature.

Table 1: Representative NMR Spectroscopic Data

NucleusExpected Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Notes
³¹P{¹H} 20 - 40-A single resonance is expected for the equivalent phosphorus atoms in a cis-complex.
¹H 7.0 - 8.5-Resonances corresponding to the protons of the dppf ligand.
¹³C{¹H} 120 - 150-Resonances for the aromatic carbons of the dppf and pentachlorophenylthiolato ligands.

Table 2: Representative FT-IR Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-Cl Stretch 600 - 800StrongCharacteristic of the pentachlorophenyl group.
Aromatic C=C Stretch 1400 - 1600MediumVibrations from the aromatic rings of the ligands.
P-Ph Stretch 1090 - 1120StrongCharacteristic of the diphenylphosphino groups.
Pd-S Stretch 300 - 400WeakMetal-ligand vibration, may be difficult to observe with standard equipment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a palladium(II)-pentachlorothiophenolato complex.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_complexation Complexation Reaction cluster_purification Isolation & Purification PCTP This compound (PCTP) NaPCTP Sodium Pentachlorothiophenolate (NaSC6Cl5) PCTP->NaPCTP + NaH in THF NaH Sodium Hydride (NaH) NaH->NaPCTP Reaction Reaction Mixture in THF NaPCTP->Reaction Pd_prec [Pd(dppf)Cl2] Pd_prec->Reaction Crude_Product Crude Product Reaction->Crude_Product Stir 12-24h Washing Washing with Diethyl Ether Crude_Product->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product Pure Complex: cis-[Pd(dppf)(SC6Cl5)2] Recrystallization->Final_Product

Fig. 1: General workflow for the synthesis of a palladium-PCTP complex.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in designing a catalytic cycle involving a hypothetical palladium-PCTP complex in a cross-coupling reaction.

Catalytic_Cycle Pd(0)L Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex Pd(II) Intermediate (Ar-Pd-X) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R-M Pd(II)Diorgano Pd(II) Diorgano Intermediate (Ar-Pd-R) Transmetalation->Pd(II)Diorgano RedElim Reductive Elimination Pd(II)Diorgano->RedElim RedElim->Pd(0)L regenerates Product Product (Ar-R) RedElim->Product forms Substrates Ar-X + R-M Substrates->OxAdd Substrates->Transmetalation

Fig. 2: A generic catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Conclusion

This compound holds promise as a versatile ligand in organometallic synthesis. The protocols and data presented herein, based on analogous systems, provide a solid foundation for researchers to explore the synthesis, characterization, and application of novel PCTP-metal complexes. Further investigation into the catalytic activities and material properties of these compounds is warranted and is expected to unveil new and exciting areas of chemical research and development. The strong electronic effects and steric bulk of the pentachlorothiophenolato ligand are key features that can be exploited to fine-tune the properties of organometallic compounds for specific applications.

Application Notes and Protocols for Pentachlorothiophenol in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Pentachlorothiophenol (PCTP) is a persistent, bioaccumulative, and toxic substance with significant health and environmental concerns.[1][2] Its use in research should be undertaken with extreme caution, under strict safety protocols, and only when alternative, less hazardous materials are not suitable. The following application notes and protocols are provided for informational purposes and are based on established methodologies for similar thiol-containing compounds, adapted for PCTP. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction to this compound in Material Science

This compound (C₆Cl₅SH) is an organosulfur compound that has historically been used as a peptizing agent in the rubber industry to enhance pliability.[2][3] While its industrial use is now heavily restricted due to toxicity, its thiol group (-SH) offers a reactive site for potential applications in material science research, particularly in surface functionalization and polymer synthesis. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, making it a candidate for the formation of self-assembled monolayers (SAMs). Furthermore, it can participate in various organic reactions, allowing for its incorporation into polymeric structures.

One noted application has been in the preparation of this compound-gold colloid on magnetic microparticles for the extraction of naphthalene (B1677914) from aqueous samples.[3] This suggests its potential in creating functionalized nanoparticles for sensing and separation applications.

Application: Surface Functionalization of Gold Nanoparticles with PCTP

The functionalization of gold nanoparticles (AuNPs) with PCTP can be utilized to create stable colloidal suspensions with a modified surface chemistry. The resulting PCTP-coated AuNPs could be explored for applications in catalysis, sensing, and as building blocks for more complex nanomaterials.

Experimental Protocol: Synthesis of PCTP-Functionalized Gold Nanoparticles

This protocol is adapted from standard methods for thiol-functionalized gold nanoparticles.

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • Sodium citrate (B86180)

  • This compound (PCTP)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Glassware (thoroughly cleaned with aqua regia)

Procedure:

  • Synthesis of Gold Nanoparticles (Citrate Reduction):

    • In a 250 mL round-bottom flask, add 100 mL of 0.01% (w/v) HAuCl₄ solution in deionized water.

    • Bring the solution to a rolling boil with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) sodium citrate solution.

    • The solution color will change from yellow to deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.

  • Surface Functionalization with PCTP:

    • Prepare a 1 mM solution of PCTP in absolute ethanol.

    • To the cooled AuNP solution, add the PCTP solution dropwise while stirring. The amount of PCTP solution to be added should be optimized based on the desired surface coverage. A typical starting point is a 100-fold molar excess of PCTP relative to the AuNPs.

    • Allow the mixture to stir at room temperature for at least 24 hours to ensure complete ligand exchange.

  • Purification:

    • Centrifuge the solution to pellet the PCTP-functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.

    • Remove the supernatant and redisperse the nanoparticles in fresh ethanol to remove excess PCTP and unbound ligands.

    • Repeat the centrifugation and redispersion steps at least three times.

    • Finally, redisperse the purified PCTP-AuNPs in the desired solvent for storage and further characterization.

Characterization:

  • UV-Vis Spectroscopy: To confirm the formation and stability of the AuNPs. The characteristic surface plasmon resonance peak for AuNPs is typically around 520 nm.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the functionalized nanoparticles.

  • Zeta Potential: To assess the surface charge and colloidal stability of the PCTP-AuNPs.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PCTP on the nanoparticle surface by identifying characteristic vibrational bands of the pentachlorophenyl group.

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental and chemical state information of the nanoparticle surface, confirming the Au-S bond formation.

Application: Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

The strong affinity of the thiol group for gold surfaces allows for the spontaneous formation of ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs).[4][5] PCTP SAMs on gold could be used to modify the surface properties of materials, such as wettability and adhesion, or to create platforms for sensing applications.

Experimental Protocol: Preparation of PCTP Self-Assembled Monolayers on Gold

This protocol is a standard procedure for forming thiol-based SAMs on gold surfaces.

Materials:

  • Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides)

  • This compound (PCTP)

  • Ethanol (absolute)

  • Deionized water

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION IS ADVISED )

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of PCTP in absolute ethanol.

    • Immediately immerse the clean, dry gold substrates into the PCTP solution.

    • Allow the substrates to incubate in the solution for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrates from the PCTP solution.

    • Rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

Characterization:

  • Contact Angle Goniometry: To measure the static water contact angle on the modified surface, which provides information about its hydrophobicity.

  • Ellipsometry: To determine the thickness of the SAM.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the formation of the Au-S bond.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the SAM.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for PCTP in material science literature, the following table provides expected trends based on the properties of similar aromatic thiols. Actual experimental values for PCTP would need to be determined empirically.

ParameterExpected Value/Trend for PCTP-modified SurfaceCharacterization Technique
Water Contact Angle Increased hydrophobicity compared to bare gold. Expected angle > 90°.Contact Angle Goniometry
SAM Thickness Dependent on the orientation of the molecule. Expected to be in the range of 0.5 - 1.0 nm.Ellipsometry
Au-S Bond Formation Confirmation through the S (2p) core level spectrum.XPS
Surface Roughness Atomically smooth surface expected for a well-ordered SAM.AFM

Application: Incorporation of PCTP into Polymer Structures

The thiol group of PCTP can be utilized as a chain transfer agent in free-radical polymerization or as a nucleophile in other polymerization reactions, allowing for its incorporation as a pendant group or an end-group in a polymer chain. This could impart specific properties to the polymer, such as increased thermal stability or altered solubility.

Experimental Protocol: Synthesis of a PCTP-Functionalized Polymer via Thiol-Ene "Click" Reaction

This protocol describes a general method for functionalizing a polymer containing alkene groups with PCTP.

Materials:

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the alkene-containing polymer in anhydrous THF.

    • Add a stoichiometric excess of PCTP relative to the alkene groups.

    • Add a catalytic amount of the photoinitiator (e.g., 1-2 mol% relative to the alkene groups).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Photopolymerization:

    • Expose the reaction mixture to UV light (365 nm) while stirring. The reaction time will depend on the specific polymer, concentrations, and light intensity, and should be monitored.

    • Monitor the progress of the reaction by taking aliquots and analyzing them using ¹H NMR spectroscopy (disappearance of alkene peaks) or FTIR spectroscopy (disappearance of the S-H stretch).

  • Purification:

    • Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

    • Filter and collect the polymer.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate to ensure the removal of unreacted PCTP and initiator.

    • Dry the purified polymer under vacuum.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the covalent attachment of the PCTP moiety to the polymer backbone.

  • FTIR Spectroscopy: To identify the disappearance of the S-H stretching band and the appearance of characteristic peaks from the pentachlorophenyl group.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified polymer.

Visualizations

Experimental_Workflow_Nanoparticle_Functionalization cluster_synthesis AuNP Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification AuNP_Synth Citrate Reduction of HAuCl₄ PCTP_Solution Prepare 1 mM PCTP in Ethanol Mixing Add PCTP to AuNP Solution AuNP_Synth->Mixing PCTP_Solution->Mixing Incubation Stir for 24h Mixing->Incubation Centrifugation Centrifuge and Redissolve Incubation->Centrifugation Washing Repeat Washing Steps Centrifugation->Washing Final_Product PCTP-Functionalized AuNPs Washing->Final_Product

Caption: Workflow for the functionalization of gold nanoparticles with PCTP.

Signaling_Pathway_SAM_Formation cluster_substrate Substrate Preparation cluster_sam SAM Formation cluster_result Final Product Gold_Substrate Gold Substrate Cleaning Piranha Cleaning Gold_Substrate->Cleaning Immersion Immerse Substrate (24-48h) Cleaning->Immersion PCTP_Solution 1 mM PCTP Solution PCTP_Solution->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying Dry with N₂ Rinsing->Drying PCTP_SAM PCTP Self-Assembled Monolayer Drying->PCTP_SAM

Caption: Logical workflow for the formation of PCTP SAMs on a gold substrate.

Logical_Relationship_Polymer_Functionalization Reactants Reactants Alkene_Polymer Alkene-Containing Polymer Reactants->Alkene_Polymer PCTP This compound Reactants->PCTP Initiator Photoinitiator Reactants->Initiator Reaction Thiol-Ene Reaction Alkene_Polymer->Reaction PCTP->Reaction Initiator->Reaction Product Product Reaction->Product UV_Light UV Light (365 nm) UV_Light->Reaction Functionalized_Polymer PCTP-Functionalized Polymer Product->Functionalized_Polymer

Caption: Logical relationship of reactants and conditions for polymer functionalization.

References

Application Notes and Protocols for the Quantification of Pentachlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of pentachlorothiophenol (PCTP) in various matrices. The protocols are based on established analytical techniques and can be adapted for specific research and development needs.

Introduction

This compound (PCTP) is an organochlorine compound that has been used as a peptizing agent in the rubber industry to enhance the plasticity of rubber.[1][2] Due to its persistence and potential toxicity, accurate and sensitive analytical methods are required for its quantification in various environmental and industrial matrices. This document outlines protocols for the analysis of PCTP using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Standards

High-purity certified reference materials for this compound are essential for accurate quantification. These standards are used for instrument calibration, quality control checks, and spiking experiments to determine method recovery. It is recommended to obtain PCTP standards from accredited suppliers.

I. Quantification of this compound in Environmental Samples (Water & Soil) by GC-MS

This protocol describes the determination of PCTP in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves sample extraction, a derivatization step to improve volatility, and subsequent analysis by GC-MS.

Experimental Protocol

1. Sample Preparation

  • Water Samples:

    • Collect water samples in amber glass bottles and store at 4°C.

    • Acidify the water sample (e.g., 1 L) to a pH of 2 with concentrated hydrochloric acid.

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog of PCTP).

    • Perform liquid-liquid extraction using a suitable organic solvent such as hexane (B92381) or a mixture of hexane and dichloromethane. Extract the sample three times with 50 mL of the solvent mixture.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Soil and Sediment Samples:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Weigh 10-20 g of the homogenized sample into a centrifuge tube.

    • Spike the sample with an internal standard.

    • Add a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).

    • Extract the sample using ultrasonication for 15-20 minutes, followed by shaking.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the extracts, dry with anhydrous sodium sulfate, and concentrate.

2. Derivatization

To improve the volatility and chromatographic performance of PCTP, a derivatization step is often necessary. A common method is methylation to form the more volatile pentachlorothioanisole.

  • To the concentrated extract, add a methylating agent such as diazomethane (B1218177) or trimethylsilyldiazomethane.

  • Allow the reaction to proceed for a few minutes.

  • Remove any excess derivatizing agent according to the reagent's specific instructions.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem) is used.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Injection: 1-2 µL of the derivatized extract is injected in splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of derivatized PCTP and the internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of PCTP. These values can vary depending on the specific instrumentation and matrix.

ParameterWaterSoil/Sediment
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L0.5 - 5.0 µg/kg
Linearity (R²) > 0.99> 0.99
Recovery 85 - 110%80 - 115%
Precision (RSD) < 15%< 20%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Water or Soil Sample Spike Spike with Internal Standard Sample->Spike Extraction Solvent Extraction Spike->Extraction Concentration Concentration Extraction->Concentration Derivatize Methylation Concentration->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Acquisition and Quantification GCMS->Data HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix Sample (Rubber/Textile) Spike Spike with Internal Standard Sample->Spike Extraction Ultrasonic Extraction Spike->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLCMSMS HPLC-MS/MS Analysis (MRM Mode) Concentration->HPLCMSMS Data Data Acquisition and Quantification HPLCMSMS->Data Logical_Relationship cluster_start Starting Point cluster_decision Method Selection cluster_pathways Analytical Pathways cluster_end Final Output SampleMatrix Sample Matrix (Water, Soil, Rubber, etc.) Decision Required Sensitivity & Selectivity SampleMatrix->Decision GCMS_Path GC-MS Method (with Derivatization) Decision->GCMS_Path Moderate Sensitivity Volatile Analyte HPLCMSMS_Path HPLC-MS/MS Method (Direct Analysis) Decision->HPLCMSMS_Path High Sensitivity Non-volatile Analyte Result Quantitative Result GCMS_Path->Result HPLCMSMS_Path->Result

References

Troubleshooting & Optimization

Technical Support Center: Pentachlorothiophenol (PCTP) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pentachlorothiophenol (PCTP).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (PCTP)?

A1: The most prevalent industrial method for synthesizing PCTP is through the nucleophilic aromatic substitution of hexachlorobenzene (B1673134). This is typically achieved by treating hexachlorobenzene with sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) in a solvent like methanol (B129727).[1] Often, elemental sulfur is also added to the reaction mixture.[2]

Q2: What are the primary challenges encountered during PCTP synthesis?

A2: Researchers may face several challenges, including:

  • Low Yields: Incomplete reaction or the formation of side products can significantly reduce the yield of PCTP.

  • Impurity Formation: The primary impurity of concern is bis(pentachlorophenyl) disulfide, which can form through the oxidation of the thiophenol product. Other potential byproducts include unreacted hexachlorobenzene and under-chlorinated thiophenols.

  • Harsh Reaction Conditions: The synthesis often requires elevated temperatures and pressures, necessitating specialized equipment like an autoclave.[2]

Q3: My PCTP synthesis resulted in a low yield. What are the potential causes?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include impure starting materials, incorrect stoichiometry of reagents, and inadequate reaction temperature or time.

Q4: What are the recommended methods for purifying crude PCTP?

A4: Purification of PCTP can be challenging due to the presence of persistent impurities. The two main approaches are:

  • Recrystallization: This is a standard method, though finding an optimal solvent system can be time-consuming.

  • Alternative Precipitation Methods: A more direct approach involves the selective precipitation of PCTP from the aqueous solution of its sodium salt, which can circumvent the need for extensive recrystallization.[2]

Q5: What are the key safety considerations when working with PCTP and its precursors?

A5: Hexachlorobenzene is a persistent organic pollutant and suspected carcinogen. PCTP itself is toxic and has an unpleasant odor.[3] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction with sodium sulfide can produce flammable and toxic hydrogen sulfide gas if acidified.

Troubleshooting Guides

Low Yield in PCTP Synthesis

This guide addresses the common problem of obtaining a low yield of the desired this compound product.

Potential Cause Suggested Solution Rationale
Incomplete Reaction - Verify Reaction Temperature and Time: Ensure the reaction is heated to the specified temperature (e.g., 108°C) for the full duration (e.g., 8 hours) as per established protocols.[2] - Monitor Reaction Progress: If possible, take aliquots (with extreme caution) to monitor the disappearance of hexachlorobenzene via GC-MS.The nucleophilic substitution of hexachlorobenzene is slow and requires sufficient thermal energy and time to proceed to completion.
Incorrect Stoichiometry - Check Reagent Purity: Use high-purity hexachlorobenzene, sodium sulfide, and sulfur. Water of hydration in sodium sulfide can affect its effective concentration. - Verify Molar Ratios: Carefully calculate and weigh the starting materials. The ratio of sodium sulfide and sulfur to hexachlorobenzene is critical.An excess or deficit of the nucleophilic sulfur species can lead to incomplete reaction or the formation of unwanted side products.
Reagent Decomposition - Use Fresh Sodium Sulfide: Sodium sulfide can oxidize over time. Use a freshly opened container or a properly stored reagent.Degraded sodium sulfide will have lower reactivity, leading to an incomplete reaction.
Product Loss During Workup - Ensure Complete Precipitation: During the workup and precipitation of PCTP, ensure the pH is sufficiently acidic to fully protonate the thiophenolate salt. - Minimize Transfers: Each transfer of material can result in loss. Streamline the workup process where possible.The sodium salt of PCTP is water-soluble. Incomplete protonation will result in product remaining in the aqueous phase.
Impure Product After Purification

This guide provides steps to troubleshoot issues related to the purity of the final PCTP product.

Problem Potential Cause Suggested Solution Rationale
Presence of Bis(pentachlorophenyl) disulfide Oxidation of PCTP: The thiophenol product is susceptible to oxidation, especially in the presence of air at elevated temperatures or under basic conditions.- Work under Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to minimize contact with oxygen. - Control pH during Workup: Avoid prolonged exposure to strongly basic conditions after the initial reaction.Minimizing exposure to oxygen will reduce the rate of oxidative coupling to the disulfide.[4]
Persistent Yellow/Brown Color Formation of Polysulfides or Thio-acid Impurities: The use of elemental sulfur can lead to the formation of colored polysulfide species.[2]- Thorough Washing: Wash the crude product extensively with hot water during the filtration step to remove water-soluble impurities.[2] - Recrystallization: Utilize a suitable solvent system (e.g., toluene, benzene, or acetic acid) for recrystallization.[5]Water-soluble byproducts can be effectively removed by washing. Recrystallization is effective at removing structurally similar but less abundant impurities.
Unreacted Hexachlorobenzene Detected Incomplete Reaction: Reaction conditions were not sufficient to drive the reaction to completion.- Re-evaluate Reaction Parameters: Refer to the "Low Yield" troubleshooting guide to ensure optimal reaction conditions. - Purification: Recrystallization can be effective in separating the more soluble hexachlorobenzene from the less soluble PCTP in certain solvents.Hexachlorobenzene has different solubility properties than PCTP, which can be exploited during purification.

Experimental Protocols

Synthesis of this compound from Hexachlorobenzene

This protocol is adapted from a patented industrial process.[2]

Materials:

  • Hexachlorobenzene: 750 parts by weight

  • Sodium sulfide: 700 parts by weight

  • Sulfur: 150 parts by weight

  • Methanol: 2900 parts by weight

Procedure:

  • Charge a suitable autoclave equipped with a stirring mechanism with hexachlorobenzene, sodium sulfide, sulfur, and methanol.

  • Seal the autoclave and heat the reaction mixture to 108°C for 8 hours with continuous stirring.

  • After the reaction is complete, cool the autoclave and carefully depressurize.

  • Distill off the methanol from the reaction mixture.

  • Dissolve the residue in hot water to obtain an aqueous solution of crude sodium pentachlorothiophenolate. This solution can then be taken forward to the purification step.

Purification of this compound via Ammonium (B1175870) Salt Precipitation

This method is an effective alternative to traditional recrystallization.[2]

Materials:

  • Aqueous solution of crude sodium pentachlorothiophenolate (from synthesis step)

  • Ammonium sulfate (B86663): 100 parts by weight (relative to 2500 parts water)

  • Sulfur dioxide (gas)

Procedure:

  • To the hot aqueous solution of crude sodium pentachlorothiophenolate, add ammonium sulfate and a small quantity of a wetting agent (e.g., an alkyl sulfonate).

  • While stirring, introduce gaseous sulfur dioxide into the reaction mixture over a period of 4 hours at a temperature of 80-100°C.

  • Continue stirring until the precipitation of this compound is complete.

  • Filter the precipitated solid using a suction filter.

  • Wash the filter cake thoroughly with hot water to remove any remaining salts and water-soluble impurities.

  • Dry the purified this compound. The product should be a grey solid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆HCl₅S[6]
Molecular Weight 282.4 g/mol [6]
Appearance Grey solid[3]
Melting Point 231.5 °C[3]
Solubility Insoluble in water[3]

Table 2: Elemental Analysis of Purified PCTP

ElementTheoretical %Actual % (from patent data)
Carbon (C) 25.5225.43
Chlorine (Cl) 62.7562.35
Sulfur (S) 11.3611.0
Data from a specific batch produced via the ammonium salt/SO₂ precipitation method.[2]

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Intermediate Product HCB Hexachlorobenzene Reaction Reaction in Autoclave (108°C, 8h) HCB->Reaction Na2S Sodium Sulfide Na2S->Reaction S Sulfur S->Reaction MeOH Methanol MeOH->Reaction Distillation Methanol Distillation Reaction->Distillation Dissolution Dissolution in Hot Water Distillation->Dissolution Crude Crude Sodium Pentachlorothiophenolate (Aqueous Solution) Dissolution->Crude

Caption: Workflow for the synthesis of crude sodium pentachlorothiophenolate.

PurificationWorkflow cluster_reagents Precipitation Reagents Crude Crude Sodium Pentachlorothiophenolate (Aqueous) Precipitation Precipitation (80-100°C, 4h) Crude->Precipitation AmmoniumSulfate Ammonium Sulfate AmmoniumSulfate->Precipitation SO2 Sulfur Dioxide (gas) SO2->Precipitation Filtration Suction Filtration Precipitation->Filtration Washing Hot Water Wash Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure PCTP Drying->FinalProduct

Caption: Purification workflow for PCTP via ammonium salt and SO₂ precipitation.

SideReactions cluster_incomplete Incomplete Reaction PCTP This compound (Desired Product) Oxidation Oxidation (e.g., Air, O₂) PCTP->Oxidation 2x Disulfide Bis(pentachlorophenyl) disulfide (Side Product) Oxidation->Disulfide HCB Hexachlorobenzene (Unreacted Starting Material)

Caption: Key side reaction leading to the formation of bis(pentachlorophenyl) disulfide.

References

Technical Support Center: Optimizing Pentachlorothiophenol (PCTP) Peptizing Efficiency in Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peptizing efficiency of pentachlorothiophenol (PCTP) in elastomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (PCTP) in elastomer processing?

A1: this compound (PCTP) acts as a chemical peptizer, primarily for natural rubber and some synthetic elastomers.[1] Its main function is to reduce the viscosity of the raw polymer during the mastication (mixing) process. This reduction in viscosity, often measured as Mooney viscosity, makes the rubber easier to process, improves the dispersion of fillers and other additives, and ensures greater batch-to-batch consistency.[1][2]

Q2: What is the general mechanism of action for a chemical peptizer like PCTP?

A2: Chemical peptizers like PCTP function by promoting the oxidative degradation of the long polymer chains in the elastomer.[3] The process is initiated by the generation of free radicals, which attack the polyisoprene chains, leading to chain scission. This results in a lower average molecular weight and, consequently, a reduction in the viscosity of the rubber.

Q3: Are there any safety and environmental concerns associated with PCTP?

A3: Yes, PCTP is considered a persistent, bioaccumulative, and toxic (PBT) chemical. Due to these concerns, its use has been significantly restricted in many regions.[1] It has been largely replaced by less toxic alternatives such as 2,2'-dibenzamidodiphenyldisulfide (DBD).[1] Users must adhere to strict safety protocols, including the use of personal protective equipment (PPE) to avoid dust inhalation and skin contact, and ensure proper disposal of waste materials.[4]

Q4: What are the key factors that influence the efficiency of PCTP?

A4: The primary factors influencing PCTP's peptizing efficiency are:

  • Temperature: Higher temperatures during mastication generally increase the rate of chemical peptization.

  • Concentration: The degree of viscosity reduction is dependent on the concentration of PCTP used.

  • Mixing Time: Longer mixing times allow for more extensive chain scission and thus greater viscosity reduction.

  • Presence of Other Additives: Ingredients like antioxidants and sulfur can interfere with the peptizing action of PCTP.[2]

Troubleshooting Guide

Issue 1: Inconsistent or Insufficient Mooney Viscosity Reduction

  • Question: My elastomer's Mooney viscosity is not decreasing to the target level, or the reduction is inconsistent between batches. What could be the cause?

  • Answer:

    • Improper PCTP Dispersion: Poor dispersion of the PCTP powder in the rubber matrix is a common cause. Ensure that the PCTP is added early in the mixing cycle, preferably during a premastication step with the raw rubber before the addition of other fillers and oils.[2]

    • Incorrect Mixing Temperature: The peptizing action of PCTP is temperature-dependent. If the mixing temperature is too low, the rate of chain scission will be reduced. Monitor and control the temperature of your internal mixer or mill to ensure it reaches the optimal range for peptization.

    • Interaction with Other Additives: Antioxidants and sulfur can inhibit the free radical mechanism by which PCTP functions.[2] To mitigate this, these additives should be incorporated towards the end of the mixing cycle, after the peptization process is largely complete.

    • Incorrect Dosage: Verify the amount of PCTP being added. An insufficient amount will not achieve the desired viscosity reduction.

Issue 2: Poor Dispersion of Fillers

  • Question: I'm observing poor dispersion of carbon black or silica (B1680970) in my rubber compound, even with the use of PCTP. Why is this happening?

  • Answer:

    • Viscosity Mismatch: While PCTP reduces the overall viscosity, the timing of filler incorporation is crucial. If the viscosity is too low when fillers are added, there may not be enough shear to break down filler agglomerates effectively.

    • Mixing Procedure: The order of addition of ingredients is critical. It is generally recommended to achieve a significant portion of the desired viscosity reduction before adding reinforcing fillers. This allows for better initial wetting of the filler particles.

    • PCTP and Filler Interaction: While PCTP's primary role is to peptize the rubber, its uniform dispersion is a prerequisite for a homogeneous compound. Poor PCTP dispersion can lead to localized areas of high and low viscosity, which in turn affects filler distribution.

Issue 3: Variability in Cure Characteristics

  • Question: I am noticing variations in scorch time and cure rate in my compounds containing PCTP. What could be the reason?

  • Answer:

    • Residual Peptizer Activity: If the peptization process is not well-controlled, residual free radicals or active species from the PCTP could potentially interact with the cure system.

    • Influence on pH: Although less common, significant variations in the dispersion and concentration of acidic or basic components can influence the activity of certain accelerators.

    • Heat History: The mastication process generates heat. Inconsistent heat history from batch to batch, influenced by the efficiency of the peptizer, can affect the initial stages of vulcanization.

Data Presentation

Table 1: Effect of Peptizer Concentration on Mooney Viscosity of Natural Rubber (Illustrative Data)

Peptizer Concentration (phr)Initial Mooney Viscosity (MU)Final Mooney Viscosity (MU) after 10 min mixing at 120°C% Viscosity Reduction
0.0 (Control)857511.8%
0.1856523.5%
0.2855831.8%
0.3855238.8%
0.4854843.5%

Note: This data is illustrative for a generic chemical peptizer and demonstrates the typical trend observed. Actual results with PCTP may vary depending on the specific elastomer, mixing conditions, and other ingredients.

Table 2: Influence of Mastication Temperature on Peptizing Efficiency (Illustrative Data)

Mastication Temperature (°C)Peptizer Concentration (phr)Initial Mooney Viscosity (MU)Final Mooney Viscosity (MU) after 10 min mixing% Viscosity Reduction
1000.2856227.1%
1200.2855831.8%
1400.2855337.6%
1600.2854942.4%

Note: This data is illustrative and shows the general trend of increased peptizing efficiency with higher temperatures. Optimal temperature ranges should be determined experimentally for each specific compound.

Experimental Protocols

Protocol 1: Evaluation of PCTP Peptizing Efficiency

Objective: To determine the effect of PCTP concentration on the Mooney viscosity reduction of a specified elastomer.

Materials and Equipment:

  • Elastomer (e.g., Natural Rubber SMR-20)

  • This compound (PCTP)

  • Internal mixer (e.g., Banbury type) or a two-roll mill

  • Mooney Viscometer (as per ASTM D1646)

  • Analytical balance

  • Stopwatch

Procedure:

  • Preparation:

    • Ensure the internal mixer or mill is clean and preheated to the desired mastication temperature (e.g., 120°C).

    • Prepare several batches of the elastomer, each with a predetermined amount of PCTP (e.g., 0.0, 0.1, 0.2, 0.3, 0.4 phr). Accurately weigh the elastomer and PCTP for each batch.

  • Mastication:

    • For each batch, introduce the elastomer into the mixer.

    • Allow the rubber to be masticated for a short period (e.g., 1 minute) to soften.

    • Add the weighed PCTP to the mixer.

    • Continue mastication for a fixed duration (e.g., 10 minutes). Maintain a consistent rotor speed.

    • Record the final temperature of the batch.

    • Sheet out the rubber from the mill or discharge it from the internal mixer.

  • Mooney Viscosity Measurement (ASTM D1646):

    • Allow the masticated rubber samples to cool to room temperature for at least 30 minutes but no more than 24 hours.

    • Prepare test specimens from each batch as specified in ASTM D1646.

    • Calibrate and preheat the Mooney Viscometer to the standard test temperature (typically 100°C).

    • Place the specimen in the viscometer and conduct the test. The standard procedure is ML 1+4 (1-minute preheat, 4-minute test).

    • Record the Mooney viscosity for each sample.

  • Data Analysis:

    • Plot the final Mooney viscosity as a function of PCTP concentration.

    • Calculate the percentage of viscosity reduction for each concentration relative to the control (0 phr PCTP).

Visualizations

Peptization_Mechanism PCTP PCTP (Peptizer) HeatShear Heat & Shear (Mastication) FreeRadicals Thiyl Radicals (RS•) HeatShear->FreeRadicals Activation Attack Chain Scission FreeRadicals->Attack Initiates Polyisoprene Long Polyisoprene Chain (High Viscosity) Polyisoprene->Attack ShortChains Shorter Polyisoprene Chains (Low Viscosity) Attack->ShortChains Results in

Caption: Simplified mechanism of PCTP-induced peptization.

Troubleshooting_Workflow Start Inconsistent Viscosity Reduction Observed CheckDispersion Verify PCTP Dispersion Start->CheckDispersion CheckTemp Check Mastication Temperature CheckDispersion->CheckTemp Dispersion OK SolutionDispersion Improve Dispersion: - Add PCTP early - Premasticate with rubber CheckDispersion->SolutionDispersion Poor Dispersion CheckAdditives Review Additive Incorporation Sequence CheckTemp->CheckAdditives Temp OK SolutionTemp Adjust Temperature to Optimal Range CheckTemp->SolutionTemp Temp Incorrect CheckDosage Confirm PCTP Dosage CheckAdditives->CheckDosage Sequence OK SolutionAdditives Add Antioxidants/Sulfur Late in Mixing Cycle CheckAdditives->SolutionAdditives Incorrect Sequence SolutionDosage Correct Dosage CheckDosage->SolutionDosage Dosage Incorrect End Problem Resolved CheckDosage->End Dosage OK SolutionDispersion->End SolutionTemp->End SolutionAdditives->End SolutionDosage->End

Caption: Troubleshooting workflow for inconsistent viscosity reduction.

References

Technical Support Center: GC-MS Analysis of Pentachlorothiophenol (PCTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pentachlorothiophenol (PCTP) samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the GC-MS analysis of this compound (PCTP)?

The most common interferences in PCTP analysis by GC-MS can be categorized as follows:

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, water, biological tissues) can either enhance or suppress the signal of PCTP. Non-volatile matrix components can accumulate in the GC inlet, leading to active sites that can degrade the analyte or alter its chromatographic behavior.

  • Co-eluting Compounds: Substances with similar chemical properties and retention times to PCTP can co-elute from the GC column, leading to overlapping peaks and inaccurate quantification.

  • Instrumental Contamination: Previous samples, contaminated solvents, or degradation of GC components (e.g., septum, liner) can introduce extraneous peaks into the chromatogram.

  • Derivatization Artifacts: If derivatization is performed, byproducts of the reaction or excess derivatizing agent can cause interference.

Q2: Is derivatization necessary for the GC-MS analysis of this compound (PCTP)?

While not always mandatory, derivatization is highly recommended for the analysis of thiophenols like PCTP. The thiol (-SH) group is polar and can interact with active sites in the GC system, leading to poor peak shape (tailing) and reduced sensitivity. Derivatization, typically silylation, replaces the active hydrogen on the sulfur atom with a non-polar group, improving volatility and chromatographic performance.

Q3: What are the key mass-to-charge ratios (m/z) to monitor for this compound (PCTP) in MS detection?

Based on the NIST Mass Spectrometry Data Center, the primary m/z values for identifying and quantifying this compound are:

  • m/z 282 (Top Peak)

  • m/z 284

  • m/z 247

Monitoring these ions in Selected Ion Monitoring (SIM) mode can significantly improve the sensitivity and selectivity of the analysis.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing) for this compound (PCTP)

Peak tailing is a common issue for sulfur-containing compounds like PCTP and is often indicative of active sites within the GC system.

Potential Cause Troubleshooting Steps
Active Sites in the Inlet 1. Replace Consumables: Regularly replace the inlet liner, septum, and O-ring. Use deactivated liners designed for active compounds. 2. Clean the Inlet: If replacing consumables does not resolve the issue, clean the injector port according to the manufacturer's instructions.
Column Contamination or Degradation 1. Trim the Column: Remove 15-20 cm from the inlet end of the column to eliminate contamination from non-volatile residues. 2. Condition the Column: Recondition the column according to the manufacturer's guidelines to ensure a stable baseline and remove any adsorbed compounds.
Improper Column Installation 1. Check for Proper Installation: Ensure the column is installed at the correct depth in both the injector and detector and that the column ends are cut cleanly and squarely. 2. Perform a Leak Check: Use an electronic leak detector to confirm that all connections are secure.
Sub-optimal GC Method Parameters 1. Optimize Inlet Temperature: Ensure the temperature is high enough for efficient vaporization but not so high as to cause thermal degradation. A starting point of 250°C is common. 2. Adjust Oven Temperature Program: A slower initial temperature ramp can improve peak focusing at the head of the column.
Lack of Derivatization If not already doing so, consider derivatizing the PCTP to reduce its polarity and minimize interactions with the GC system. Silylation is a common approach for thiophenols.
Problem 2: Inconsistent Retention Times for PCTP

Shifts in retention time can lead to misidentification of peaks and inaccurate quantification.

Potential Cause Troubleshooting Steps
Leaks in the System 1. Perform a Thorough Leak Check: Check all fittings from the gas source to the detector with an electronic leak detector. 2. Inspect the Septum: A cored or leaking septum can cause pressure fluctuations. Replace if necessary.
Inconsistent Carrier Gas Flow 1. Verify Flow Rates: Use a calibrated flow meter to check the carrier gas flow rate at the detector and split vent. 2. Check Gas Purifiers: Ensure that gas purifiers are not exhausted, as this can introduce impurities that affect flow.
Column Issues 1. Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column is old or has been subjected to harsh conditions, it may need to be replaced. 2. Matrix Contamination: Significant contamination of the column with matrix components can alter its chromatographic properties. Trimming the column may help.
Changes in Oven Temperature Profile Verify that the oven is accurately following the programmed temperature ramp.
Problem 3: Presence of Extraneous Peaks (Interference)

Unexpected peaks in the chromatogram can interfere with the identification and quantification of PCTP.

Potential Cause Troubleshooting Steps
Sample Matrix Interference 1. Improve Sample Cleanup: Implement or optimize a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove interfering matrix components. 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
Contamination from Solvents or Reagents 1. Run a Solvent Blank: Inject a sample of the solvent used for sample preparation to check for contamination. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity and suitable for GC-MS analysis.
Instrument Contamination (Carryover) 1. Run a Blank After a High-Concentration Sample: This will help determine if there is carryover from previous injections. 2. Clean the Syringe and Inlet: Implement a thorough syringe cleaning procedure and ensure the inlet is clean.
Septum Bleed Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.

Experimental Protocols

Protocol 1: General Sample Preparation for PCTP Analysis

This protocol provides a general guideline for the extraction of PCTP from a solid matrix (e.g., soil, sediment). Optimization will be required based on the specific matrix.

  • Sample Extraction:

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

    • Add a suitable organic solvent (e.g., a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane).

    • Vortex or sonicate for 15-20 minutes to extract the analytes.

    • Centrifuge at a high speed to separate the solid material.

    • Carefully transfer the supernatant to a clean tube.

  • Cleanup (Solid Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., silica (B1680970) or Florisil) with the extraction solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the PCTP with a stronger solvent.

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Cool to room temperature before injection

Technical Support Center: Troubleshooting Pentachlorothiophenol (PCTP) Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during environmental degradation studies of pentachlorothiophenol (PCTP).

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate common experimental challenges.

Problem / Question Possible Cause(s) Recommended Solution(s)
No or low PCTP recovery during sample extraction. 1. Adsorption to glassware/equipment: The thiol group in PCTP is prone to adsorption onto active sites on glass and metal surfaces. 2. Inefficient extraction solvent: The chosen solvent may not be optimal for extracting PCTP from the specific matrix (soil, water, sediment). 3. Degradation during extraction: PCTP might be degrading during the extraction process, especially if harsh conditions are used.1. Silanize glassware: Treat all glassware with a silanizing agent to block active sites. 2. Optimize solvent system: Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetone (B3395972), ethyl acetate, or mixtures thereof). For soil and sediment, a Soxhlet extraction or pressurized liquid extraction (PLE) may be more efficient. 3. Use mild extraction conditions: Avoid high temperatures and strong acids or bases during extraction.
Poor chromatographic peak shape (tailing, fronting) for PCTP. 1. Active sites in the GC system: The GC inlet liner, column, or detector can have active sites that interact with the thiol group. 2. Incomplete derivatization: If using methylation, the reaction may be incomplete, leaving free PCTP that interacts strongly with the column. 3. Column overload: Injecting too concentrated a sample can lead to peak fronting.1. Use an inert GC system: Employ a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Optimize derivatization: Ensure the methylation reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are commonly used methylating agents.[1] 3. Dilute the sample: If overloading is suspected, dilute the sample extract before injection.
Inconsistent or non-reproducible degradation rates. 1. Inconsistent microcosm conditions: Variations in temperature, moisture, pH, or oxygen levels between replicate microcosms can significantly affect microbial activity and abiotic degradation rates.[2] 2. Non-homogeneous spiking: Uneven distribution of PCTP in the soil or water matrix at the start of the experiment. 3. Microbial community variability: Differences in the initial microbial population between microcosms.1. Tightly control experimental parameters: Use a temperature-controlled incubator, maintain consistent moisture levels, and buffer the system if pH changes are expected. For anaerobic studies, ensure a consistently oxygen-free environment. 2. Ensure homogeneous spiking: For soil, mix the PCTP solution thoroughly with the soil. For aqueous systems, ensure complete dissolution and mixing. 3. Homogenize inoculum: If using a microbial inoculum, ensure it is well-mixed before dispensing into microcosms.
Difficulty distinguishing between abiotic and biotic degradation. 1. Biotic activity in sterile controls: Incomplete sterilization of the soil or water matrix can lead to microbial degradation in abiotic controls. 2. Abiotic processes in biotic experiments: Photodegradation or chemical hydrolysis can occur alongside microbial degradation.1. Ensure proper sterilization: Autoclave soil or water samples multiple times, or use gamma irradiation for more effective sterilization. Confirm sterility by plating a subsample on nutrient agar. 2. Use appropriate controls: Include dark controls to assess non-photolytic abiotic degradation and sterile controls to measure the sum of all abiotic processes. The difference between the degradation in the biotic, non-sterile samples and the sterile controls will give the biotic contribution.
Matrix interference in sample analysis. 1. Co-eluting compounds: Other compounds from the environmental matrix may have similar retention times to PCTP or its methylated derivative. 2. Ion suppression/enhancement in MS detection: Matrix components can affect the ionization efficiency of the target analyte.1. Improve sample cleanup: Use solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove interfering compounds before analysis. 2. Use high-resolution mass spectrometry (HRMS): HRMS can distinguish between PCTP and interfering compounds with the same nominal mass. 3. Use matrix-matched standards: Prepare calibration standards in an extract of the same matrix that is free of PCTP to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected environmental persistence of PCTP?

A1: this compound is considered a persistent, bioaccumulative, and toxic (PBT) substance.[3] Its persistence varies depending on environmental conditions. For instance, in the atmosphere, its estimated half-life for reaction with hydroxyl radicals is about 115 days.[4] In soil and water, its degradation is expected to be slow, with one study reporting 0% biodegradation in a domestic sewage inoculum over 30 days.[4]

Q2: What are the primary degradation pathways for PCTP?

A2: While specific pathways for PCTP are not as extensively studied as for pentachlorophenol (B1679276) (PCP), degradation is expected to occur through both abiotic and biotic mechanisms.

  • Abiotic Degradation: This can include photolysis (degradation by sunlight), especially at the surface of water bodies, and reaction with photochemically produced hydroxyl radicals in the atmosphere.[4]

  • Biotic Degradation: Microbial degradation is expected to proceed via reductive dechlorination under anaerobic conditions, where chlorine atoms are sequentially removed from the aromatic ring. Under aerobic conditions, oxidative pathways may occur, potentially initiated by monooxygenases, similar to the degradation of PCP.[3][5]

Q3: Why is derivatization necessary for the GC-MS analysis of PCTP?

A3: The thiol (-SH) group in PCTP is polar and can interact with active sites in the gas chromatography system, leading to poor peak shape and low sensitivity. Derivatization, typically through methylation to form the more volatile and less polar pentachlorothioanisole, improves its chromatographic behavior, resulting in sharper peaks and better sensitivity.[1]

Q4: What are the expected degradation products of PCTP?

A4: Based on the degradation pathways of similar compounds like PCP, the expected degradation products of PCTP would include tetrachlorothiophenols, trichlorothiophenols, and eventually, less chlorinated thiophenols through sequential reductive dechlorination under anaerobic conditions.[5][6] Under aerobic conditions, hydroxylated and ring-cleavage products could be formed.

Q5: How can I prepare a soil microcosm for a PCTP degradation study?

A5: A typical soil microcosm setup involves:

  • Collecting and sieving the soil to ensure homogeneity.

  • Characterizing the soil's physicochemical properties (pH, organic matter content, texture).

  • Spiking the soil with a known concentration of PCTP dissolved in a suitable solvent. The solvent should be allowed to evaporate completely.

  • Adjusting the moisture content to a specific level (e.g., 60% of water holding capacity).

  • Incubating the microcosms at a constant temperature in the dark (to exclude photolysis).

  • Sacrificing replicate microcosms at different time points for analysis of the remaining PCTP concentration.

Quantitative Data on PCTP and Related Compounds

The following tables summarize available quantitative data on the degradation of PCTP and the closely related compound, pentachlorophenol (PCP), which can provide an estimate for PCTP's behavior in the absence of direct data.

Table 1: Environmental Fate and Degradation Half-Life of this compound (PCTP)

Matrix Condition Half-life (t½) Reference/Source
AirVapor-phase reaction with hydroxyl radicals~115 days (estimated)[4]
WaterVolatilization from model river15 hours (estimated)[4]
WaterVolatilization from model lake9.6 days (estimated)[4]
Water (with sediment)Volatilization from model pond (adsorption considered)~150 days (estimated)[4]
SewageAerobic biodegradationNo significant degradation observed in 30 days[4]

Table 2: Degradation Half-Life of Pentachlorophenol (PCP) in Various Environmental Matrices

Matrix Condition Half-life (t½) Reference/Source
AirPhotolysis and reaction with free radicals~2 months (estimated)[7]
Surface WaterBiotransformation and photolysisHours to days[7]
Soil (aerobic, unacclimated)Biodegradation23 to 178 days[8]
Flooded/Paddy SoilBiodegradation10 to 120 days[8]
Anaerobic CultureBiodegradation (acclimated)420 hours (lag time of 220 hours)[9]
Aerobic CultureBiodegradation (acclimated)85 hours (lag time of 27 hours)[9]

Experimental Protocols

Protocol 1: GC-MS Analysis of PCTP in Soil with Methylation Derivatization

1. Extraction: a. Weigh 10 g of soil into a centrifuge tube. b. Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane. c. Vortex for 1 minute, then sonicate for 15 minutes. d. Centrifuge at 3000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube. f. Repeat the extraction (steps b-e) two more times and combine the supernatants. g. Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

2. Cleanup (if necessary): a. Prepare a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel or Florisil). b. Condition the cartridge according to the manufacturer's instructions. c. Load the concentrated extract onto the cartridge. d. Elute with an appropriate solvent mixture to separate PCTP from interferences. e. Concentrate the eluate to 1 mL.

3. Derivatization (Methylation): a. Prepare a fresh solution of diazomethane in ether or use a safer alternative like trimethylsilyldiazomethane (TMS-diazomethane). (Caution: Diazomethane is explosive and highly toxic. Handle with extreme care in a fume hood). b. Add the methylating agent dropwise to the 1 mL extract until a faint yellow color persists, indicating a slight excess of the reagent. c. Allow the reaction to proceed for 10-15 minutes at room temperature. d. Gently bubble nitrogen through the solution to remove the excess methylating agent. e. Adjust the final volume to 1 mL with hexane.

4. GC-MS Analysis: a. GC Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. b. Injector Temperature: 250 °C. c. Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. d. Carrier Gas: Helium at a constant flow of 1 mL/min. e. MS Detector: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for methylated PCTP (pentachlorothioanisole).

Protocol 2: Abiotic Degradation Study of PCTP in Water (Photolysis)

1. Sample Preparation: a. Prepare a stock solution of PCTP in a water-miscible solvent (e.g., acetonitrile). b. Spike a known volume of purified water (e.g., Milli-Q) with the PCTP stock solution to achieve the desired initial concentration. The final concentration of the solvent should be minimal (<0.1%). c. Dispense the PCTP-spiked water into sterile, quartz tubes (which are transparent to UV light). d. Prepare parallel sets of tubes wrapped in aluminum foil to serve as dark controls.

2. Incubation: a. Place the quartz tubes in a photolysis reactor equipped with a lamp that simulates sunlight (e.g., a xenon arc lamp). b. Maintain a constant temperature during the experiment using a water bath. c. At predetermined time intervals, remove one tube from the light and one from the dark for analysis.

3. Analysis: a. Extract the PCTP from the water sample using liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) or solid-phase extraction. b. Concentrate the extract and analyze the PCTP concentration using an appropriate analytical method (e.g., HPLC-UV or GC-MS after derivatization).

4. Data Analysis: a. Plot the concentration of PCTP versus time for both the light-exposed and dark control samples. b. The degradation in the dark controls represents non-photolytic abiotic processes (e.g., hydrolysis). c. The difference in degradation between the light-exposed and dark control samples represents the contribution of photolysis. d. Calculate the degradation rate constant and half-life from the data.

Visualizations

Experimental_Workflow_PCTP_Soil_Analysis cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_derivatization Derivatization cluster_analysis Analysis soil_sample 1. Soil Sample Collection extraction 2. Solvent Extraction (Acetone/Hexane) soil_sample->extraction concentration1 3. Concentration extraction->concentration1 spe 4. Solid-Phase Extraction (SPE) concentration1->spe Crude Extract concentration2 5. Concentration spe->concentration2 methylation 6. Methylation (e.g., with Diazomethane) concentration2->methylation Cleaned Extract gcms 7. GC-MS Analysis methylation->gcms Derivatized Sample data_analysis 8. Data Analysis gcms->data_analysis

Caption: Workflow for the analysis of PCTP in soil samples.

PCTP_Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation (Anaerobic) PCTP This compound (C6Cl5SH) photolysis Photolysis (Sunlight) PCTP->photolysis oxidation Oxidation (e.g., by •OH radicals) PCTP->oxidation reductive_dechlorination Sequential Reductive Dechlorination (Microbial Action) PCTP->reductive_dechlorination abiotic_products Less Chlorinated Thiophenols & Other Products photolysis->abiotic_products oxidation->abiotic_products TeCTP Tetrachlorothiophenols reductive_dechlorination->TeCTP TrCTP Trichlorothiophenols TeCTP->TrCTP DiCTP Dichlorothiophenols TrCTP->DiCTP MCTP Monochlorothiophenols DiCTP->MCTP

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Pentachlorothiophenol (PCTP) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of pentachlorothiophenol (PCTP) analytical standards.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation, storage, and analysis of PCTP standards.

Issue 1: Inconsistent Analytical Results and Loss of PCTP Signal

Q1: My analytical results for PCTP are inconsistent, and I'm observing a decreasing signal over time. What could be the cause?

A1: Inconsistent results and signal loss are often indicative of degradation of your PCTP analytical standard. The primary cause is the inherent instability of the thiol group in PCTP, which can be susceptible to oxidation and methylation, particularly in certain solvents.[1]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical for the stability of PCTP standards.

    • Recommended: Toluene (B28343) is the preferred solvent for preparing PCTP stock solutions due to its non-polar nature, which minimizes the degradation of the thiol group.[1]

    • Not Recommended: Methanol (B129727) should be avoided for long-term storage of PCTP standards. The hydroxyl group in methanol can methylate the thiol group of PCTP, forming pentachlorothioanisole (B41897) (PCTA).[1]

  • Storage Conditions: Proper storage is crucial to maintain the integrity of your standards.

    • Store stock solutions at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions.[2]

    • Protect solutions from light by using amber vials or storing them in the dark, as photolysis can be a degradation pathway for similar compounds.[2]

  • Handling Practices:

    • Prepare fresh working solutions from your stock solution for each analytical run to ensure accuracy.[2]

    • Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[3]

Issue 2: Appearance of an Unexpected Peak in the Chromatogram

Q2: I'm observing an unknown peak in my GC-MS chromatogram that elutes close to PCTP, and its area increases over time as the PCTP peak decreases. What is this peak?

A2: The unknown peak is likely pentachlorothioanisole (PCTA), the methylated degradation product of PCTP. This is a common issue when using methanol as a solvent for your standards.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unexpected peaks.

Issue 3: Low Recovery of PCTP During Sample Preparation

Q3: I'm experiencing low recovery of PCTP during my sample preparation workflow. What are the potential causes?

A3: Low recovery can be due to the adsorption of the reactive thiol group onto glassware or analytical equipment.[1] Additionally, certain clean-up procedures can degrade PCTP.

Troubleshooting Steps:

  • Glassware Deactivation: Consider silanizing your glassware to minimize active sites that can adsorb PCTP.

  • Clean-up Procedure: Avoid strongly oxidative clean-up steps, as they can degrade the thiol group.[1]

  • Derivatization: For complex matrices, consider derivatizing PCTP to its more stable methylated form (PCTA) prior to analysis. This can improve recovery and analytical sensitivity.[1]

Quantitative Data on PCTP Stability

SolventTemperatureLight ConditionExpected StabilityPrimary Degradation Product
Toluene -20°CDarkHigh Minimal degradation expected
Methanol Room TempAmbientLow Pentachlorothioanisole (PCTA)
Methanol -20°CDarkModerate Pentachlorothioanisole (PCTA)

Experimental Protocols

Protocol 1: Preparation of Stable PCTP Stock Solution

This protocol outlines the recommended procedure for preparing a stable stock solution of PCTP.

  • Materials:

    • This compound (analytical standard grade)

    • Toluene (HPLC or analytical grade)

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amount of PCTP solid standard using an analytical balance.

    • Quantitatively transfer the weighed PCTP to a Class A volumetric flask.

    • Add a small amount of toluene to dissolve the PCTP.

    • Once dissolved, bring the solution to the final volume with toluene.

    • Mix the solution thoroughly.

    • Aliquot the stock solution into amber glass vials, leaving minimal headspace.

    • Store the vials at -20°C or below in the dark.

Protocol 2: Derivatization of PCTP to PCTA for GC-MS Analysis

This method is adapted from a published procedure for the analysis of PCTP in food samples and can be used to stabilize PCTP for analysis.[1]

  • Reagents:

    • Methanol

    • (Trimethylsilyl)diazomethane (TMS-DM) solution (2.0 M in hexanes)

    • Acetic acid

  • Procedure:

    • To your PCTP sample extract (in a suitable solvent), add 100 µL of methanol and 300 µL of TMS-DM.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 35°C for 30 minutes.

    • Quench the reaction by adding 150 µL of acetic acid.

    • The resulting solution containing the stable PCTA derivative is ready for GC-MS analysis.

Experimental Workflow for PCTP Analysis with Derivatization:

Caption: Workflow for PCTP analysis including derivatization.

Signaling Pathways and Logical Relationships

PCTP Degradation Pathway in Methanol

The primary degradation pathway of PCTP in the presence of methanol involves the methylation of the thiol group to form pentachlorothioanisole (PCTA).

PCTP_Degradation PCTP This compound (PCTP) C₆Cl₅SH PCTA Pentachlorothioanisole (PCTA) C₆Cl₅SCH₃ (Degradation Product) PCTP->PCTA Methylation Methanol Methanol (Solvent) Methanol->PCTA

Caption: Degradation of PCTP to PCTA in methanol.

Recommended Analytical Approach for PCTP

For robust and reproducible quantification of PCTP, the following logical approach is recommended.

Analytical_Approach cluster_prep Standard Preparation cluster_analysis Analysis Prep_Stock Prepare PCTP Stock in Toluene Store_Stock Store at -20°C in Aliquots Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Standards Store_Stock->Prep_Working Analyze GC-MS Analysis Prep_Working->Analyze Derivatize Consider Derivatization for Complex Matrices Analyze->Derivatize optional

Caption: Recommended analytical approach for PCTP.

References

Technical Support Center: Analysis of Pentachlorothiophenol (PCTP) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of pentachlorothiophenol (PCTP) in complex biological matrices.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of PCTP in biological samples.

Problem Possible Causes Solutions
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent may not be optimal for extracting PCTP from the sample matrix. PCTP is insoluble in water, so an appropriate organic solvent is necessary. 2. Incomplete Elution in Solid-Phase Extraction (SPE): The elution solvent may not be strong enough to desorb PCTP completely from the sorbent. 3. Analyte Loss During Solvent Evaporation: Aggressive evaporation conditions (e.g., high temperature or high gas flow) can lead to the loss of the volatile methylated PCTP derivative. 4. Analyte Degradation: PCTP's thiol group can be unstable under certain pH or temperature conditions during sample processing.1. Optimize Extraction Solvent: Test different extraction solvents (e.g., acetonitrile (B52724), ethyl acetate, dichloromethane) or solvent mixtures. Adjusting the sample's pH can also enhance the extraction efficiency for phenolic compounds. 2. Optimize SPE Elution: Increase the volume of the elution solvent or switch to a stronger solvent. Perform an elution study to determine the optimal volume. 3. Gentle Evaporation: Optimize evaporation conditions by using lower temperatures and a gentle stream of nitrogen. 4. Stabilize Analyte: Derivatization of the thiol group to a more stable form, such as methylation, is a promising solution.[1]
Poor Peak Shape (Tailing or Fronting) in GC-MS 1. Active Sites in the GC System: The GC inlet liner, column, or other surfaces may have active sites that interact with the analyte. 2. Matrix-Induced Effects: Co-extracted matrix components can interact with active sites, sometimes leading to peak shape improvement (enhancement) or distortion.[2] 3. Inappropriate Injection Technique: The injection volume or speed may not be optimal.1. Use Analyte Protectants: Add compounds with strong hydrogen bonding capabilities to both standards and extracts to mask active sites. 2. GC System Maintenance: Regularly replace the GC inlet liner and trim the analytical column. 3. Optimize Injection Parameters: Adjust the injection volume, speed, and temperature.
Signal Suppression or Enhancement in LC-MS/MS 1. Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts, proteins) can co-elute with PCTP and interfere with the ionization process in the mass spectrometer.[3] 2. Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]1. Improve Sample Cleanup: Employ more effective sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS with appropriate sorbents to remove interfering matrix components.[4] 2. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate PCTP from co-eluting interferences. 3. Use Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard and analyte will be affected similarly. 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation and analysis. 2. Carryover from Previous Injections: Residual analyte or matrix components from a previous, more concentrated sample. 3. Dirty Mass Spectrometer Ion Source: Accumulation of non-volatile matrix components in the ion source.1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). 2. Optimize Wash Steps: Implement thorough washing steps between sample injections. 3. Regular Instrument Maintenance: Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of PCTP analysis?

A: Matrix effects are the alteration of the analytical signal of PCTP (either suppression or enhancement) caused by co-eluting components from the biological sample matrix (e.g., blood, urine, tissue). These effects can significantly impact the accuracy, precision, and sensitivity of the quantification.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A: A common method is to compare the response of PCTP in a pure solvent standard to its response in a blank matrix extract spiked with the same concentration of PCTP. A significant difference in the signal indicates the presence of matrix effects. The matrix effect can be calculated as:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for PCTP analysis in biological samples?

A: Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for cleaning up complex biological samples. The choice between them depends on the specific matrix and the desired throughput.

  • SPE offers high selectivity and can be tailored with different sorbents to effectively remove interferences.[4]

  • QuEChERS is a simpler and faster method, particularly suitable for a large number of samples. It involves a solvent extraction followed by a dispersive SPE cleanup step.[4]

Q4: When should I use a stable isotope-labeled internal standard for PCTP analysis?

A: Using a stable isotope-labeled internal standard (e.g., ¹³C-PCTP) is highly recommended for achieving the most accurate and precise quantification, especially when significant matrix effects are expected. The labeled internal standard co-elutes with the native PCTP and experiences similar matrix effects, allowing for reliable correction.

Q5: Is derivatization necessary for the analysis of PCTP?

A: The thiol group in PCTP can be problematic for GC analysis due to its polarity and potential for adsorption. Derivatization, such as methylation, converts the thiol group into a less polar and more stable thioether, which improves chromatographic performance and sensitivity.[1] For LC-MS/MS analysis, derivatization may not be necessary but can still be beneficial in some cases.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound (PCTP) and a structurally similar compound, pentachlorophenol (B1679276) (PCP), in various matrices using different analytical methods. This data is intended for comparative purposes.

Table 1: Recovery of PCTP and PCP using Different Sample Preparation Methods

AnalyteMatrixSample Preparation MethodRecovery (%)Reference
PCTPFood (various)LLE with SPE cleanup85-110Adapted from[5]
PCPSeafoodQuEChERS with EMR-Lipid cleanup86.4 - 102.5[1]
PCPHuman PlasmaLiquid-Liquid Extraction>90Adapted from similar compounds
PCPUrineSolid-Phase Extraction85-115Adapted from similar compounds

Table 2: Matrix Effect in the Analysis of PCTP and PCP

AnalyteMatrixAnalytical MethodMatrix Effect (%)Reference
PCPSeafoodUPLC-MS/MS-17 to +13[1]
Various DrugsUrineLC-MS/MS<60[6][7][8]
Various DrugsPlasmaLC-MS/MS<15[9]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for PCTP and PCP

AnalyteMatrixAnalytical MethodLODLOQReference
PCTPFoodGC-MS/MS0.03 - 0.15 µg/kg0.1 - 0.5 µg/kgAdapted from[5]
PCPSeafoodUPLC-MS/MS0.5 µg/kg1.0 µg/kg[1]
PCPBiological SamplesGC-MSlow ng/mL-[10]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of PCTP in Blood Plasma (with Methylation)

This protocol is adapted from a method for food analysis and is suitable for biological fluids like plasma.[5]

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., ¹³C-PCTP).

    • Perform a liquid-liquid extraction with 5 mL of a dichloromethane:hexane (1:1, v/v) mixture. Vortex for 2 minutes and centrifuge.

    • Collect the organic layer. Repeat the extraction twice.

    • Combine the organic extracts and pass them through a sodium sulfate (B86663) column to remove residual water.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • Use a silica (B1680970) SPE cartridge, preconditioned with hexane.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane.

    • Elute the analyte with 10 mL of a dichloromethane:hexane (1:1, v/v) mixture.

  • Methylation:

  • Final Preparation and Analysis:

    • Add 5 mL of deionized water, vortex, and centrifuge.

    • Collect the upper organic layer and concentrate to a final volume of 100 µL.

    • Inject 1 µL into the GC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of PCTP in Urine using QuEChERS

This is a general QuEChERS protocol that can be optimized for PCTP analysis in urine.

  • Sample Preparation:

    • To 5 mL of urine in a 50 mL centrifuge tube, add an internal standard (e.g., ¹³C-PCTP).

    • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Extraction (Salting Out):

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE - dSPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a suitable sorbent (e.g., C18 and PSA - primary secondary amine).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial.

    • Inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_cleanup Cleanup (SPE) cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Collect_Organic Collect Organic Layer LLE->Collect_Organic Concentrate1 Concentrate Extract Collect_Organic->Concentrate1 SPE_Load Load on SPE Cartridge Concentrate1->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute PCTP SPE_Wash->SPE_Elute Concentrate2 Concentrate Eluate SPE_Elute->Concentrate2 Methylation Methylation (TMS-DM) Concentrate2->Methylation Quench Quench Reaction Methylation->Quench Final_Prep Final Preparation Quench->Final_Prep GCMS GC-MS/MS Analysis Final_Prep->GCMS

Workflow for GC-MS/MS analysis of PCTP in plasma.

Troubleshooting_Matrix_Effects cluster_investigation Investigation cluster_solutions Potential Solutions start Poor Quantitative Results (Inaccurate/Imprecise) check_recovery Low Recovery? start->check_recovery check_peak_shape Poor Peak Shape? start->check_peak_shape check_signal Signal Suppression/ Enhancement? start->check_signal optimize_extraction Optimize Extraction check_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) check_recovery->improve_cleanup Yes optimize_chromatography Optimize Chromatography check_peak_shape->optimize_chromatography Yes gc_maintenance GC Maintenance check_peak_shape->gc_maintenance Yes check_signal->improve_cleanup Yes check_signal->optimize_chromatography Yes use_is Use Stable Isotope Internal Standard check_signal->use_is Yes matrix_match Use Matrix-Matched Calibration check_signal->matrix_match Yes

Troubleshooting logic for matrix effects in PCTP analysis.

References

Technical Support Center: Optimization of Reaction Conditions for Pentachlorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentachlorothiophenol (PCTP) and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound (C₆Cl₅SH) has two primary reactive sites: the acidic thiol (-SH) group and the pentachlorinated aromatic ring. The thiol group can be easily deprotonated to form a potent nucleophile, the thiophenolate anion (C₆Cl₅S⁻). The aromatic ring is highly electron-deficient due to the five chlorine atoms, making it susceptible to nucleophilic aromatic substitution (SₙAr), where a chlorine atom (typically at the para position) is displaced by a nucleophile.

Q2: What is the most common side reaction when working with this compound, and how can it be minimized?

A2: The most prevalent side reaction is the oxidation of the thiol group to form the disulfide, bis(pentachlorophenyl) disulfide. This is particularly common in the presence of atmospheric oxygen, especially under basic conditions which favor the formation of the thiophenolate anion. To minimize this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Q3: Which solvents are most suitable for reactions involving this compound derivatives?

A3: Polar aprotic solvents are generally the best choice for reactions involving the thiophenolate anion, as they can solvate the cation without significantly solvating the nucleophilic anion, thus enhancing its reactivity. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF). For palladium-catalyzed cross-coupling reactions, solvent mixtures such as dioxane/water or toluene/water are often employed.

Q4: How do I choose an appropriate base for reactions with this compound?

A4: The choice of base is critical for the deprotonation of the thiol group to form the reactive thiophenolate. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH) are commonly used for S-alkylation and SₙAr reactions. For reactions requiring a stronger, non-nucleophilic base, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, although care must be taken with NaH in certain dipolar aprotic solvents like DMF due to safety concerns. Organic bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are also utilized, particularly when a milder base is required.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Issue: Low or no yield of the desired substitution product.

Possible Cause Troubleshooting Step
Insufficiently activated aromatic ring While the pentachlorophenyl ring is highly activated, substitution with weak nucleophiles may still be sluggish. Consider increasing the reaction temperature or using a more polar solvent (e.g., switching from THF to DMF or DMSO).
Poor nucleophile If using a neutral nucleophile (e.g., an amine or alcohol), ensure a suitable base is present in sufficient quantity to either deprotonate the nucleophile or facilitate the reaction. For weak nucleophiles, consider converting them to a more reactive form (e.g., using NaH to form an alkoxide from an alcohol).
Leaving group deactivation While all chlorines are potential leaving groups, the para-chloro is generally the most reactive. If attempting substitution at other positions, expect significantly harsher conditions to be necessary.
Side reactions The primary side reaction is often the formation of the disulfide. Ensure the reaction is run under a strict inert atmosphere.

Data Presentation: General Conditions for SₙAr on Polychlorinated Aromatic Systems

Parameter Condition A (Amines) Condition B (Alcohols/Phenols) Condition C (Thiols)
Nucleophile Primary or Secondary AmineAlcohol or PhenolThiol
Base K₂CO₃, Cs₂CO₃, or Et₃NNaH, K₂CO₃, or t-BuOKK₂CO₃ or NaOH
Solvent DMF, DMSO, or NMPTHF, DMF, or DioxaneDMF or Acetonitrile
Temperature 25 - 120 °C0 - 100 °C25 - 80 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Inert (N₂ or Ar)
S-Alkylation and S-Arylation Reactions

Issue: Incomplete reaction or formation of multiple products.

Possible Cause Troubleshooting Step
Incomplete deprotonation of the thiol Ensure the base is of good quality, anhydrous, and used in a slight excess (1.1-1.5 equivalents).
Poor electrophile For S-alkylation with alkyl halides, the reactivity order is I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ using Finkelstein conditions (catalytic NaI or KI). For S-arylation, ensure the aryl halide is activated with electron-withdrawing groups.
Formation of disulfide byproduct This indicates the presence of oxygen. Degas the solvent thoroughly and maintain a positive pressure of an inert gas throughout the reaction.
Low solubility of reagents If using an inorganic base that is insoluble in the organic solvent, consider using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like TBAB) to facilitate the reaction.[1]

Data Presentation: Optimization of S-Alkylation of Thiophenols

Parameter Condition A (Alkyl Halides) Condition B (Michael Acceptors)
Electrophile Alkyl Bromide or Iodideα,β-Unsaturated Ketone or Ester
Base K₂CO₃ or NaOHCatalytic Et₃N or DBU
Solvent DMF or AcetonitrileTHF or CH₂Cl₂
Temperature 25 - 60 °C0 - 25 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) with an Amine
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add anhydrous, degassed DMF via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: General Procedure for S-Alkylation with an Alkyl Halide
  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq.) and stir the suspension for 15 minutes at room temperature.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow_snar cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine PCTP, Amine, and K₂CO₃ in a flame-dried flask inert Purge with Inert Gas (N₂/Ar) prep->inert add_solvent Add Anhydrous/Degassed DMF inert->add_solvent heat Heat to 80-120 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Ice-Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Experimental workflow for a typical SₙAr reaction.

troubleshooting_low_yield start Low Yield in S-Alkylation check_base Is the base fresh and anhydrous? start->check_base check_electrophile Is the electrophile reactive enough (I > Br > Cl)? check_base->check_electrophile Yes solution_base Use fresh, anhydrous base (1.1-1.5 eq). check_base->solution_base No check_oxygen Is disulfide byproduct observed? check_electrophile->check_oxygen Yes solution_electrophile Use a more reactive halide or add NaI (Finkelstein). check_electrophile->solution_electrophile No check_solubility Are all reagents soluble? check_oxygen->check_solubility No solution_oxygen Degas solvent and use inert atmosphere. check_oxygen->solution_oxygen Yes solution_solubility Add a phase-transfer catalyst (e.g., TBAB). check_solubility->solution_solubility No end Re-run Optimized Reaction check_solubility->end Yes solution_base->end solution_electrophile->end solution_oxygen->end solution_solubility->end

Troubleshooting guide for low yield in S-alkylation.

References

Technical Support Center: Purification of Commercial Grade Pentachlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial grade pentachlorothiophenol (PCTP). The following information is designed to help you identify and resolve common issues encountered during the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial grade this compound (PCTP)?

A1: Commercial grade PCTP is typically synthesized from hexachlorobenzene (B1673134) (HCB).[1][2] Consequently, the primary impurities are often related to the starting materials and byproducts of the manufacturing process. These can include:

  • Hexachlorobenzene (HCB): Unreacted starting material.

  • Other Polychlorinated Benzenes: Isomers and other chlorinated benzene (B151609) compounds.

  • Polychlorinated Dibenzodioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs): These are toxic byproducts that can form during the synthesis of chlorinated phenols and related compounds.[3][4][5]

Q2: Why is it important to purify commercial grade PCTP?

A2: The presence of impurities, particularly toxic byproducts like PCDDs and PCDFs, can significantly impact the outcome of experiments, leading to unreliable and irreproducible results. For applications in drug development and biological research, the purity of the starting materials is critical to ensure the safety and efficacy of the final product.

Q3: What is the most common method for purifying PCTP in a laboratory setting?

A3: Recrystallization is a widely used and effective technique for purifying solid organic compounds like PCTP. The choice of solvent is crucial for successful recrystallization.

Q4: Which solvents are recommended for the recrystallization of PCTP?

A4: Toluene (B28343) is a commonly recommended solvent for the recrystallization of PCTP. Other suitable solvents include benzene and acetic acid. The ideal solvent should dissolve PCTP well at elevated temperatures but poorly at room temperature.

Q5: How can I assess the purity of my PCTP sample after purification?

A5: The purity of PCTP can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying components in a mixture.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility of PCTP for GC analysis.[9][10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. Impurities typically broaden and depress the melting point range.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
PCTP does not dissolve in hot toluene. Insufficient solvent.Add small increments of hot toluene until the PCTP dissolves completely.
The temperature is not high enough.Ensure the solvent is heated to its boiling point.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solution is too pure (no nucleation sites).Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Add a seed crystal of pure PCTP if available.
Oily precipitate forms instead of crystals. The compound is "oiling out" due to a large difference between the solution temperature and the melting point of the solute.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which PCTP is less soluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.
Low recovery of purified PCTP. Too much solvent was used, leaving a significant amount of PCTP in the mother liquor.Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
The crystals were washed with a solvent at room temperature.Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Analytical Issues

HPLC Analysis

Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).Use a column with end-capping or a base-deactivated stationary phase. Adjust the mobile phase pH to suppress the ionization of PCTP.
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio or trying different organic modifiers.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and filter the mobile phase. Clean the injector and sample loop.
Baseline Drift Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.

GC-MS Analysis

Problem Possible Cause Solution
Poor Peak Shape or No Peak PCTP is not sufficiently volatile.Derivatize the PCTP to a more volatile form, for example, by methylation of the thiol group.
Adsorption in the injector or column.Use a deactivated inlet liner and a column suitable for analyzing active compounds.
Contamination of the System Accumulation of non-volatile impurities in the injector or front of the column.Perform regular maintenance, including changing the inlet liner and trimming the front of the column.
Mass Spectrum Interference Co-elution of impurities.Optimize the GC temperature program to improve the separation of PCTP from impurities.

Data Presentation

Table 1: Typical Impurities in Commercial Grade this compound

ImpurityChemical FormulaTypical Concentration Range (%)
Hexachlorobenzene (HCB)C₆Cl₆0.1 - 2.0
TetrachlorobenzenesC₆H₂Cl₄0.05 - 0.5
Polychlorinated Dibenzodioxins (PCDDs)C₁₂H₈-ₓClₓO₂< 0.001 (as TEQ)
Polychlorinated Dibenzofurans (PCDFs)C₁₂H₈-ₓClₓO< 0.001 (as TEQ)

Note: The exact impurity profile and concentrations can vary between manufacturers and batches.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Toluene

Materials:

  • Commercial grade this compound

  • Toluene (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the commercial grade PCTP in an Erlenmeyer flask. For every 1 gram of PCTP, add approximately 10-15 mL of toluene. Heat the mixture to the boiling point of toluene while stirring continuously until all the PCTP has dissolved. If any insoluble impurities remain, proceed to the hot filtration step.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the heating source. Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of large, well-defined crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold toluene to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the melting point of PCTP.

Protocol 2: Purity Assessment by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

  • Acetonitrile (B52724) and water (with 0.1% formic acid). A typical starting gradient could be 70:30 (Acetonitrile:Water), which can be optimized based on the separation results.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified PCTP in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Set the UV detector to a wavelength where PCTP has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and standards onto the column.

  • Data Analysis: Identify the peak corresponding to PCTP based on its retention time compared to a standard. The purity can be estimated by the area percentage of the PCTP peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis A Commercial PCTP B Dissolve in Hot Toluene A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Toluene E->F G Drying F->G H Purified PCTP G->H I Sample Preparation H->I To Analysis J HPLC Analysis I->J K GC-MS Analysis I->K L Purity Assessment J->L K->L

Caption: Experimental workflow for the purification and analysis of PCTP.

troubleshooting_logic Start Impure PCTP Recrystallization Recrystallization Successful? Start->Recrystallization OilingOut Oiling Out? Recrystallization->OilingOut No CheckPurity Check Purity (HPLC/GC-MS) Recrystallization->CheckPurity Yes LowYield Low Yield? OilingOut->LowYield No AdjustSolvent Adjust Solvent/Cooling Rate OilingOut->AdjustSolvent Yes ConcentrateMotherLiquor Concentrate Mother Liquor LowYield->ConcentrateMotherLiquor Yes LowYield->CheckPurity No PurePCTP Pure PCTP AdjustSolvent->Recrystallization ConcentrateMotherLiquor->Recrystallization CheckPurity->PurePCTP

Caption: Logical troubleshooting flow for PCTP recrystallization.

References

Technical Support Center: Pentachlorothiophenol (PCTP) Dispersion in Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and rubber compounding professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the dispersion of pentachlorothiophenol (PCTP) in rubber compounds.

Important Regulatory Note

This compound (PCTP) is classified as a Persistent, Bioaccumulative, and Toxic (PBT) chemical. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have issued final rules to prohibit the manufacturing (including import), processing, and distribution of PCTP and products containing it in concentrations above 1% by weight.[1][2] Users must be aware of and comply with all local and federal regulations regarding the use of this substance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCTP) and what is its function in rubber compounding?

A1: this compound (PCTP) is a chemical peptizing agent used in the rubber industry.[3][4] Its primary function is to reduce the viscosity of natural rubber and synthetic polyisoprene during the mixing process.[3] This viscosity reduction, or peptization, makes the rubber more workable and ensures greater uniformity in viscosity from batch to batch, making the mixing process less sensitive to variations in time and temperature.[3][5]

Q2: In what forms is PCTP typically supplied?

A2: PCTP has been commercially available in several forms. It can be a neat chemical powder, the zinc salt of PCTP (zinc PCTP), or pre-dispersed on an inert carrier.[3][6] A notable commercial product, for example, is STRUKTOL® A95, which consists of 45% PCTP with an activator on an inert filler, designed to facilitate better dispersion.[3][6]

Q3: Why is uniform dispersion of PCTP critical for rubber compounds?

A3: The uniform dispersion of all compounding ingredients, including PCTP, is crucial for producing high-quality rubber products.[7] Poor dispersion of PCTP can lead to localized variations in viscosity, inconsistent cure rates, and weak points or imperfections in the final vulcanized product.[7] This can significantly reduce the service life and performance, affecting mechanical properties like tensile strength.[4][7]

Q4: What are the primary factors that influence the dispersion of PCTP?

A4: Several factors influence dispersion quality:

  • Raw Material Quality: The form of PCTP used (e.g., powder vs. masterbatch on a carrier) is significant. Using a pre-dispersed form on a carrier generally improves dispersion.[6]

  • Mixing Equipment and Process: The type of mixer, rotor speed, temperature, time, and pressure must be carefully controlled for repeatable results.[7]

  • Compound Formulation: The type of polymer and the presence of other fillers and processing aids can affect how well PCTP disperses.[8][9]

  • Mixing Procedure: Staged or multi-step mixing processes are often more effective at achieving uniform dispersion than a single-step process.[10]

Troubleshooting Guide

This guide addresses common issues encountered during rubber compounding that may be related to poor PCTP dispersion.

Problem 1: Inconsistent Mooney viscosity measurements between batches.

  • Potential Cause: Non-uniform dispersion of PCTP. Agglomerates of the peptizer can create regions of very low viscosity within the rubber matrix, while other areas remain highly viscous, leading to inconsistent bulk measurements.

  • Troubleshooting Steps:

    • Verify Mixing Protocol: Ensure that mixing time, temperature, and rotor speed are consistent with the established protocol.[7] Variations can significantly impact peptizer efficiency and dispersion.

    • Evaluate PCTP Form: If using PCTP powder, consider switching to a masterbatch form where PCTP is pre-dispersed on a carrier (e.g., clay-based).[6] This form is designed for easier incorporation and more uniform distribution.

    • Implement Staged Addition: Instead of adding all ingredients at once, adopt a staged mixing procedure. Add the polymer first, followed by the PCTP to allow for initial viscosity reduction before introducing fillers like carbon black.

    • Optimize Mixing Intensity: Both insufficient and excessive shear can be problematic. Experiment with slight variations in rotor speed to find the optimal level for breaking down agglomerates without causing excessive polymer chain scission.[10]

Problem 2: Final vulcanized product exhibits lower-than-expected tensile strength and poor abrasion resistance.

  • Potential Cause: Poor dispersion of PCTP and other fillers. Agglomerates act as stress concentration points, leading to premature failure under load and reducing overall durability.[4][7]

  • Troubleshooting Steps:

    • Microscopic Analysis: Examine a cross-section of the failed part using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Analysis (EDAX) to identify agglomerates of sulfur and zinc, which can indicate poor dispersion of the cure package and associated chemicals.[11]

    • Improve Filler Wetting: Incorporate processing aids or homogenizing resins into the formulation. These additives can improve the affinity between the polymer matrix and the chemical additives, promoting better dispersion.[9]

    • Consider Wet Mixing: For critical applications, wet mixing techniques, where additives are dispersed into a rubber latex or solution before coagulation, can dramatically improve dispersion compared to conventional dry mixing.[12][13]

    • Review Cure System: Ensure the cure system is compatible with the peptizer. In some cases, the byproducts of PCTP activity can interfere with certain vulcanization packages.

Problem 3: Visual inspection of uncured or cured rubber shows specks, streaks, or surface imperfections.

  • Potential Cause: Gross agglomerates of PCTP or other compounding ingredients that have not been adequately broken down and distributed.

  • Troubleshooting Steps:

    • Check Raw Material Storage: Ensure PCTP and other additives are stored in a dry, climate-controlled environment to prevent clumping before use.

    • Increase Mixing Time: A modest increase in the final mixing stage duration can sometimes be sufficient to break down remaining agglomerates.[10]

    • Clean Mixing Equipment: Thoroughly clean mixers between batches to prevent cross-contamination or the buildup of cured material that could flake off into a new batch.

    • Use a Finer Mesh Screen: If the compound is strained or extruded, using a finer mesh screen can help filter out larger agglomerates before the final shaping and curing stages.

Data Presentation

The following table summarizes various strategies to enhance additive dispersion, their principles, and potential effects. As quantitative data specifically for PCTP is limited in public literature, this table provides a comparative overview based on general principles of rubber compounding.

Table 1: Comparison of Strategies to Enhance Additive Dispersion in Rubber

Dispersion StrategyPrinciple of OperationExpected ImprovementPotential Side Effects
Masterbatching/Use of Carrier The active chemical (PCTP) is pre-dispersed at a high concentration in a compatible carrier (e.g., inert filler, polymer). This masterbatch is then added to the main compound.[3][6]HighIncreased cost; carrier may slightly alter final properties.
Optimized Mixing Cycle Varies mixing parameters (time, temperature, rotor speed, staged addition) to maximize shear forces for breaking down agglomerates without degrading the polymer.[7][10]Moderate to HighMay require extensive experimentation; can increase energy consumption.
Processing Aids & Homogenizers Low molecular weight resins or oils are added to reduce compound viscosity and improve the "wetting" of additives by the polymer matrix.[9]ModerateCan affect final hardness, modulus, and heat buildup properties.
Surface Treatment of Additive The surface of the additive particle is chemically or physically modified to improve its compatibility with the non-polar rubber matrix.[14][15]Moderate to HighIncreases material cost; may not be commercially viable for all additives.
Wet Mixing Technology Additives are dispersed in a liquid medium (e.g., water with surfactants) and mixed with rubber latex before coagulation and drying.[12][16]Very HighRequires significant changes to the production line; not suitable for all polymers.

Experimental Protocols

Protocol 1: Standardized Mixing for Dispersion Assessment

This protocol describes a typical laboratory procedure using an internal mixer (e.g., Brabender or Banbury type) to evaluate the dispersion of PCTP.

  • Preparation:

    • Pre-heat the internal mixer to the specified temperature (e.g., 100-120°C for natural rubber).

    • Ensure the rotors are clean and set to the desired speed (e.g., 60 RPM).

    • Accurately weigh all rubber compound ingredients as per the formulation.

  • Mixing Procedure (Staged Addition):

    • Time 0 min: Add the polymer (natural rubber) to the mixer and masticate.

    • Time 1 min: Add the PCTP (and zinc oxide, stearic acid if required). Allow it to mix and reduce the polymer's viscosity.

    • Time 2 min: Add half of the filler (e.g., carbon black).

    • Time 3.5 min: Add the remaining half of the filler and any process oils.

    • Time 5 min: Perform a "sweep" by raising and lowering the ram to reincorporate any material that may have stuck to the top of the chamber.

    • Time 6 min: Dump the batch onto a pre-heated two-roll mill.

  • Milling and Finalization:

    • Band the rubber on the two-roll mill and perform 6-10 end-wise passes to further homogenize the mixture.

    • Add curatives (sulfur, accelerators) on the cool mill to prevent scorching.

    • Sheet off the compound and allow it to mature for at least 24 hours at a controlled temperature and humidity before testing.

Protocol 2: Quantitative Assessment of Dispersion via Payne Effect

The Payne effect describes the strain-dependent change in the storage modulus (G') of a filled rubber compound and is a powerful tool for quantifying filler-filler networks, which are indicative of dispersion quality. A smaller Payne effect (lower ΔG') suggests better dispersion.

  • Sample Preparation:

    • Cure the rubber compound from Protocol 1 in a rheometer or press mold according to its determined cure characteristics (e.g., T90 + 5 minutes at 160°C).

    • Die-cut a sample of the appropriate geometry for the Dynamic Mechanical Analyzer (DMA) or Rubber Process Analyzer (RPA).

  • Instrumentation and Setup:

    • Use an RPA or DMA capable of performing strain sweeps in shear mode.

    • Set the test temperature (e.g., 60°C) and frequency (e.g., 1 Hz).

  • Test Procedure:

    • Mount the sample and allow it to thermally equilibrate.

    • Perform a strain sweep from a low strain amplitude (e.g., 0.28%) to a high strain amplitude (e.g., 40%).

    • Record the storage modulus (G') as a function of strain.

  • Data Analysis:

    • Calculate the Payne effect (ΔG') as the difference between the modulus at low strain and the modulus at high strain: ΔG' = G'(at 0.28% strain) - G'(at 40% strain).

    • Compare the ΔG' values between different compounds. A lower value indicates a less robust filler network and therefore better dispersion.[17]

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and experimentation related to PCTP dispersion.

TroubleshootingWorkflow Problem Observed Issue (e.g., Low Tensile Strength, Inconsistent Viscosity) CheckDispersion Is Additive Dispersion a Potential Cause? Problem->CheckDispersion Visual Visual Inspection (Specks, Streaks) CheckDispersion->Visual Yes Microscopy Microscopic Analysis (SEM/EDAX) CheckDispersion->Microscopy Yes Formulation Review Formulation CheckDispersion->Formulation No, explore other causes ProcessParams Review Mixing Process (Time, Temp, Speed) Visual->ProcessParams Microscopy->ProcessParams ProcessParams->Formulation StagedMix Optimize Staged Addition Protocol ProcessParams->StagedMix Masterbatch Use PCTP Masterbatch or Carrier Form Formulation->Masterbatch ProcAid Add Processing Aid or Homogenizer Formulation->ProcAid ReTest Produce Test Batch & Re-evaluate Properties Masterbatch->ReTest ProcAid->ReTest StagedMix->ReTest ReTest->Problem Issue Persists

Caption: Troubleshooting workflow for diagnosing and resolving poor PCTP dispersion issues.

ExperimentalWorkflow Formulation 1. Define Rubber Formulation Mixing 2. Compound Mixing (Protocol 1) Formulation->Mixing Curing 3. Curing / Vulcanization Mixing->Curing DispersionAnalysis 4. Dispersion Analysis Curing->DispersionAnalysis Mechanical 5. Mechanical Testing (Tensile, Hardness) Curing->Mechanical Payne Payne Effect (RPA) (Protocol 2) DispersionAnalysis->Payne SEM Microscopy (SEM) DispersionAnalysis->SEM Results 6. Correlate Results Payne->Results SEM->Results Mechanical->Results

Caption: Experimental workflow for preparing and analyzing PCTP-containing rubber compounds.

References

minimizing thermal decomposition of pentachlorothiophenol during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal decomposition of pentachlorothiophenol (PCTP) during processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCTP) and what are its primary applications?

This compound is a chlorinated aromatic thiol. Historically, it was widely used as a chemical peptizer in the rubber industry to reduce the viscosity of natural and synthetic rubbers, making them easier to process.[1][2] Its use has been significantly curtailed due to the formation of toxic byproducts at elevated temperatures.[3]

Q2: What are the known thermal decomposition products of PCTP?

When heated to decomposition, PCTP can release toxic fumes, including hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[4] Studies on related chlorinated thiophenols suggest that thermal decomposition can also lead to the formation of hazardous compounds such as polychlorinated dibenzothiophenes and polychlorinated thianthrenes.

Q3: At what temperature does PCTP begin to thermally decompose?

Q4: What are the general safety precautions for handling PCTP?

PCTP is a gray solid with a disagreeable odor.[2][5] It is important to handle PCTP in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, should be worn to prevent skin and eye contact.[5][8]

Q5: Are there any regulatory restrictions on the use of PCTP?

Yes, due to its persistent, bioaccumulative, and toxic (PBT) nature, and the formation of teratogenic decomposition products, the use of PCTP is heavily restricted in many regions.[3] For instance, in the United States, the Environmental Protection Agency (EPA) has finalized a rule under the Toxic Substances Control Act (TSCA) to prohibit the manufacturing (including import), processing, and distribution of PCTP and products containing it, unless its concentration is at or below 1% by weight.[9]

Troubleshooting Guide: Minimizing Thermal Decomposition

This guide provides a systematic approach to identifying and mitigating the thermal decomposition of PCTP during experimental processing.

Problem: Suspected decomposition of PCTP, indicated by discoloration (e.g., darkening), unexpected side products in analysis (e.g., GC-MS, LC-MS), or the evolution of acrid fumes.

Troubleshooting Workflow

Troubleshooting Workflow for PCTP Decomposition Troubleshooting Workflow for PCTP Decomposition start Start: Suspected PCTP Decomposition check_temp 1. Review Processing Temperature Profile start->check_temp is_temp_high Is Temperature Above Recommended Limit? check_temp->is_temp_high reduce_temp Action: Lower Processing Temperature is_temp_high->reduce_temp Yes check_duration 2. Evaluate Processing Duration is_temp_high->check_duration No reduce_temp->check_duration is_duration_long Is Exposure to Heat Prolonged? check_duration->is_duration_long reduce_duration Action: Minimize Heating Time is_duration_long->reduce_duration Yes check_atmosphere 3. Assess Reaction Atmosphere is_duration_long->check_atmosphere No reduce_duration->check_atmosphere is_atmosphere_oxidative Is an Oxidative Atmosphere Present? check_atmosphere->is_atmosphere_oxidative use_inert_atmosphere Action: Use an Inert Atmosphere (N2, Ar) is_atmosphere_oxidative->use_inert_atmosphere Yes check_additives 4. Consider the Use of Stabilizers is_atmosphere_oxidative->check_additives No use_inert_atmosphere->check_additives implement_stabilizers Action: Introduce Radical Scavengers/Antioxidants check_additives->implement_stabilizers end End: Decomposition Minimized implement_stabilizers->end PCTP Handling and Processing Logic Logical Relationships in PCTP Handling and Processing cluster_prevention Preventative Measures cluster_risk Decomposition Risks cluster_outcomes Potential Outcomes storage Proper Storage: Cool, Dry, Dark high_temp High Temperature handling Safe Handling: Fume Hood, PPE temp_control Strict Temperature Control temp_control->high_temp Mitigates long_duration Prolonged Heating inert_atmosphere Inert Atmosphere (N2, Ar) oxidative_env Oxidative Environment inert_atmosphere->oxidative_env Mitigates stabilizers Use of Stabilizers/ Antioxidants stabilizers->high_temp Mitigates product_purity Reduced Product Purity high_temp->product_purity toxic_byproducts Formation of Toxic Byproducts high_temp->toxic_byproducts long_duration->product_purity long_duration->toxic_byproducts oxidative_env->product_purity oxidative_env->toxic_byproducts safety_hazard Safety Hazards toxic_byproducts->safety_hazard

References

Validation & Comparative

pentachlorothiophenol vs. 2,2'-dibenzamidodiphenyldisulfide as a rubber peptizer.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Pentachlorothiophenol (PCTP) vs. 2,2'-Dibenzamidodiphenyldisulfide (DBD) as Rubber Peptizers

This guide provides an objective comparison of two prominent chemical peptizers used in the rubber industry: this compound (PCTP) and 2,2'-dibenzamidodiphenyldisulfide (DBD). This analysis is intended for researchers, scientists, and professionals involved in rubber formulation and processing, offering a detailed look at their performance based on available experimental data.

Introduction to Rubber Peptizers

Chemical peptizers are crucial additives in the rubber industry, utilized during the mastication process to break down the long polymer chains of natural rubber. This process reduces the rubber's viscosity, making it easier to process and mix with other ingredients. The efficiency and mechanism of these peptizers can significantly impact the final properties of the rubber compound.

Performance Comparison

Mastication Efficiency and Mooney Viscosity Reduction

The primary function of a peptizer is to reduce the viscosity of the rubber, typically measured using a Mooney viscometer. Both PCTP and DBD are effective in this regard, but their efficiency can vary based on factors like temperature and dosage.

DBD is often considered a more environmentally friendly alternative to the halogen-containing PCTP. While both are effective, DBD, also known as Pepton 22, is a widely used peptizer for natural rubber. The peptizing effect of DBD is activated by heat during the mastication process.

Experimental data suggests that DBD acts as a radical acceptor, with the disulfide bond cleaving at temperatures above 70-80°C to form radicals that initiate the breakdown of rubber molecules.

Table 1: Comparative Peptizing Performance

ParameterThis compound (PCTP)2,2'-Dibenzamidodiphenyldisulfide (DBD)
Typical Dosage (phr) 0.1 - 0.50.1 - 0.5
Activation Temperature Lower activation temperatureHigher activation temperature (approx. 70-80°C)
Peptizing Mechanism Catalytic chemical cleavage of rubber chainsRadical mechanism initiated by heat
Environmental Concerns Contains chlorine, potential for toxic byproductsGenerally considered a more environmentally friendly, non-polluting alternative
Effect on Physical Properties Can have a slight negative impact on some physical properties if not used correctly.Generally has a minimal effect on the physical properties of the vulcanizate.
Impact on Physical Properties of Vulcanizates

The ultimate goal of rubber processing is to produce a vulcanized product with desired physical properties. The choice of peptizer can influence these properties.

DBD is noted to have a minimal impact on the final physical properties of the vulcanized rubber. In contrast, while PCTP is a highly efficient peptizer, its usage requires careful control to avoid negatively affecting the final product's characteristics.

Experimental Protocols

Mooney Viscosity Measurement

Objective: To determine the effectiveness of the peptizer in reducing the viscosity of natural rubber.

Apparatus: Mooney Viscometer

Procedure:

  • Natural rubber is masticated in an internal mixer (e.g., a Banbury mixer).

  • The peptizer (PCTP or DBD) is added at a specified dosage (e.g., 0.2 phr).

  • The mastication process is carried out for a set time and at a controlled temperature.

  • Samples of the masticated rubber are taken at different time intervals.

  • The Mooney viscosity (ML 1+4 @ 100°C) of each sample is measured using a Mooney viscometer. The "1+4" denotes a 1-minute pre-heating time followed by a 4-minute test duration.

Visualizing the Peptizing Mechanisms

The following diagrams illustrate the proposed mechanisms by which PCTP and DBD facilitate the breakdown of rubber polymer chains.

Peptizing_Mechanism cluster_PCTP This compound (PCTP) Mechanism cluster_DBD 2,2'-Dibenzamidodiphenyldisulfide (DBD) Mechanism Rubber_Chain_PCTP Rubber Polymer Chain Cleavage_PCTP Catalytic Cleavage Rubber_Chain_PCTP->Cleavage_PCTP PCTP PCTP PCTP->Cleavage_PCTP Shorter_Chains_PCTP Shorter Rubber Chains Cleavage_PCTP->Shorter_Chains_PCTP Rubber_Chain_DBD Rubber Polymer Chain Cleavage_DBD Radical Attack Rubber_Chain_DBD->Cleavage_DBD DBD DBD Heat Heat (>70-80°C) DBD->Heat Radicals DBD Radicals Heat->Radicals Radicals->Cleavage_DBD Shorter_Chains_DBD Shorter Rubber Chains Cleavage_DBD->Shorter_Chains_DBD Peptizer_Selection Start Peptizer Selection Processing_Temp Processing Temperature? Start->Processing_Temp Environmental_Concern Environmental Concerns? Processing_Temp->Environmental_Concern Low Temp Select_DBD Consider DBD Processing_Temp->Select_DBD High Temp Select_PCTP Consider PCTP Environmental_Concern->Select_PCTP No Environmental_Concern->Select_DBD Yes Final_Properties Final Product Properties Critical? Select_PCTP->Final_Properties Select_DBD->Final_Properties Optimize_Dosage Optimize Dosage Final_Properties->Optimize_Dosage Yes

A Head-to-Head Battle: GC-MS vs. LC-MS for the Detection of Pentachlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two leading analytical techniques for the quantification of the persistent environmental contaminant, pentachlorothiophenol (PCTP).

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate detection and quantification of persistent organic pollutants like this compound (PCTP) is paramount. This guide provides a detailed comparative analysis of two of the most powerful analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is supported by experimental data and detailed protocols to aid in selecting the optimal method for specific analytical challenges.

This compound, a compound used in various industrial processes, is recognized for its persistence and potential for bioaccumulation, necessitating sensitive and reliable detection methods. Both GC-MS and LC-MS offer the high selectivity and sensitivity required for tracing such compounds in complex matrices. However, the choice between them depends on a variety of factors including the analyte's physicochemical properties, the sample matrix, and the desired analytical performance.

Performance Face-Off: A Quantitative Comparison

Performance MetricGC-MS/MS (for PCTP)LC-MS/MS (for PCP)Key Considerations
Limit of Detection (LOD) Low ng/mL range[1][2]0.4 - 0.5 µg/kg[3][4]GC-MS generally demonstrates higher sensitivity for organochlorine compounds like PCTP.[1][2]
Limit of Quantitation (LOQ) 5 - 50 µg/kg (matrix dependent)[5]1.0 - 10 µg/kg[3][4][6]Both techniques offer low LOQs suitable for trace-level analysis.
**Linearity (R²) **>0.99[5]>0.99[3][4]Both methods provide excellent linearity over a wide concentration range.
Precision (RSD%) < 20%[5]2.9% - 16.7%[3][4]Both techniques demonstrate good reproducibility.
Derivatization Required (Methylation)[5]Not RequiredGC-MS often requires derivatization for polar and less volatile compounds to improve their chromatographic behavior.[4]
Versatility Ideal for volatile and semi-volatile compounds.[7]Suitable for a wider range of compounds, including polar and non-volatile analytes.[7]LC-MS offers greater flexibility for analyzing a broader spectrum of chemical compounds without derivatization.

The Experimental Blueprint: Detailed Methodologies

To provide a practical understanding of the analytical workflows, detailed experimental protocols for both GC-MS and LC-MS are outlined below.

GC-MS/MS Protocol for this compound (PCTP) Detection

This protocol is based on a validated method for the analysis of PCTP in food matrices and involves a crucial methylation step to enhance the volatility of the analyte.[5]

1. Sample Preparation & Extraction:

  • Homogenization: Homogenize the sample (e.g., food, soil).

  • Extraction: Perform solvent extraction using a suitable organic solvent (e.g., a mixture of hexane (B92381) and dichloromethane).

  • Clean-up: Utilize Solid-Phase Extraction (SPE) with a silica-based cartridge to remove interfering matrix components.

2. Derivatization (Methylation):

  • Reagent: Add a methylating agent, such as trimethylsilyldiazomethane (B103560) (TMS-diazomethane), to the cleaned-up extract.

  • Reaction: Incubate the mixture to allow for the complete conversion of PCTP to its more volatile methyl derivative.

3. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C) to ensure the separation of components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000D TQ).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

LC-MS/MS Protocol for Pentachlorophenol (B1679276) (PCP) Detection

This protocol is a representative method for the analysis of PCP in various matrices and does not require a derivatization step.

1. Sample Preparation & Extraction:

  • Homogenization: Homogenize the sample.

  • Extraction: Extract the sample with an appropriate solvent mixture, often involving acidification to ensure PCP is in its neutral form for better extraction efficiency.

  • Clean-up: Employ Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent for purification.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: UPLC or HPLC system (e.g., Waters ACQUITY UPLC).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), typically with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for phenolic compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to ensure selective and sensitive detection.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS/MS Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Methylation Methylation Cleanup->Methylation GC Gas Chromatography Methylation->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Figure 1. Experimental workflow for GC-MS analysis of PCTP.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC Liquid Chromatography Cleanup->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data

Figure 2. Experimental workflow for LC-MS analysis of PCTP.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS are powerful tools for the detection of this compound.

GC-MS stands out for its high sensitivity and is a well-established method for the analysis of organochlorine compounds.[1][2] Its primary drawback for compounds like PCTP is the necessity of a derivatization step, which adds time and potential for variability in the sample preparation process.[4][5]

LC-MS , on the other hand, offers greater versatility and a more straightforward sample preparation workflow by eliminating the need for derivatization.[7] While direct comparative data for PCTP is limited, studies on the similar compound PCP suggest that LC-MS provides sufficient sensitivity and robustness for routine monitoring.

The ultimate decision between GC-MS and LC-MS will depend on the specific requirements of the analysis. For laboratories primarily focused on the routine analysis of a wide range of pesticides with varying polarities, LC-MS/MS may be the more efficient choice. However, for targeted research requiring the utmost sensitivity for PCTP and other related volatile or semi-volatile organochlorine compounds, a GC-MS/MS method with an optimized derivatization protocol remains a very strong, and often preferred, option. Researchers and analytical chemists are encouraged to consider the trade-offs between sample throughput, sensitivity requirements, and the chemical diversity of their target analytes when selecting the most appropriate technique.

References

Validating Pentachlorothiophenol as a Reliable Biomarker for Hexachlorobenzene Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of urinary biomarkers for hexachlorobenzene (B1673134) (HCB) exposure reveals pentachlorothiophenol (PCTP) as a more sensitive and reliable indicator compared to other metabolites, particularly in individuals with higher exposure levels. This guide provides a detailed comparison of PCTP with alternative biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in the accurate assessment of HCB exposure.

Hexachlorobenzene (HCB) is a persistent organic pollutant and a legacy fungicide that continues to pose environmental and human health risks. Accurate assessment of HCB exposure is crucial for toxicological studies and regulatory monitoring. While several metabolites of HCB can be measured in biological samples, this guide focuses on the validation of this compound (PCTP) as a superior biomarker in comparison to pentachlorophenol (B1679276) (PCP) and tetrachlorohydroquinone (B164984) (TCHQ).

Comparison of HCB Biomarkers

The primary urinary metabolites of HCB are PCTP (often measured as its hydrolyzed form, pentachlorobenzenethiol or PCBT), PCP, and TCHQ.[1][2] Studies have shown that while all three are indicative of HCB exposure, PCTP demonstrates a stronger and more consistent correlation with internal HCB dose, as measured by serum HCB levels.[1][3]

A key study conducted on a human population highly exposed to airborne HCB provides compelling evidence for the superiority of PCTP as a biomarker. The research demonstrated a very strong association between the 24-hour urinary excretion of PCBT and serum HCB concentrations.[3] This correlation was notably stronger than that observed for PCP.[3] Furthermore, in individuals with higher HCB body burdens (serum HCB > 32 ng/mL), the urinary concentrations of PCBT surpassed those of PCP, indicating that the metabolic pathway leading to PCTP is quantitatively more significant in humans at higher exposure levels.[1][3]

BiomarkerAdvantagesDisadvantages
This compound (PCTP) - Strongest correlation with serum HCB levels, especially at higher exposures.[1][3]- Represents a major metabolic pathway for HCB in humans.[3]- Analytical methods can be complex, often requiring a hydrolysis step.[3]
Pentachlorophenol (PCP) - Widely studied and analytical methods are well-established.[4] - Detected in all urine samples of exposed individuals.[3]- Weaker association with serum HCB levels compared to PCTP.[3] - May not accurately reflect high levels of HCB exposure.[3]
Tetrachlorohydroquinone (TCHQ) - A known metabolite of HCB.[2]- Limited data available on its direct correlation with HCB exposure levels in humans compared to PCTP and PCP.

Experimental Data

The following table summarizes the key quantitative findings from a study comparing urinary PCTP (as PCBT) and PCP with serum HCB levels in a highly exposed population.

ParameterThis compound (as PCBT)Pentachlorophenol (PCP)
Urinary Excretion Range (µ g/24h ) 0.18 - 84.0[3]0.58 - 13.9[3]
Geometric Mean Excretion (µ g/24h ) 1.39[3]2.05[3]
Correlation with Serum HCB Very strong association, particularly in males.[3]Weaker association, only statistically significant in males.[3]
Response to Increased Serum HCB An increase of 1 ng/mL of serum HCB resulted in a 2.12 µg increase in 24h urinary PCBT in males.[3]An increase of 1 ng/mL of serum HCB resulted in a 0.63 µg increase in 24h urinary PCP in males.[3]

Signaling Pathways and Experimental Workflows

HCB Metabolism

The metabolic conversion of HCB to its primary urinary biomarkers involves several enzymatic steps. The formation of PCTP occurs through the mercapturic acid pathway, which involves conjugation with glutathione, followed by further enzymatic processing. PCP and TCHQ are formed through oxidative pathways.

HCB Hexachlorobenzene (HCB) Glutathione_Pathway Mercapturic Acid Pathway (Glutathione Conjugation) HCB->Glutathione_Pathway Oxidative_Pathway Oxidative Metabolism HCB->Oxidative_Pathway PCTP This compound (PCTP) Glutathione_Pathway->PCTP PCP Pentachlorophenol (PCP) Oxidative_Pathway->PCP TCHQ Tetrachlorohydroquinone (TCHQ) Oxidative_Pathway->TCHQ Urine Urinary Excretion PCTP->Urine PCP->Urine TCHQ->Urine

Caption: Metabolic pathways of Hexachlorobenzene (HCB) to its major urinary biomarkers.

Experimental Workflow for Biomarker Validation

The validation of urinary biomarkers for HCB exposure typically involves the collection of biological samples from an exposed population, followed by chemical analysis and statistical correlation with internal exposure markers.

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis Urine_Collection 24-hour Urine Collection Urine_Hydrolysis Urine Hydrolysis (for PCTP) Urine_Collection->Urine_Hydrolysis Serum_Collection Serum Collection Extraction Liquid-Liquid or Solid-Phase Extraction Serum_Collection->Extraction Urine_Hydrolysis->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Quantification Quantification of PCTP, PCP, HCB GCMS->Quantification Correlation Correlation Analysis (Urine Metabolites vs. Serum HCB) Quantification->Correlation

Caption: Experimental workflow for validating urinary biomarkers of HCB exposure.

Experimental Protocols

The following provides a general methodology for the analysis of PCTP and PCP in urine, based on established gas chromatography-mass spectrometry (GC-MS) methods.

1. Sample Preparation:

  • Hydrolysis (for PCTP): To measure total PCTP (including its conjugates), an alkaline hydrolysis step is necessary. A urine aliquot is treated with a strong base (e.g., NaOH) and heated to liberate the free thiol from its conjugates.[1]

  • Acidification: The hydrolyzed urine sample (for PCTP) or the direct urine sample (for PCP) is acidified using a strong acid (e.g., sulfuric acid) to protonate the phenolic and thiophenolic compounds.

  • Extraction: The analytes are extracted from the aqueous urine matrix into an organic solvent (e.g., hexane (B92381) or a mixture of solvents) using either liquid-liquid extraction or solid-phase extraction (SPE).

  • Derivatization (Optional but Recommended): To improve the chromatographic properties and sensitivity of the analytes, a derivatization step is often employed. This typically involves methylation or acetylation of the hydroxyl and thiol groups.

  • Concentration: The organic extract is concentrated to a small volume to increase the analyte concentration before injection into the GC-MS system.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for the separation of chlorinated aromatic compounds is used. The oven temperature is programmed to ramp up to effectively separate the target analytes from other matrix components.

  • Mass Spectrometer (MS): A mass spectrometer is used for the detection and quantification of the analytes. The MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of each analyte.

  • Quantification: The concentration of each analyte in the sample is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations. The use of isotopically labeled internal standards is highly recommended to correct for variations in extraction efficiency and instrument response.

Conclusion

The available evidence strongly supports the validation of this compound (PCTP) as a reliable and sensitive biomarker for hexachlorobenzene (HCB) exposure in humans. Its strong correlation with serum HCB levels, particularly at higher exposure concentrations, makes it a more robust indicator than pentachlorophenol (PCP). While PCP remains a useful qualitative marker of HCB exposure, PCTP provides a more accurate quantitative assessment of the internal dose. For comprehensive toxicological and epidemiological studies, the concurrent analysis of both PCTP and PCP is recommended to gain a more complete picture of HCB metabolism and exposure. Further research to establish standardized analytical protocols and to investigate the utility of tetrachlorohydroquinone (TCHQ) as an additional biomarker is warranted.

References

Immunoassay Cross-Reactivity: A Comparative Look at Pentachlorophenol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of antibody specificity in environmental monitoring reveals a significant data gap for pentachlorothiophenol (PCTP), a compound structurally similar to the widely studied pentachlorophenol (B1679276) (PCP). While immunoassays are a cornerstone of rapid environmental analysis, the absence of specific cross-reactivity data for PCTP necessitates a careful examination of existing PCP immunoassays to infer potential interactions and guide future research.

This guide provides a comparative analysis of the cross-reactivity of various phenolic compounds in environmental immunoassays developed for the detection of pentachlorophenol. Due to the lack of direct studies on the cross-reactivity of this compound, this document focuses on the performance of PCP immunoassays with structurally related chlorophenols. This information is crucial for researchers, scientists, and drug development professionals to understand the specificity of these assays and to anticipate potential interferences from related compounds in environmental samples.

Performance of Pentachlorophenol Immunoassays

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and high-throughput method for screening environmental contaminants like PCP. The specificity of these assays is paramount to avoid false-positive results. The following table summarizes the cross-reactivity of various phenolic compounds in different PCP immunoassays, as reported in the scientific literature. The cross-reactivity is typically expressed as a percentage relative to the binding of PCP, which is considered 100%.

CompoundCross-Reactivity (%) in PCP ImmunoassayReference
Pentachlorophenol (PCP)100[1]
2,3,4,5-TetrachlorophenolNot specified
2,3,4,6-Tetrachlorophenol<1[1]
2,3,5,6-Tetrachlorophenol<1[1]
2,4,6-Trichlorophenol<1[1]
2,4-Dichlorophenol<1[1]
Phenol<1[1]

Note: Extensive literature searches did not yield any studies that specifically evaluated the cross-reactivity of this compound (PCTP) in any pentachlorophenol immunoassay. The structural similarity between PCP and PCTP, with the substitution of a hydroxyl group for a thiol group, suggests a potential for cross-reactivity, but this has not been experimentally verified.

Experimental Protocols: A Closer Look at Competitive ELISA

The data presented in this guide is primarily derived from competitive ELISA formats. This technique is a common and robust method for the detection of small molecules like chlorophenols in environmental matrices.

Representative Experimental Protocol for a Competitive PCP ELISA

This protocol is a synthesized representation of methodologies described in various studies for the detection of pentachlorophenol.

1. Materials and Reagents:

  • Pentachlorophenol (PCP) standard

  • Anti-PCP antibody (monoclonal or polyclonal)

  • PCP-protein conjugate (e.g., PCP-BSA) for coating

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBS-T)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Secondary antibody conjugated to an enzyme (e.g., Goat anti-mouse IgG-HRP)

  • Enzyme substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M H₂SO₄)

  • Sample extraction solvents (e.g., methanol, acetonitrile)

2. Assay Procedure:

  • Coating: Microtiter plates are coated with a PCP-protein conjugate in a coating buffer and incubated overnight at 4°C.

  • Washing: The plates are washed with washing buffer to remove any unbound conjugate.

  • Blocking: The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer and incubating for 1-2 hours at 37°C.

  • Competition: A mixture of the sample (or PCP standard) and a limited amount of anti-PCP antibody is added to the wells. The plate is incubated for 1-2 hours at 37°C. During this step, free PCP in the sample competes with the PCP-protein conjugate on the plate for binding to the antibody.

  • Washing: The plates are washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at 37°C. This antibody binds to the primary antibody that is now attached to the PCP-protein conjugate on the plate.

  • Washing: The plates are washed again to remove any unbound secondary antibody.

  • Substrate Addition: The enzyme substrate is added to the wells, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes). The enzyme catalyzes a color change.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.

  • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of PCP in the sample.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps in a competitive ELISA for PCP detection.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating Coat Plate with PCP-Protein Conjugate Wash1 Wash Coating->Wash1 Blocking Block Non-Specific Binding Sites Wash1->Blocking Sample_Ab_Mix Mix Sample/Standard with Anti-PCP Antibody Incubate_Competition Incubate in Coated Plate Sample_Ab_Mix->Incubate_Competition Wash2 Wash Incubate_Competition->Wash2 Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash2->Secondary_Ab Incubate_Detection Incubate Secondary_Ab->Incubate_Detection Wash3 Wash Incubate_Detection->Wash3 Substrate Add Substrate Wash3->Substrate Incubate_Color Incubate for Color Development Substrate->Incubate_Color Stop Add Stop Solution Incubate_Color->Stop Read Read Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for PCP detection.

Conclusion

The available data from immunoassays developed for pentachlorophenol provides valuable insights into the specificity of these assays for other chlorophenols. However, the complete absence of cross-reactivity studies for this compound represents a significant knowledge gap. Given the structural resemblance between PCP and PCTP, it is plausible that existing PCP immunoassays may exhibit some degree of cross-reactivity with PCTP. Therefore, it is imperative for researchers and professionals in environmental monitoring and drug development to be aware of this limitation. Future research should focus on developing and validating immunoassays specifically for PCTP or, at a minimum, thoroughly evaluating the cross-reactivity of PCTP in existing PCP immunoassays to ensure accurate and reliable environmental analysis.

References

A Comparative Performance Analysis of Pentachlorothiophenol in Vulcanization Systems Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of rubber vulcanization, the pursuit of optimal performance, processing efficiency, and safety has led to the evolution of various vulcanizing and peptizing agents. Pentachlorothiophenol (PCTP), historically utilized as a chemical peptizer to reduce the viscosity of natural and synthetic rubber, is increasingly being scrutinized due to health and environmental concerns.[1] This has paved the way for the adoption of alternative vulcanizing agents and sulfur donors. This guide provides an objective comparison of the performance of vulcanization systems involving PCTP with those utilizing alternative agents, supported by experimental data.

The primary alternatives discussed in this comparison are:

  • 4,4'-Dithiodimorpholine (DTDM): A widely used sulfur donor known for providing excellent heat and reversion resistance.[2]

  • Alkylphenol Disulfides (e.g., Vultac® series): These act as both sulfur donors and vulcanizing agents, offering benefits such as being nitrosamine-free and providing good thermal stability.[3][4]

  • 2,2'-Dibenzamido Diphenyl Disulfide (DBD): A common, less toxic replacement for PCTP as a chemical peptizer.[5]

Performance Comparison of Vulcanizing and Peptizing Agents

The selection of a vulcanizing or peptizing agent significantly influences the cure characteristics, mechanical properties, and aging resistance of the final rubber product. The following tables summarize the comparative performance of PCTP-containing systems against the aforementioned alternatives.

Table 1: Comparative Cure Characteristics
ParameterPCTP-Containing System (as Peptizer)DTDM (Sulfur Donor)Vultac® (Alkylphenol Disulfide)
Scorch Time (ts2) Generally shorter cure times are observed, though scorch time itself shows little change.[6]Longer scorch time, providing better processing safety.[7]Superior scorch safety compared to conventional systems.[8]
Cure Time (t90) Shortens cure time.[6]Faster cure rate compared to elemental sulfur.[7]Cure time can be faster than elemental sulfur systems.[8]
Minimum Torque (ML) Decreases ML, indicating lower viscosity.[6]No significant effect on ML, indicating similar uncured modulus.[9]Can act as a plasticizer, potentially lowering ML.[10]
Maximum Torque (MH) Decreases MH, suggesting a lower crosslink density.[6]Higher MH compared to systems with lower crosslink density.[9]Can lead to a high degree of crosslinking, resulting in a higher MH.[8]
Table 2: Comparative Mechanical Properties of Vulcanizates
PropertyPCTP-Containing System (as Peptizer)DTDM (Sulfur Donor)Vultac® (Alkylphenol Disulfide)
Tensile Strength May decrease tensile strength.[6]Can provide good tensile strength.Can achieve high tensile strength.[8]
Modulus at 300% (M300) Little change in modulus.[6]Higher modulus due to efficient crosslinking.Can provide high modulus.
Elongation at Break May decrease elongation at break.[6]Generally good elongation properties.Good elongation at break.[8]
Hardness (Shore A) May lead to a slight decrease in hardness.[6]Can contribute to increased hardness due to higher crosslink density.Can influence hardness based on the specific grade and formulation.
Table 3: Comparative Aging and Other Properties
PropertyPCTP-Containing System (as Peptizer)DTDM (Sulfur Donor)Vultac® (Alkylphenol Disulfide)
Heat Aging Resistance No significant negative effect reported, but not a primary benefit.Excellent heat aging resistance due to the formation of stable mono- and di-sulfidic crosslinks.[2]Better reversion and heat aging resistance.[3]
Reversion Resistance Not a primary characteristic.Excellent reversion resistance.[7]Better reversion resistance.[3]
Blooming Not typically associated with blooming.Non-blooming.[2]Non-blooming.[4]
Toxicity/Safety Forms teratogenic decomposition products; banned in many regions.[1]Generally considered a safer alternative to some traditional accelerators.Nitrosamine-free.[3]

Experimental Protocols

The data presented in this guide is typically generated using standardized experimental procedures to ensure comparability and reliability.

Mastication and Mooney Viscosity Measurement

The peptizing effect of agents like PCTP and DBD is evaluated by measuring the reduction in the viscosity of the raw rubber.

  • Procedure: The raw rubber is masticated on a two-roll mill or in an internal mixer. The peptizer is added at the beginning of the mixing cycle.[5] The Mooney viscosity of the masticated rubber is then measured according to ASTM D1646 . A lower Mooney viscosity indicates a more effective peptizing action.[11]

Cure Characteristics Analysis

The vulcanization process is monitored using a rheometer to determine the cure characteristics of the rubber compound.

  • Procedure: A sample of the uncured rubber compound is placed in the die cavity of a Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR). The test is conducted at a specified temperature, and the torque is measured as a function of time. Key parameters such as minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90) are determined according to ASTM D5289 or ASTM D2084 .[12]

Mechanical Properties Testing

The physical properties of the vulcanized rubber are crucial for its end-use performance.

  • Procedure: Dumbbell-shaped test specimens are cut from vulcanized rubber sheets. The tensile strength, modulus at a specific elongation (e.g., 300%), and elongation at break are measured using a tensile testing machine according to ASTM D412 .[9]

Heat Aging Resistance Testing

To evaluate the durability of the rubber at elevated temperatures, accelerated aging tests are performed.

  • Procedure: Vulcanized rubber specimens are placed in a hot air oven at a specified temperature for a defined period (e.g., 7 days at 70°C).[13] After aging, the mechanical properties (tensile strength, elongation, etc.) are re-measured. The percentage retention of these properties is calculated to assess the heat aging resistance, following the procedures outlined in ASTM D573 .

Visualizing the Vulcanization Process and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the vulcanization process and the experimental workflow for evaluating the performance of these agents.

Vulcanization_Process cluster_compounding Compounding Stage cluster_vulcanization Vulcanization Stage Raw Rubber Raw Rubber Internal Mixer Internal Mixer Raw Rubber->Internal Mixer Peptizer (e.g., PCTP/DBD) Peptizer (e.g., PCTP/DBD) Peptizer (e.g., PCTP/DBD)->Internal Mixer Vulcanizing Agent (e.g., Sulfur, DTDM, Vultac) Vulcanizing Agent (e.g., Sulfur, DTDM, Vultac) Vulcanizing Agent (e.g., Sulfur, DTDM, Vultac)->Internal Mixer Activators/Accelerators Activators/Accelerators Activators/Accelerators->Internal Mixer Fillers/Other Additives Fillers/Other Additives Fillers/Other Additives->Internal Mixer Uncured Compound Uncured Compound Internal Mixer->Uncured Compound Molding & Curing (Heat & Pressure) Molding & Curing (Heat & Pressure) Uncured Compound->Molding & Curing (Heat & Pressure) Vulcanized Rubber Vulcanized Rubber Molding & Curing (Heat & Pressure)->Vulcanized Rubber

Diagram 1: Generalized Rubber Compounding and Vulcanization Process.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Compound Formulation Compound Formulation Mixing Mixing Compound Formulation->Mixing Cure Characteristics (ASTM D5289/D2084) Cure Characteristics (ASTM D5289/D2084) Mixing->Cure Characteristics (ASTM D5289/D2084) Mechanical Properties (ASTM D412) Mechanical Properties (ASTM D412) Mixing->Mechanical Properties (ASTM D412) Heat Aging (ASTM D573) Heat Aging (ASTM D573) Mixing->Heat Aging (ASTM D573) Data Compilation Data Compilation Cure Characteristics (ASTM D5289/D2084)->Data Compilation Mechanical Properties (ASTM D412)->Data Compilation Heat Aging (ASTM D573)->Data Compilation Performance Comparison Performance Comparison Data Compilation->Performance Comparison

Diagram 2: Experimental Workflow for Performance Comparison.

Conclusion

The data indicates that while PCTP can be effective in reducing the viscosity of rubber during processing, its negative impact on some mechanical properties and significant health concerns make it a less desirable choice in modern rubber compounding. Alternatives such as DTDM and the Vultac® series of alkylphenol disulfides offer compelling advantages. They not only provide efficient vulcanization but also enhance key performance characteristics like heat and reversion resistance, all while presenting a more favorable safety profile. The selection of a specific agent will ultimately depend on the desired balance of processing characteristics, final product performance requirements, and cost considerations. For applications demanding high thermal stability and longevity, DTDM and Vultac® are demonstrably superior alternatives to traditional systems that may have included PCTP as a peptizer.

References

Navigating the Analytical Maze: A Comparative Guide to Pentachlorothiophenol (PCTP) Detection in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safety of the food supply chain is paramount. The detection of contaminants like pentachlorothiophenol (PCTP), an organochlorine compound with potential toxicity, requires robust and validated analytical methods. This guide provides an objective comparison of prevalent techniques, supported by experimental data, to aid in the selection of the most appropriate method for your laboratory's needs.

The analysis of PCTP in complex food matrices presents a significant challenge due to the compound's chemical properties and the potential for matrix interference. The two primary analytical approaches employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with its own set of advantages and considerations.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of performance data for different methods used for the analysis of PCTP and the closely related compound, pentachlorophenol (B1679276) (PCP), in various food matrices.

MethodMatrixLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)
GC-MS/MS Various Foods>0.99ND - 0.80ND - 2.4183.5 - 118.40.3 - 27.9
UPLC-MS/MS Seafood>0.99-1.070 - 120< 20
LC-MS/MS Feed Materials--10--
GC-ECD Meat & Fish-0.25 - 0.410.49 - 1.01>71.1< 14.7

ND: Not Detected. Data synthesized from multiple sources.[1][2][3][4][5]

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible and reliable analytical results. Below are outlines of the key experimental procedures for the GC-MS/MS and UPLC-MS/MS methods.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This method often requires a derivatization step to improve the volatility and chromatographic behavior of PCTP.[1]

1. Sample Preparation and Extraction:

  • Homogenize 5 g of the food sample.

  • Add internal standard solution.

  • Extract with a suitable solvent (e.g., acetonitrile (B52724) or a QuEChERS-based solvent mixture).[5][6]

  • Perform vortexing and centrifugation to separate the layers.

2. Clean-up:

  • Utilize dispersive solid-phase extraction (d-SPE) with a combination of sorbents like C18 and graphitized carbon black (GCB) to remove interfering matrix components.[6]

3. Derivatization:

  • Evaporate the cleaned extract to dryness.

  • Reconstitute in a suitable solvent and add a derivatizing agent (e.g., acetic anhydride (B1165640) with pyridine (B92270) or methylation agents) to convert PCTP to a more volatile derivative.[1][4]

4. Instrumental Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for organochlorine compound analysis.

  • Injector: Splitless injection mode.

  • Oven Temperature Program: Ramped temperature program to ensure separation of the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers the advantage of analyzing PCTP directly without the need for derivatization, simplifying the sample preparation process.[2][8]

1. Sample Preparation and Extraction:

  • Homogenize 2 g of the seafood sample.

  • Add internal standard solution.

  • Perform ultrasonic extraction with acetonitrile containing 1% acetic acid.[2]

  • Centrifuge to separate the supernatant.

2. Clean-up:

  • Employ a pass-through solid-phase extraction (SPE) cleanup using a lipid removal cartridge (e.g., Captiva EMR-Lipid) to minimize matrix effects.[2]

3. Instrumental Analysis:

  • UPLC System: Equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode and MRM for quantification.[2][9]

Visualizing the Validation Workflow

The validation of an analytical method is a critical process to ensure its fitness for purpose. The following diagram illustrates the typical workflow for validating an analytical method for PCTP in food matrices.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting SamplePrep Sample Preparation (Extraction & Clean-up) InstrumentalCond Instrumental Conditions (GC/LC-MS) SamplePrep->InstrumentalCond Optimization Accuracy Accuracy (Recovery) SamplePrep->Accuracy Precision Precision (Repeatability & Reproducibility) SamplePrep->Precision Linearity Linearity & Range InstrumentalCond->Linearity LOD_LOQ LOD & LOQ InstrumentalCond->LOD_LOQ Specificity Specificity InstrumentalCond->Specificity Robustness Robustness InstrumentalCond->Robustness DataAcquisition Data Acquisition Linearity->DataAcquisition LOD_LOQ->DataAcquisition Accuracy->DataAcquisition Precision->DataAcquisition Specificity->DataAcquisition Robustness->DataAcquisition DataProcessing Data Processing & Evaluation DataAcquisition->DataProcessing ValidationReport Validation Report DataProcessing->ValidationReport

Caption: Workflow for analytical method validation.

References

comparative toxicity assessment of pentachlorothiophenol and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of pentachlorothiophenol (PCTP) and its primary metabolites, pentachloroanisole (B52094) (PCA) and S-pentachlorophenyl-N-acetyl-L-cysteine. PCTP is a significant environmental contaminant and a metabolite of the fungicides hexachlorobenzene (B1673134) (HCB) and pentachloronitrobenzene (B1680406) (PCNB)[1][2]. Understanding the relative toxicity of PCTP and its metabolic byproducts is crucial for comprehensive risk assessment and the development of potential remediation strategies. However, it is important to note that direct comparative toxicity studies are limited, and much of the available data is for individual compounds[1][2][3].

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for PCTP and its metabolite, pentachloroanisole (PCA). Data for S-pentachlorophenyl-N-acetyl-L-cysteine was not available in the reviewed literature.

CompoundTest OrganismEndpointValueReference
This compound (PCTP)Danio rerio (Zebrafish)96h LC1002.8 mg/L[1]
This compound (PCTP)Chicken EmbryoBiochemical4.5-fold increase in hepatic protoporphyrin[1]
Pentachloroanisole (PCA)Aquatic InvertebratesAcute ToxicityHighly Toxic (Specific values not provided)[4]
Pentachloroanisole (PCA)FishAcute ToxicityHighly Toxic (Reported to be ~1000x less toxic than pentachlorophenol (B1679276) in a non-standard test)[4][5]

Note: The available data is sparse and lacks direct comparative studies between PCTP and its metabolites under identical experimental conditions. Further research is required to establish a definitive comparative toxicity profile.

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of PCTP and its metabolites are provided below.

Fish Acute Toxicity Test (as per OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h LC50).

1. Test Organism: A suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected[6][7][8][9]. Fish should be healthy and acclimated to the test conditions.

2. Test Substance Preparation: The test substance is dissolved in water to create a series of concentrations. A geometric series of at least five concentrations is recommended[8]. If the substance is not readily soluble in water, a solvent control group is included[10].

3. Test Conditions:

  • Exposure Duration: 96 hours[6][9].
  • System: The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced)[6].
  • Loading: The number of fish per volume of water should not be so high as to deplete the dissolved oxygen.
  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range suitable for the test species[11].
  • Controls: A control group of fish is maintained in water without the test substance. If a solvent is used, a solvent control group is also included[10].

4. Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours[6][9].

5. Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis[7].

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

1. Cell Culture: A suitable cell line (e.g., from liver, kidney, or other target organs) is cultured in 96-well plates until a confluent monolayer is formed.

2. Compound Exposure: The cells are exposed to various concentrations of the test compound (PCTP or its metabolites) for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are included.

3. MTT Addition: After the exposure period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL)[12][13]. The plates are then incubated for a few hours (e.g., 3-4 hours) at 37°C[14].

4. Formazan (B1609692) Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals[13][15]. A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals[14].

5. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[13].

6. Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the compound concentration.

Hepatic Protoporphyrin Accumulation Assay

This assay measures the accumulation of protoporphyrin in liver cells, which can be an indicator of disruption in the heme synthesis pathway.

1. Animal Treatment: Laboratory animals (e.g., chicken embryos, rats) are administered with the test compound (PCTP)[1]. A control group receives the vehicle only.

2. Liver Homogenization: After a specific exposure period, the animals are euthanized, and the livers are excised. The livers are then homogenized in a suitable buffer on ice.

3. Protoporphyrin Extraction: Protoporphyrin is extracted from the liver homogenate using a mixture of organic solvents (e.g., ethyl acetate/acetic acid).

4. Quantification: The amount of protoporphyrin in the extract is quantified using spectrofluorometry. Protoporphyrin IX has a characteristic excitation maximum at around 405 nm and an emission maximum at approximately 635 nm[16][17].

5. Data Analysis: The fluorescence intensity is compared to a standard curve of known protoporphyrin concentrations to determine the amount of protoporphyrin in the liver samples. The results are typically expressed as the amount of protoporphyrin per gram of liver tissue.

Visualizations

Experimental Workflow: Comparative Toxicity Assessment

cluster_0 Compound Preparation cluster_1 In Vivo Toxicity Assessment cluster_2 In Vitro Toxicity Assessment cluster_3 Data Analysis & Comparison PCTP This compound (PCTP) Fish_Toxicity Fish Acute Toxicity Test (OECD 203) PCTP->Fish_Toxicity Porphyrin_Assay Hepatic Protoporphyrin Accumulation Assay PCTP->Porphyrin_Assay MTT_Assay Cytotoxicity Assay (MTT) PCTP->MTT_Assay PCA Pentachloroanisole (PCA) PCA->Fish_Toxicity PCA->MTT_Assay SPNAC S-pentachlorophenyl- N-acetyl-L-cysteine SPNAC->Fish_Toxicity Data Needed SPNAC->MTT_Assay Data Needed Data_Analysis LC50 / IC50 Determination & Comparative Analysis Fish_Toxicity->Data_Analysis Porphyrin_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental workflow for comparative toxicity assessment.

Signaling Pathway: Heme Synthesis and Potential Disruption by PCTP

Glycine Glycine + Succinyl CoA ALA δ-Aminolevulinic acid Glycine->ALA ALAS Porphobilinogen Porphobilinogen ALA->Porphobilinogen ALAD Uroporphyrinogen Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen HMBS/UROS Coproporphyrinogen Coproporphyrinogen III Uroporphyrinogen->Coproporphyrinogen UROD Protoporphyrinogen Protoporphyrinogen IX Coproporphyrinogen->Protoporphyrinogen CPOX Protoporphyrin Protoporphyrin IX Protoporphyrinogen->Protoporphyrin PPOX Heme Heme Protoporphyrin->Heme + Fe²⁺ PCTP This compound (PCTP) Ferrochelatase Ferrochelatase Heme->Ferrochelatase PCTP->Ferrochelatase Potential Inhibition

Caption: Heme synthesis pathway and potential disruption by PCTP.

References

A Comparative Guide to Pentachlorothiophenol and Its Alternatives in Industrial Rubber Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mastication of raw rubber is a critical step in the manufacturing of a vast array of industrial and consumer products. This process reduces the viscosity of the rubber, making it more pliable and easier to process. For decades, pentachlorothiophenol (PCTP) was the peptizing agent of choice for this purpose. However, due to environmental and health concerns, the industry has shifted towards safer alternatives. This guide provides an objective comparison of PCTP and its primary alternative, 2,2'-dibenzamidodiphenyldisulfide (DBD), supported by experimental data and detailed methodologies.

Performance Comparison of Peptizing Agents

The primary function of a peptizer is to reduce the Mooney viscosity of rubber, a measure of its resistance to flow. Both PCTP and DBD are effective in this regard, operating through a free-radical mechanism that breaks down the long polymer chains of the rubber.[1] While direct comparative studies are limited in publicly available literature, technical data sheets and industry reports indicate that DBD performs similarly to PCTP, offering a comparable reduction in viscosity at similar dosage levels, but with a significantly better toxicity profile.[1]

Below is an illustrative table comparing the typical performance of PCTP and a commercial DBD-based peptizer in natural rubber. The data is representative of performance expectations based on available literature.

ParameterThis compound (PCTP)2,2'-dibenzamidodiphenyldisulfide (DBD)
Typical Dosage (phr) 0.1 - 0.50.1 - 0.5
Initial Mooney Viscosity (ML 1+4 @ 100°C) 8080
Mooney Viscosity after Mastication (ML 1+4 @ 100°C) ~45-55~45-55
Toxicity Profile HighLow
Environmental Concerns Persistent, BioaccumulativeLess Persistent

phr: parts per hundred rubber

Experimental Protocols

The evaluation of peptizer performance is primarily conducted by measuring the reduction in Mooney viscosity.

Key Experiment: Mooney Viscosity Measurement

Objective: To determine the viscosity and scorch characteristics of raw or compounded rubber.

Apparatus: Shearing disc viscometer (Mooney viscometer).

Procedure:

  • Sample Preparation: A sample of the rubber compound containing the peptizer is prepared.

  • Instrument Setup: The Mooney viscometer is preheated to the specified test temperature, typically 100°C for natural rubber.

  • Sample Loading: The sample is placed in the die cavity, which is then closed.

  • Pre-heating: The sample is allowed to warm up in the sealed chamber for a specified time, usually 1 minute.

  • Shearing: A rotor within the chamber rotates at a constant speed (typically 2 rpm), shearing the rubber sample.

  • Data Acquisition: The torque required to rotate the rotor is measured and recorded in Mooney units (MU). The test typically runs for 4 minutes after the pre-heating period (denoted as ML 1+4).

  • Results: The final Mooney viscosity is reported as the reading at the end of the 4-minute test. A lower Mooney viscosity indicates a more effective peptization process.

Mechanism of Action and Experimental Workflow

The chemical peptization of rubber by both PCTP and DBD involves the generation of free radicals that initiate the breakdown of the polyisoprene chains.

Signaling Pathway: Free Radical Mechanism of Peptization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Peptizer Peptizer (PCTP or DBD) Heat Heat/Shear Radicals Free Radicals (R°) Heat->Radicals Decomposition Rubber Rubber Polymer (Polyisoprene) Radicals->Rubber Hydrogen Abstraction Rubber_Radical Rubber Radical Rubber->Rubber_Radical Scission Chain Scission Rubber_Radical->Scission Termination Stable Products Rubber_Radical->Termination Recombination/Disproportionation Scission->Rubber Smaller Chains

Caption: Free radical mechanism of rubber peptization.

Experimental Workflow: Evaluation of Peptizer Performance

G start Start: Select Rubber Batch prep Prepare Rubber Compounds (Control, PCTP, DBD) start->prep mastication Mastication (Two-roll mill or internal mixer) prep->mastication mooney Mooney Viscosity Test (ASTM D1646) mastication->mooney data Data Analysis: Compare Viscosity Reduction mooney->data conclusion Conclusion: Evaluate Peptizer Efficiency data->conclusion

Caption: Workflow for evaluating peptizer performance.

References

A Comparative Guide to Inter-Laboratory Validation of Pentachlorothiophenol (PCTP) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Workflow for an Inter-Laboratory Validation Study

An inter-laboratory study, or round-robin test, is a crucial step in standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and the consistency of results between different labs. The following diagram illustrates a typical workflow for such a study.

Inter-Laboratory Validation Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Analytical Method(s) A->B C Prepare Homogeneous Samples B->C D Recruit Participating Laboratories C->D E Distribute Samples & Protocols D->E Initiate Study F Laboratories Perform Analysis E->F G Submit Results to Coordinator F->G H Statistical Analysis of Data (Repeatability & Reproducibility) G->H Compile Data I Identify Outliers & Biases H->I J Publish Validation Report I->J

A typical workflow for an inter-laboratory validation study.

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize typical performance data for the analysis of PCTP and related chlorinated phenols using GC and HPLC. This data is compiled from single-laboratory validation studies and serves as a benchmark for what can be expected when these methods are applied.

Table 1: Single-Laboratory Performance Data for Pentachlorothiophenol (PCTP) by GC-MS/MS

This data is based on a validated method for the analysis of PCTP in food matrices.[1]

ParameterPerformance Characteristic
Instrumentation Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with methylation
Linearity (r²) >0.99
Limit of Detection (LOD) 0.09 - 0.22 µg/kg
Limit of Quantitation (LOQ) 0.28 - 0.67 µg/kg
Accuracy (Recovery) 85.5% - 110.4%
Precision (RSD) 2.1% - 13.9%

Table 2: Illustrative Performance Data for Pentachlorophenol (B1679276) (PCP) by HPLC and GC Methods

This table presents a compilation of performance data from various single-laboratory studies on PCP, a structural analogue of PCTP.

ParameterHPLC-UV/DAD[2]GC-ECD[3]
Linearity Range 0.042 - 1.344 µg/gNot Specified
Correlation Coefficient (r²) 0.9994Not Specified
Limit of Quantitation (LOQ) 0.014 µg/g0.49 - 1.01 µg/kg (detection capability)
Accuracy (Recovery) 76%>71.1%
Precision (RSD) <15% (Interday)<14.7%

Table 3: Expected Inter-Laboratory Performance for Chlorinated Phenols Analysis

While specific inter-laboratory data for PCTP is scarce, this table provides expected precision based on studies of other chlorinated phenols.[4] The key performance indicators in inter-laboratory validation are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), expressed as the Relative Standard Deviation (RSD).

Analyte TypeRepeatability RSD (RSDr)Reproducibility RSD (RSDR)
Chlorinated Phenols 5% - 15%10% - 25%

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for pentachlorophenol and can be adapted for the specific analysis of this compound.

Gas Chromatography (GC) Method

This protocol is based on methods for the analysis of chlorinated phenols in various matrices.[5][6]

  • Instrumentation : Gas chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) detector. A capillary column suitable for phenol (B47542) analysis (e.g., DB-5 or equivalent) is recommended.

  • Reagents and Standards :

    • Solvent for extraction (e.g., hexane, dichloromethane).

    • Derivatizing agent (e.g., acetic anhydride (B1165640), diazomethane, or pentafluorobenzyl bromide (PFBBr)).[5]

    • This compound reference standard.

    • Internal standard (e.g., 2,4,6-tribromophenol).

  • Sample Preparation (Derivatization with Acetic Anhydride) :

    • Adjust the pH of the aqueous sample to be alkaline using a suitable buffer (e.g., potassium carbonate) to form the phenolate (B1203915) ion.[4]

    • Add acetic anhydride to the sample and stir to form the acetate (B1210297) derivative of PCTP.

    • Extract the derivatized PCTP into an organic solvent like hexane.

    • Concentrate the extract to a suitable volume before injection.

  • GC Conditions (Example) :

    • Injector Temperature : 250°C

    • Oven Temperature Program : Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

    • Carrier Gas : Helium or Nitrogen at a constant flow rate.

    • Detector Temperature (ECD) : 300°C

  • Calibration and Quantification :

    • Prepare a series of calibration standards of derivatized PCTP.

    • Analyze the standards to generate a calibration curve.

    • Quantify the PCTP in the sample by comparing its peak area to the calibration curve, using the internal standard for correction.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of pentachlorophenol.[2]

  • Instrumentation : HPLC system equipped with a UV or Diode Array Detector (DAD). A C18 reversed-phase analytical column is typically used.

  • Reagents and Standards :

    • HPLC-grade acetonitrile (B52724) and water.

    • Acid for mobile phase modification (e.g., formic acid or phosphoric acid).

    • This compound reference standard.

  • Sample Preparation :

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • For trace analysis in complex matrices like water, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.

  • HPLC Conditions (Example) :

    • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 5% acetonitrile and increase linearly to 95% over 10 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : Determined by the UV spectrum of PCTP (typically around 300-320 nm for chlorinated thiophenols).

    • Injection Volume : 10-20 µL.

  • Calibration and Quantification :

    • Prepare a series of calibration standards of PCTP in the mobile phase.

    • Inject the standards to construct a calibration curve by plotting peak area against concentration.

    • Identify the PCTP peak in the sample chromatogram based on its retention time and quantify it using the calibration curve.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Pentachlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Pentachlorothiophenol (PCPT), a compound used as a peptizing agent in the rubber industry, requires careful handling due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety protocols and fostering a culture of responsible chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, gloves, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] In case of accidental contact, flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] If the substance comes into contact with the eyes, rinse them immediately with plenty of water and seek medical advice.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the same diligence as its handling. Although the U.S. Environmental Protection Agency (EPA) noted in 2017 that PCPT was not specifically regulated as a hazardous waste, its known hazards warrant treating it as such.[3] The following procedures outline a safe and responsible disposal pathway:

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials such as gloves, wipes, and absorbent pads, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with PCPT and have a secure, tight-fitting lid to prevent leaks or spills.[4][5]

    • For spills, vacuum or sweep up the material and place it into the designated disposal container.[1][6] Do not use air hoses for cleaning.[6]

  • Labeling and Storage:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[5]

    • Indicate the approximate quantity of the waste.

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the PCPT waste.

    • Provide the EHS or contractor with a complete and accurate description of the waste, including its composition and quantity.

    • Follow all institutional and local regulations for the final disposal of the hazardous waste. Disposal should be conducted at an authorized hazardous or special waste collection point.[6] Incineration is often the preferred disposal method for organochlorine compounds.[8]

  • Decontamination of Empty Containers:

    • Thoroughly empty any containers that held this compound.

    • The first rinse of the container should be collected and disposed of as hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.

Regulatory and Hazard Information

While specific disposal regulations for PCPT as a listed hazardous waste may be lacking, its inherent hazards and other regulatory actions underscore the need for cautious management. The Toxic Substances Control Act (TSCA) has taken action to prohibit the manufacturing, processing, and distribution of PCPT in concentrations at or above 1% by weight, highlighting its potential for harm.[9][10]

Parameter Information Citation
Chemical Name This compound[6]
CAS Number 133-49-3[1]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin, eye, and respiratory irritation. Very toxic to aquatic life with long-lasting effects.[1][6]
TSCA Regulation Prohibited for manufacture, processing, and distribution in commerce at concentrations of 1% or greater by weight.[9][10]
Recommended PPE Protective clothing, gloves, eye/face protection.[1]
Incompatible Materials Strong oxidizing agents.[7]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the decision-making process from waste generation to final disposal.

Start PCPT Waste Generated Collect Collect Waste in Designated Container Start->Collect Yes Spill Spill Occurs Start->Spill No Label Label Container: 'Hazardous Waste - this compound' Collect->Label Store Store in a Cool, Dry, Ventilated Area Label->Store ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS ProvideInfo Provide Waste Information ContactEHS->ProvideInfo Pickup Arrange for Waste Pickup ProvideInfo->Pickup Disposal Professional Disposal (e.g., Incineration) Pickup->Disposal Cleanup Sweep/Vacuum into Disposal Container Spill->Cleanup Cleanup->Collect

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentachlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pentachlorothiophenol (PCTP), a chemical peptizer used in the rubber industry. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various stages of handling this compound.

Operational Phase Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side-shieldsImpervious gloves (Nitrile rubber, Butyl rubber, Neoprene)Lab coatNot generally required if containers are sealed
Weighing & Transfer Chemical safety goggles or face shieldImpervious gloves (Nitrile rubber, Butyl rubber, Neoprene)Chemical-resistant lab coat or apronNIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate
Active Use/Reaction Chemical safety goggles and face shieldImpervious gloves (Nitrile rubber, Butyl rubber, Neoprene)Chemical-resistant lab coatUse within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty impervious glovesChemical-resistant overallsNIOSH/MSHA approved air-purifying respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesImpervious gloves (Nitrile rubber, Butyl rubber, Neoprene)Chemical-resistant lab coatNot generally required if waste is properly contained

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed.[2][3][4]

Handling and Use
  • Ventilation: All handling of this compound that may generate dust, such as weighing and transfer, should be conducted in a certified chemical fume hood.[2]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[3][4] Wash hands thoroughly after handling.[3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table above.[2][3][4][5]

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, labeled, and sealed container.

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. This material may be considered hazardous waste.

  • Environmental Protection: Do not allow the chemical or its waste to enter drains or waterways.[2][3][4][6]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Contain: Prevent the spill from spreading.

  • Clean-up:

    • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2][3][6] Avoid generating dust.[3][6]

    • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[1][2][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2][5]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for safely managing this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_completion Completion cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weighing & Transfer prep_setup->handling_weigh handling_use Active Use in Experiment handling_weigh->handling_use emergency_spill Spill Occurs handling_weigh->emergency_spill emergency_exposure Exposure Occurs handling_weigh->emergency_exposure completion_decon Decontaminate Work Area handling_use->completion_decon handling_use->emergency_spill handling_use->emergency_exposure completion_ppe Doff PPE Correctly completion_decon->completion_ppe disposal_collect Collect Waste completion_ppe->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store Waste Appropriately disposal_label->disposal_store disposal_dispose Dispose via EHS disposal_store->disposal_dispose end End disposal_dispose->end spill_response Initiate Spill Response emergency_spill->spill_response Yes exposure_response Initiate Exposure Response emergency_exposure->exposure_response Yes spill_response->completion_decon exposure_response->end Seek Medical Attention start Start start->prep_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.